molecular formula C14H17BrN2O2 B1242869 SSR180711 CAS No. 298198-52-4

SSR180711

Katalognummer: B1242869
CAS-Nummer: 298198-52-4
Molekulargewicht: 325.20 g/mol
InChI-Schlüssel: RXLOZRCLQMJJLC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

SSR180711 is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
a selective alpha7 acetylcholine nicotinic receptor (n-AChRs) partial agonist;  structure in first source

Eigenschaften

IUPAC Name

(4-bromophenyl) 1,4-diazabicyclo[3.2.2]nonane-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrN2O2/c15-11-1-3-13(4-2-11)19-14(18)17-10-9-16-7-5-12(17)6-8-16/h1-4,12H,5-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXLOZRCLQMJJLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1N(CC2)C(=O)OC3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2047359
Record name 4-Bromophenyl 1,4-diazabicyclo(3.2.2)nonane-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2047359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

298198-52-4
Record name 4-Bromophenyl 1,4-diazabicyclo(3.2.2)nonane-4-carboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0298198524
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Bromophenyl 1,4-diazabicyclo(3.2.2)nonane-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2047359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 298198-52-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SSR-180711
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QF4P1U1666
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

SSR180711's Mechanism of Action in Schizophrenia: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Core Tenet: Selective Partial Agonism at the α7 Nicotinic Acetylcholine Receptor

SSR180711 is a novel compound that has demonstrated potential therapeutic value in the context of schizophrenia. Its primary mechanism of action is centered on its function as a selective partial agonist of the α7 nicotinic acetylcholine receptor (α7-nAChR).[1][2][3] This interaction is believed to address some of the underlying neurobiological deficits associated with the cognitive and potentially the positive and negative symptoms of schizophrenia.

The α7-nAChR is a ligand-gated ion channel widely expressed in the central nervous system, particularly in brain regions implicated in the pathophysiology of schizophrenia, such as the hippocampus and prefrontal cortex. These receptors play a crucial role in modulating various neurotransmitter systems, including glutamate, GABA, dopamine, and acetylcholine, all of which are thought to be dysregulated in schizophrenia.

Binding Profile and Functional Activity

This compound exhibits a high affinity and selectivity for both human and rat α7-nAChRs. In functional assays, it acts as a partial agonist, meaning it binds to and activates the receptor but with a lower maximal effect compared to a full agonist. This partial agonism is a key characteristic, as it may offer a more modulated therapeutic effect with a potentially better safety profile than full agonists.

Parameter Species Value Reference
Binding Affinity (Ki) Human α7-nAChR14 ± 1 nM[1]
Rat α7-nAChR22 ± 4 nM[1]
Functional Activity (EC50) Human α7-nAChR (Xenopus oocytes)4.4 µM[1]
Human α7-nAChR (GH4C1 cells)0.9 µM[1]
Intrinsic Activity Human α7-nAChR (Xenopus oocytes)51%[1]
Human α7-nAChR (GH4C1 cells)36%[1]
Brain Penetration (ID50) Mouse (ex vivo [3H]α-bungarotoxin binding)8 mg/kg p.o.[1]

Modulation of Neurotransmitter Systems

The therapeutic potential of this compound in schizophrenia is largely attributed to its ability to modulate key neurotransmitter systems that are dysregulated in the disorder.

Glutamatergic and GABAergic Systems

This compound has been shown to enhance both glutamatergic and GABAergic neurotransmission. In hippocampal slices, it increases the amplitude of both excitatory postsynaptic currents (EPSCs) and inhibitory postsynaptic currents (IPSCs) in CA1 pyramidal cells.[1] This balanced enhancement of both excitatory and inhibitory signaling may contribute to the stabilization of neural circuits that are disrupted in schizophrenia.

Dopaminergic System

In the prefrontal cortex, an area crucial for executive function and often showing hypofrontality in schizophrenia, this compound increases extracellular dopamine levels.[3] This effect is significant as diminished prefrontal dopamine activity is linked to the cognitive and negative symptoms of the disorder.

Cholinergic System

Microdialysis studies have demonstrated that this compound dose-dependently increases extracellular acetylcholine levels in the hippocampus and prefrontal cortex of freely moving rats.[1] This enhancement of cholinergic tone is another mechanism through which this compound may improve cognitive function.

Neurotransmitter Brain Region Effect Dose (i.p.) Reference
Dopamine Prefrontal CortexIncreased extracellular levelsMED: 1 mg/kg[3]
Acetylcholine Hippocampus & Prefrontal CortexDose-dependent increase3-10 mg/kg[1]

Signaling Pathway of this compound at the α7-nAChR

SSR180711_Signaling_Pathway This compound This compound a7nAChR α7-nAChR This compound->a7nAChR Binds and partially activates Ca_influx Ca²⁺ Influx a7nAChR->Ca_influx Opens channel NT_release Neurotransmitter Release Ca_influx->NT_release Triggers Glutamate Glutamate NT_release->Glutamate GABA GABA NT_release->GABA Dopamine Dopamine NT_release->Dopamine ACh Acetylcholine NT_release->ACh Cognitive_Function Improved Cognitive Function Glutamate->Cognitive_Function GABA->Cognitive_Function Dopamine->Cognitive_Function ACh->Cognitive_Function

This compound signaling cascade via the α7-nAChR.

Experimental Protocols for Key Preclinical Studies

Latent Inhibition (LI) Model

The latent inhibition model is used to assess attentional processes, which are known to be deficient in schizophrenia. LI refers to the observation that pre-exposure to a stimulus without reinforcement retards subsequent learning about that stimulus when it is paired with reinforcement.

Experimental Workflow:

Latent_Inhibition_Workflow cluster_pre_exposure Pre-exposure Phase cluster_conditioning Conditioning Phase cluster_testing Testing Phase cluster_results Expected Outcome PE Pre-exposed Group: Repeated tone stimulus (no shock) Conditioning Both Groups: Tone paired with foot shock PE->Conditioning NPE Non-pre-exposed Group: No stimulus NPE->Conditioning Test Measure conditioned response (e.g., freezing) to the tone Conditioning->Test Result_PE PE Group: Slower learning (less freezing) due to LI Test->Result_PE Result_NPE NPE Group: Faster learning (more freezing) Test->Result_NPE

Workflow for the Latent Inhibition experiment.

Methodology:

  • Animal Model: The study utilized rat models of schizophrenia, including those treated with amphetamine (to model positive symptoms) or MK-801 (to model cognitive deficits).

  • Drug Administration: this compound was administered intraperitoneally (i.p.) at doses of 0.3, 1, and 3 mg/kg.

  • Procedure:

    • Pre-exposure: One group of rats was repeatedly exposed to a tone stimulus without any consequence. The control group was not pre-exposed to the tone.

    • Conditioning: Both groups were then subjected to a conditioning paradigm where the same tone was paired with a mild foot shock.

    • Testing: The conditioned emotional response (e.g., freezing behavior) to the tone was measured.

  • Results: this compound was found to reverse the disruption of latent inhibition caused by amphetamine and to alleviate the abnormally persistent LI induced by MK-801.[2] This suggests that this compound may have therapeutic effects on both the positive and cognitive symptoms of schizophrenia.[2]

Novel Object Recognition (NOR) Test

The NOR test is a widely used behavioral assay to assess learning and memory, particularly episodic memory, which is often impaired in individuals with schizophrenia.

Methodology:

  • Animal Model: The study used mice with cognitive deficits induced by the repeated administration of phencyclidine (PCP), an NMDA receptor antagonist that models certain aspects of schizophrenia.

  • Drug Administration: this compound was administered i.p. at doses of 0.3 or 3.0 mg/kg/day for two consecutive weeks.

  • Procedure:

    • Habituation: Mice were first habituated to an open-field arena.

    • Training (Familiarization) Phase: Mice were placed in the arena with two identical objects and allowed to explore them for a set period.

    • Testing Phase: After a retention interval, one of the familiar objects was replaced with a novel object, and the mice were returned to the arena. The time spent exploring the novel object versus the familiar object was recorded.

  • Results: Subchronic administration of this compound significantly improved the PCP-induced cognitive deficits in the NOR test. This effect was blocked by the co-administration of a selective α7-nAChR antagonist, confirming the receptor-specific action of this compound.

In Vivo Microdialysis

Microdialysis is a technique used to measure the levels of neurotransmitters in the extracellular fluid of specific brain regions in freely moving animals.

Methodology:

  • Animal Model: The experiments were conducted in freely moving rats.

  • Procedure:

    • A microdialysis probe was surgically implanted into the brain region of interest (e.g., prefrontal cortex or hippocampus).

    • Artificial cerebrospinal fluid was slowly perfused through the probe, allowing for the diffusion of extracellular neurotransmitters into the dialysate.

    • The collected dialysate samples were then analyzed using high-performance liquid chromatography (HPLC) to quantify the concentrations of dopamine and acetylcholine.

  • Drug Administration: this compound was administered i.p. at doses of 3-10 mg/kg.

  • Results: this compound produced a dose-dependent increase in the extracellular levels of both dopamine and acetylcholine in the prefrontal cortex and hippocampus.[1][3]

Summary of Preclinical Efficacy

The preclinical data for this compound provide a strong rationale for its investigation as a potential treatment for schizophrenia. Its ability to modulate multiple neurotransmitter systems through the selective partial agonism of α7-nAChRs suggests a multifaceted mechanism of action that could address the complex neurobiology of the disorder.

Schizophrenia Symptom Domain Preclinical Model Effect of this compound Dose (i.p.) Reference
Cognitive Deficits MK-801-induced LI disruptionAlleviated abnormally persistent LI0.3, 1, 3 mg/kg[2]
PCP-induced cognitive deficits (NOR)Improved performance3.0 mg/kg/day (subchronic)
Positive Symptoms Amphetamine-induced LI disruptionReversed disruption1, 3 mg/kg[2]

Conclusion

This compound's mechanism of action in schizophrenia is centered on its role as a selective partial agonist at the α7 nicotinic acetylcholine receptor. Through this interaction, it modulates the release of several key neurotransmitters, including glutamate, GABA, dopamine, and acetylcholine, in brain regions critical for cognition and behavior. Preclinical studies have demonstrated its potential to ameliorate cognitive deficits and some of the positive symptoms associated with schizophrenia. This in-depth understanding of its pharmacological profile provides a solid foundation for its further clinical development as a novel therapeutic agent for this complex disorder.

References

The Therapeutic Potential of SSR180711: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of a Selective α7 Nicotinic Acetylcholine Receptor Partial Agonist

SSR180711, a 4-bromophenyl 1,4-diazabicyclo[3.2.2]nonane-4-carboxylate hydrochloride, has emerged as a significant subject of preclinical research due to its selective partial agonism at the α7 nicotinic acetylcholine receptor (nAChR).[1][2][3] This receptor is implicated in the pathophysiology of cognitive deficits associated with neuropsychiatric disorders such as schizophrenia and Alzheimer's disease.[1][4] This technical guide provides a comprehensive overview of the pharmacological profile, preclinical efficacy, and underlying mechanisms of action of this compound, offering valuable insights for researchers and professionals in the field of drug development.

Core Mechanism of Action

This compound exhibits a high and selective affinity for both human and rat α7 nAChRs.[1][5] As a partial agonist, it modulates receptor activity, which is believed to underlie its therapeutic effects. The activation of α7 nAChRs by this compound leads to the modulation of various downstream signaling pathways and neurotransmitter systems crucial for cognitive function.[1][6]

Quantitative Pharmacological Profile

The following tables summarize the key quantitative data characterizing the binding affinity, functional activity, and in vivo target engagement of this compound.

Table 1: Binding Affinity of this compound

SpeciesReceptorParameterValue (nM)
Humanα7 nAChRKi14 ± 1[3]
Ratα7 nAChRKi22 ± 4[3]

Table 2: Functional Activity of this compound at Human α7 nAChR

Expression SystemParameterValue
Xenopus oocytesIntrinsic Activity51%[3]
EC504.4 µM[3]
GH4C1 cellsIntrinsic Activity36%[3]
EC500.9 µM[3]

Table 3: In Vivo Target Engagement and Efficacy of this compound

SpeciesModelParameterRouteValue
MouseEx vivo [3H]α-bungarotoxin bindingID50p.o.8 mg/kg[3]
RatObject Recognition TaskMEDi.p.0.3 mg/kg[2]
MouseObject Recognition TaskMEDi.p.0.3 mg/kg[2]
RatMK-801-induced memory deficitMEDi.p.0.3 mg/kg[2]
RatNeonatal PCP-induced attention deficitMEDi.p.0.3 mg/kg[2]
RatPCP-induced memory deficit (Morris water maze)MEDi.p.1-3 mg/kg[2]
RatForced-swimming testMEDi.p.1 mg/kg[2]
RatMaternal separation-induced ultrasonic vocalizationMEDi.p.3 mg/kg[2]
MouseChronic mild stress-p.o.10 mg/kg o.d. for 3 weeks[2]
MousePCP-induced cognitive deficits (Novel Object Recognition)-i.p.3.0 mg/kg/day for 2 weeks[7]

Signaling Pathways and Neurochemical Effects

This compound-mediated activation of α7 nAChRs instigates a cascade of intracellular events and modulates the release of key neurotransmitters implicated in cognitive processes.

SSR180711_Signaling_Pathway cluster_0 This compound Action cluster_1 α7 nAChR Modulation cluster_2 Downstream Effects This compound This compound a7nAChR α7 nAChR This compound->a7nAChR Partial Agonist Ca_influx Ca²⁺ Influx a7nAChR->Ca_influx Neurotransmitter_Release Neurotransmitter Release (ACh, DA, Glutamate) a7nAChR->Neurotransmitter_Release ERK12 ERK1/2 Phosphorylation Ca_influx->ERK12 CREB CREB Phosphorylation ERK12->CREB Synaptic_Plasticity Enhanced Synaptic Plasticity (LTP) CREB->Synaptic_Plasticity Neurotransmitter_Release->Synaptic_Plasticity Cognitive_Enhancement Cognitive Enhancement Synaptic_Plasticity->Cognitive_Enhancement

Caption: this compound signaling cascade.

Activation of α7 nAChRs by this compound is known to increase the phosphorylation of ERK1/2 and CREB, signaling pathways critically involved in synaptic plasticity and memory formation.[1][6] Furthermore, this compound has been demonstrated to increase the extracellular levels of acetylcholine in the hippocampus and prefrontal cortex, and dopamine in the prefrontal cortex.[2][3] Local infusions into the prefrontal cortex also evoke a rapid and transient increase in glutamate release.[8]

Preclinical Efficacy in Models of Cognitive Impairment

This compound has demonstrated significant efficacy in various animal models of cognitive deficits relevant to schizophrenia and Alzheimer's disease.

  • Episodic and Working Memory: this compound enhances episodic memory in the object recognition task in both rats and mice.[2] It also reverses memory deficits induced by the NMDA receptor antagonists MK-801 and phencyclidine (PCP).[2] The pro-cognitive effects on episodic memory were absent in mice lacking the α7 nAChR, confirming its mechanism of action.[2]

  • Attention: The compound reverses selective attention deficits in rats treated neonatally with PCP, a neurodevelopmental model of schizophrenia.[2]

  • Antidepressant-like and Antipsychotic-like Properties: Beyond its pro-cognitive effects, this compound has shown antidepressant-like properties in the forced-swimming test and chronic mild stress models.[2] It also exhibits potential antipsychotic activity by potentiating latent inhibition in control rats and reversing amphetamine-induced disruption of latent inhibition, effects predictive of efficacy against positive symptoms of schizophrenia.[1][9]

  • Neuroprotection and Synaptic Plasticity: this compound increases long-term potentiation (LTP) in the CA1 field of hippocampal slices, an effect that is abolished in α7 nAChR knockout mice.[3] This suggests a direct role in enhancing synaptic plasticity, a cellular correlate of learning and memory.

Experimental Protocols

Detailed methodologies for key in vivo and in vitro experiments are outlined below.

In Vitro Binding and Functional Assays

In_Vitro_Workflow cluster_0 Binding Affinity cluster_1 Functional Activity Binding_Assay [³H]α-bungarotoxin Binding Assay (Human/Rat α7 nAChR) Ki_Determination Determine Ki Binding_Assay->Ki_Determination Functional_Assay Two-Electrode Voltage Clamp (Xenopus oocytes expressing human α7 nAChR) EC50_IA_Determination Determine EC50 and Intrinsic Activity Functional_Assay->EC50_IA_Determination

Caption: In vitro experimental workflow.

  • Receptor Binding Assays:

    • Objective: To determine the binding affinity (Ki) of this compound for human and rat α7 nAChRs.

    • Method: Competitive binding assays are performed using cell membranes expressing the recombinant human or rat α7 nAChR.[1][5] The radioligand [3H]α-bungarotoxin, a selective antagonist of the α7 nAChR, is used.[1] Varying concentrations of this compound are incubated with the membranes and the radioligand. The amount of bound radioactivity is measured, and the Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.

  • Functional Assays (Two-Electrode Voltage Clamp):

    • Objective: To determine the functional activity (EC50 and intrinsic activity) of this compound at the human α7 nAChR.

    • Method: Xenopus oocytes are injected with cRNA encoding the human α7 nAChR.[3] After a period of expression, the oocytes are voltage-clamped, and acetylcholine-evoked currents are measured in the presence of varying concentrations of this compound.[3] The EC50 is the concentration of this compound that produces 50% of the maximal response. The intrinsic activity is the maximal response produced by this compound expressed as a percentage of the maximal response produced by the full agonist, acetylcholine.[3]

In Vivo Behavioral Models

In_Vivo_Workflow cluster_0 Cognitive Deficit Models cluster_1 This compound Administration cluster_2 Behavioral Assessment PCP_Model PCP-Induced Cognitive Deficit (Rats/Mice) Drug_Admin Administer this compound (i.p. or p.o.) PCP_Model->Drug_Admin MK801_Model MK-801-Induced Memory Deficit (Rats) MK801_Model->Drug_Admin Neonatal_PCP_Model Neonatal PCP Treatment (Rats) Neonatal_PCP_Model->Drug_Admin ORT Object Recognition Task (Episodic Memory) Drug_Admin->ORT MWM Morris Water Maze (Spatial Memory) Drug_Admin->MWM Attention_Task Selective Attention Task Drug_Admin->Attention_Task

Caption: In vivo experimental workflow.

  • PCP-Induced Cognitive Deficit Model:

    • Objective: To assess the ability of this compound to reverse cognitive deficits relevant to schizophrenia.

    • Method: Mice or rats are repeatedly administered phencyclidine (PCP) to induce cognitive impairments.[7] Following the PCP treatment regimen, animals are treated with this compound or vehicle. Cognitive function is then assessed using tasks such as the novel object recognition test.[7] The effects of this compound are often challenged with a selective α7 nAChR antagonist like methyllycaconitine (MLA) to confirm the mechanism of action.[7]

  • Object Recognition Task:

    • Objective: To evaluate episodic memory.

    • Method: The task consists of two trials. In the first trial (familiarization), the animal is placed in an arena with two identical objects and allowed to explore. After a retention interval, the second trial (test) is conducted where one of the familiar objects is replaced with a novel object. The time spent exploring the novel object versus the familiar object is measured. A preference for the novel object indicates intact memory. This compound is administered before the familiarization or test trial to assess its effects on memory consolidation or retrieval.[2]

Therapeutic Implications and Future Directions

The extensive preclinical data strongly suggest that this compound holds significant therapeutic potential for treating cognitive impairment in schizophrenia and potentially other neurological disorders like Alzheimer's disease. Its ability to enhance memory and attention, coupled with its antidepressant and potential antipsychotic properties, makes it a compelling candidate for further development.[2]

However, it is noteworthy that in a mouse model overexpressing human amyloid-beta peptides, the efficacy of this compound in activating limbic neurons was diminished.[4][10] This suggests that the therapeutic efficacy of α7 nAChR agonists in Alzheimer's disease might be influenced by the amyloid plaque burden.[4][10]

Future research should focus on clinical trials to establish the safety, tolerability, and efficacy of this compound in human populations. Further elucidation of the downstream signaling pathways and the development of biomarkers to predict treatment response will be crucial for the successful clinical translation of this promising therapeutic agent.

References

SSR180711: A Selective α7 Nicotinic Acetylcholine Receptor Partial Agonist - A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SSR180711, chemically identified as (2R,3R)-N-(2-((4-chlorophenyl)sulfonyl)amino)ethyl)-2-(3-pyridinyl)-1-azabicyclo[2.2.2]octane-3-carboxamide, is a potent and selective partial agonist of the α7 nicotinic acetylcholine receptor (nAChR). This receptor subtype is a ligand-gated ion channel widely expressed in the central nervous system, particularly in brain regions critical for cognitive processes, such as the hippocampus and prefrontal cortex. The α7 nAChR is implicated in various physiological functions, including learning, memory, and attention. Its dysfunction has been linked to the pathophysiology of several neurological and psychiatric disorders, most notably schizophrenia and Alzheimer's disease. As a partial agonist, this compound exhibits a dual action: it activates the α7 nAChR to a lesser degree than the endogenous full agonist, acetylcholine, while also competing with the full agonist for the same binding site. This pharmacological profile suggests a potential therapeutic window where this compound could enhance cholinergic neurotransmission without causing the overstimulation and subsequent desensitization often associated with full agonists. This technical guide provides a comprehensive overview of the preclinical data on this compound, focusing on its binding and functional characteristics, its effects on neurotransmitter systems and synaptic plasticity, and the detailed methodologies of the key experiments conducted.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data characterizing the interaction of this compound with α7 nAChRs.

Table 1: Receptor Binding Affinity of this compound

ParameterSpeciesReceptor/TissueRadioligandValue
Kᵢ (inhibition constant)RatBrain Homogenate[³H]α-bungarotoxin22 ± 4 nM
Kᵢ (inhibition constant)HumanRecombinant α7 nAChR[³H]α-bungarotoxin14 ± 1 nM

Table 2: Functional Partial Agonist Activity of this compound

ParameterExpression SystemAgonistValue
EC₅₀ (half-maximal effective concentration)Xenopus oocytes expressing human α7 nAChRThis compound4.4 µM
Iₘₐₓ (maximum response relative to acetylcholine)Xenopus oocytes expressing human α7 nAChRThis compound51%
EC₅₀ (half-maximal effective concentration)GH4C1 cells expressing human α7 nAChRThis compound0.9 µM
Iₘₐₓ (maximum response relative to acetylcholine)GH4C1 cells expressing human α7 nAChRThis compound36%

Table 3: In Vivo Effects of this compound

ExperimentSpeciesBrain RegionParameterDose/ConcentrationEffect
In Vivo MicrodialysisRatHippocampusExtracellular Acetylcholine3-10 mg/kg, i.p.Dose-dependent increase
In Vivo MicrodialysisRatPrefrontal CortexExtracellular Acetylcholine3-10 mg/kg, i.p.Dose-dependent increase
Hippocampal Slice ElectrophysiologyRatCA1 RegionLong-Term Potentiation (LTP)0.3 µMEnhancement of LTP

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Radioligand Binding Assay

Objective: To determine the binding affinity (Kᵢ) of this compound for the α7 nAChR.

Materials:

  • Rat brain tissue or cells expressing recombinant human α7 nAChRs.

  • [³H]α-bungarotoxin (specific activity ~50-80 Ci/mmol).

  • This compound.

  • Binding buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.

  • Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail.

  • Liquid scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize rat brain tissue or cell pellets in ice-cold binding buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris. Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes. Resuspend the membrane pellet in fresh binding buffer. Determine the protein concentration using a standard protein assay (e.g., Bradford assay).

  • Binding Reaction: In a final volume of 250 µL, combine the membrane preparation (50-100 µg of protein), [³H]α-bungarotoxin (at a concentration near its K₋d, typically 1-2 nM), and varying concentrations of this compound (e.g., from 10⁻¹¹ to 10⁻⁵ M). For determining non-specific binding, use a high concentration of a known α7 nAChR ligand, such as nicotine (100 µM).

  • Incubation: Incubate the reaction mixtures at room temperature (22-25°C) for 2 hours to reach equilibrium.

  • Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in 0.5% polyethylenimine. Wash the filters three times with 4 mL of ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of [³H]α-bungarotoxin) by non-linear regression analysis. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋d), where [L] is the concentration of the radioligand and K₋d is its dissociation constant.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

Objective: To characterize the functional properties (EC₅₀ and Iₘₐₓ) of this compound at human α7 nAChRs.

Materials:

  • Xenopus laevis oocytes.

  • cRNA encoding the human α7 nAChR subunit.

  • This compound.

  • Acetylcholine.

  • Recording solution (ND96): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5.

  • Two-electrode voltage clamp amplifier and data acquisition system.

  • Glass microelectrodes (0.5-2 MΩ resistance when filled with 3 M KCl).

Procedure:

  • Oocyte Preparation and Injection: Surgically remove oocytes from an anesthetized female Xenopus laevis. Treat the oocytes with collagenase to defolliculate them. Inject each oocyte with approximately 50 nL of human α7 nAChR cRNA (1 ng/nL). Incubate the injected oocytes in ND96 solution supplemented with 50 µg/mL gentamycin at 18°C for 2-5 days to allow for receptor expression.

  • Electrophysiological Recording: Place an oocyte in a recording chamber continuously perfused with ND96 solution. Impale the oocyte with two glass microelectrodes filled with 3 M KCl. Clamp the membrane potential at a holding potential of -70 mV.

  • Drug Application: Apply acetylcholine or this compound to the oocyte by perfusing the recording chamber with ND96 solution containing the desired concentration of the agonist.

  • Data Acquisition and Analysis: Record the inward currents elicited by the application of agonists. To determine the EC₅₀, apply increasing concentrations of this compound and measure the peak current response at each concentration. Fit the concentration-response data to a sigmoidal dose-response curve. To determine the Iₘₐₓ, measure the maximal current response elicited by a saturating concentration of this compound and express it as a percentage of the maximal current response elicited by a saturating concentration of acetylcholine.

In Vivo Microdialysis

Objective: To measure the effect of this compound on extracellular acetylcholine levels in the rat brain.

Materials:

  • Adult male Sprague-Dawley rats (250-300 g).

  • This compound.

  • Microdialysis probes (e.g., 2 mm active membrane length).

  • Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 3.0 mM KCl, 1.2 mM CaCl₂, 1.2 mM MgCl₂, pH 7.4.

  • High-performance liquid chromatography with electrochemical detection (HPLC-ED) system.

  • Stereotaxic apparatus.

Procedure:

  • Surgical Implantation of Microdialysis Probe: Anesthetize the rat and place it in a stereotaxic apparatus. Implant a guide cannula targeting the prefrontal cortex or hippocampus. Allow the animal to recover for at least 48 hours.

  • Microdialysis: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a constant flow rate (e.g., 1 µL/min). Collect dialysate samples every 20 minutes.

  • Baseline and Drug Administration: After a stable baseline of acetylcholine levels is established (typically after 2-3 hours), administer this compound (3-10 mg/kg) via intraperitoneal (i.p.) injection. Continue to collect dialysate samples for at least 3 hours post-injection.

  • Acetylcholine Quantification: Analyze the acetylcholine concentration in the dialysate samples using an HPLC-ED system.

  • Data Analysis: Express the acetylcholine levels as a percentage of the average baseline concentration. Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to determine the significance of the effect of this compound.

Hippocampal Slice Electrophysiology (Long-Term Potentiation)

Objective: To assess the effect of this compound on synaptic plasticity in the rat hippocampus.

Materials:

  • Adult male Wistar rats (6-8 weeks old).

  • This compound.

  • Artificial cerebrospinal fluid (aCSF) for slicing and recording.

  • Vibrating microtome.

  • Field potential recording setup.

  • Bipolar stimulating electrode.

  • Glass recording microelectrode (2-5 MΩ).

Procedure:

  • Slice Preparation: Rapidly decapitate the rat and dissect the brain in ice-cold, oxygenated aCSF. Prepare 400 µm thick transverse hippocampal slices using a vibrating microtome. Allow the slices to recover in oxygenated aCSF at room temperature for at least 1 hour.

  • Recording: Transfer a slice to a recording chamber and continuously perfuse with oxygenated aCSF at 32-34°C. Place a bipolar stimulating electrode in the Schaffer collateral pathway and a glass recording microelectrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

  • Baseline Recording and Drug Application: Record stable baseline fEPSPs for at least 20 minutes by delivering single pulses every 30 seconds. After establishing a stable baseline, perfuse the slice with aCSF containing this compound (0.3 µM) for 20-30 minutes.

  • LTP Induction: Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 pulses at 100 Hz, separated by 20 seconds).

  • Post-HFS Recording: Continue to record fEPSPs for at least 60 minutes after HFS.

  • Data Analysis: Measure the slope of the fEPSPs. Express the fEPSP slope as a percentage of the average baseline slope. Compare the magnitude of LTP in the presence of this compound to that in control slices (perfused with aCSF alone).

Signaling Pathways and Experimental Workflows

Conclusion

This compound is a well-characterized selective partial agonist of the α7 nAChR with high affinity for both rat and human receptors. Its partial agonism is evident from its ability to elicit a submaximal response compared to the endogenous full agonist, acetylcholine. Preclinical studies have demonstrated that this compound enhances cholinergic and glutamatergic neurotransmission and promotes synaptic plasticity, as evidenced by its ability to increase extracellular acetylcholine levels and enhance long-term potentiation. These molecular and cellular effects are consistent with the pro-cognitive effects of this compound observed in various animal models. The detailed experimental protocols provided in this guide offer a framework for the further investigation and characterization of this compound and other α7 nAChR modulators. The data presented herein underscore the potential of selective α7 nAChR partial agonists as a therapeutic strategy for the treatment of cognitive deficits in neurological and psychiatric disorders.

Nootropic Effects of SSR180711 in Animal Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SSR180711, a selective partial agonist of the alpha-7 nicotinic acetylcholine receptor (α7 nAChR), has demonstrated significant nootropic potential in a variety of preclinical animal models. This technical guide synthesizes the available data on the cognitive-enhancing effects of this compound, providing a comprehensive overview of its efficacy, mechanism of action, and the experimental protocols used to evaluate its effects. Quantitative data from key studies are presented in tabular format for ease of comparison, and detailed methodologies for pivotal experiments are outlined. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the compound's pharmacological profile.

Introduction

Cognitive impairment is a debilitating symptom of numerous neurological and psychiatric disorders, including schizophrenia and Alzheimer's disease.[1] The α7 nicotinic acetylcholine receptor has emerged as a promising therapeutic target for mitigating these deficits.[2][3] this compound (4-bromophenyl 1,4-diazabicyclo[3.2.2]nonane-4-carboxylate, monohydrochloride) is a selective partial agonist for this receptor, exhibiting high affinity for both human and rat α7 nAChRs.[3][4] Preclinical research indicates that this compound can enhance various domains of cognition, including episodic memory, selective attention, and spatial memory, particularly in animal models that mimic the cognitive deficits observed in human disorders.[5] This document serves as an in-depth technical resource, compiling and presenting the core findings related to the nootropic effects of this compound in animal models.

Mechanism of Action

This compound exerts its pro-cognitive effects primarily through the activation of α7 nAChRs. This interaction initiates a cascade of downstream signaling events that modulate neurotransmitter release and enhance synaptic plasticity.

Neurochemical and Electrophysiological Effects
  • Increased Neurotransmitter Release: Administration of this compound has been shown to increase extracellular levels of key neurotransmitters in brain regions critical for cognition. Specifically, it elevates dopamine levels in the prefrontal cortex and acetylcholine levels in both the hippocampus and prefrontal cortex.[4][5] Local infusions into the prefrontal cortex also evoke rapid and transient increases in glutamate release.[6]

  • Enhanced Synaptic Plasticity: this compound has been demonstrated to increase long-term potentiation (LTP) in the CA1 field of the hippocampus, a cellular correlate of learning and memory.[4] This effect is mediated by the α7 nAChR, as it is absent in mice lacking this receptor.[4] The compound also increases the amplitude of both glutamatergic (EPSCs) and GABAergic (IPSCs) postsynaptic currents in CA1 pyramidal cells.[4]

Signaling Pathways

The cognitive-enhancing effects of α7 nAChR agonism are correlated with the activation of intracellular signaling pathways, notably the MAPK/ERK and CREB phosphorylation pathways in the hippocampus and cingulate cortex.[2]

SSR180711_Signaling_Pathway This compound This compound a7nAChR α7 nAChR This compound->a7nAChR Ca_influx Ca²⁺ Influx a7nAChR->Ca_influx Neurotransmitter_release ↑ Glutamate & Dopamine Release a7nAChR->Neurotransmitter_release Synaptic_plasticity ↑ Synaptic Plasticity (LTP) a7nAChR->Synaptic_plasticity ERK_pathway MAPK/ERK Pathway Ca_influx->ERK_pathway CREB_pathway CREB Phosphorylation Ca_influx->CREB_pathway Cognitive_enhancement Cognitive Enhancement ERK_pathway->Cognitive_enhancement CREB_pathway->Cognitive_enhancement Neurotransmitter_release->Cognitive_enhancement Synaptic_plasticity->Cognitive_enhancement

This compound Signaling Cascade

Efficacy in Animal Models of Cognition

This compound has been evaluated in a range of behavioral paradigms in rodents to assess its effects on different cognitive domains. The following tables summarize the quantitative data from these studies.

Object Recognition Test

This test evaluates episodic memory.

Animal ModelTreatment GroupDose (mg/kg)Administration RouteKey FindingCitation
Rats and MiceThis compound0.3 (MED)i.p.Enhanced episodic memory.[5]
RatsThis compound (reversing MK-801 deficit)0.3 (MED)i.p.Reversed MK-801-induced deficits in episodic memory retention.[5]
MiceThis compound (reversing PCP deficit)3.0i.p.Significantly improved PCP-induced cognitive deficits.[7]
Mice lacking α7 nAChRThis compound0.3i.p.No enhancement of episodic memory, confirming α7 nAChR mediation.[5]
Maze-Based Tasks (Morris Water Maze & Linear Maze)

These tasks assess spatial learning and memory.

Animal ModelTreatment GroupDose (mg/kg)Administration RouteKey FindingCitation
RatsThis compound (reversing MK-801 or PCP deficits)1-3 (MED)i.p.Restored memory deficits induced by MK-801 or PCP.[5]
Latent Inhibition (LI) Model

This paradigm is used to model cognitive deficits and positive symptoms of schizophrenia.

Animal ModelTreatment GroupDose (mg/kg)Administration RouteKey FindingCitation
Rats (MK-801 or L-NoArg treated)This compound0.3, 1, 3i.p.Alleviated abnormally persistent LI.[8]
Rats (Amphetamine-treated)This compound1, 3i.p.Reversed amphetamine-induced LI disruption.[8]
Rats (No-drug controls)This compound1, 3i.p.Potentiated LI with strong conditioning.[8]
Neurochemical and Electrophysiological Outcomes
Animal ModelTreatment GroupDose (mg/kg)Administration RouteKey FindingCitation
RatsThis compound1 (MED)i.p.Increased extracellular dopamine in the prefrontal cortex.[5]
RatsThis compound3-10i.p.Dose-dependently increased extracellular acetylcholine in the hippocampus and prefrontal cortex.[4]
Awake RatsThis compound (local infusion)1.0 µg and 5.0 µgIntracerebralDose-dependent increases in glutamate levels in the prefrontal cortex.[6]
Anesthetized RatsThis compoundNot specifiedi.v.Strongly increased the firing rate of single ventral pallidum neurons.[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections outline the protocols for key experiments cited in the literature.

General Experimental Workflow

Experimental_Workflow Animal_Model Animal Model Selection (e.g., Rat, Mouse, Disease Model) Drug_Admin Drug Administration (this compound, Vehicle, Antagonist) Animal_Model->Drug_Admin Behavioral_Test Behavioral Testing (e.g., Object Recognition, Water Maze) Drug_Admin->Behavioral_Test Data_Acquisition Data Acquisition Behavioral_Test->Data_Acquisition Data_Analysis Data Analysis (e.g., ANOVA, t-test) Data_Acquisition->Data_Analysis Results Results & Interpretation Data_Analysis->Results

General Preclinical Study Workflow
Novel Object Recognition (NOR) Test

This test is based on the innate tendency of rodents to explore novel objects more than familiar ones.

  • Apparatus: A square open-field arena (e.g., 100 x 100 cm).[9]

  • Objects: Two different sets of three-dimensional objects that are of similar size but differ in shape and texture. The objects should be heavy enough that the animals cannot displace them.

  • Procedure:

    • Habituation: Animals are individually habituated to the empty arena for a set period (e.g., 5-10 minutes) for one or more days prior to testing.

    • Sample Phase (T1): Each animal is placed in the arena containing two identical objects and allowed to explore for a defined period (e.g., 5 minutes). The time spent exploring each object is recorded. Exploration is typically defined as the animal's nose being within a certain distance (e.g., 2 cm) of the object and oriented toward it.

    • Inter-Trial Interval (ITI): The animal is returned to its home cage for a specific duration (e.g., 1.5 - 3 hours).[9]

    • Choice Phase (T2): The animal is returned to the arena, where one of the familiar objects has been replaced with a novel object. The time spent exploring the familiar and novel objects is recorded for a set period (e.g., 5 minutes).

  • Data Analysis: A discrimination index is calculated, often as (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A positive discrimination index indicates a preference for the novel object and intact recognition memory.

Morris Water Maze (MWM) Test

This task assesses hippocampal-dependent spatial learning and memory.

  • Apparatus: A circular pool (e.g., 1.8 m in diameter) filled with water made opaque with a non-toxic substance.[10] A hidden escape platform is submerged just below the water's surface. The pool is surrounded by various distal visual cues.

  • Procedure:

    • Acquisition Training: Animals undergo multiple trials per day (e.g., 4 trials) for several consecutive days (e.g., 5 days).[10] For each trial, the animal is placed in the water at one of several predetermined start locations and given a set amount of time (e.g., 120 seconds) to find the hidden platform.[10] If the animal fails to find the platform within the allotted time, it is guided to it. The time taken to find the platform (escape latency) is recorded for each trial.

    • Probe Trial: Typically conducted 24 hours after the final acquisition trial. The escape platform is removed from the pool, and the animal is allowed to swim freely for a set duration (e.g., 60 seconds). The time spent in the target quadrant (where the platform was previously located) is measured.

  • Data Analysis: During acquisition, a decrease in escape latency across trials and days indicates learning. In the probe trial, a significant preference for the target quadrant compared to the other quadrants indicates memory for the platform's location.

Fear Conditioning Test

This paradigm assesses associative fear learning and memory.

  • Apparatus: A conditioning chamber equipped with a grid floor for delivering a mild footshock and a stimulus delivery system (e.g., a speaker for auditory cues or a screen for visual cues).

  • Procedure:

    • Training/Conditioning: The animal is placed in the chamber and, after a habituation period, is presented with a neutral conditioned stimulus (CS), such as a tone or a light, which co-terminates with an aversive unconditioned stimulus (US), typically a mild footshock. This pairing is usually repeated several times.

    • Contextual Fear Test: Approximately 24 hours after training, the animal is returned to the same conditioning chamber, and the amount of time it spends "freezing" (a species-typical fear response) is measured in the absence of the CS.

    • Cued Fear Test: At a later time point (e.g., 48 hours after training), the animal is placed in a novel context and presented with the CS. The freezing response to the cue is measured.

  • Data Analysis: The percentage of time spent freezing during the contextual and cued tests is the primary measure of fear memory.

Conclusion

The evidence from animal models strongly supports the nootropic potential of this compound. Its efficacy in ameliorating cognitive deficits in models of schizophrenia and its ability to enhance memory in healthy animals highlight its therapeutic promise. The compound's mechanism of action, centered on the activation of α7 nAChRs and the subsequent modulation of key neurotransmitter systems and intracellular signaling pathways, provides a solid rationale for its pro-cognitive effects. The detailed experimental protocols provided in this guide are intended to aid researchers in the design and execution of future studies aimed at further elucidating the therapeutic potential of this compound and other α7 nAChR agonists. While preclinical results are encouraging, further research, including chronic dosing paradigms in animal models and well-controlled clinical trials, is necessary to translate these findings into effective treatments for cognitive impairments in human populations.[1]

References

SSR180711: A Technical Whitepaper on its Discovery, Synthesis, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SSR180711, chemically identified as 1,4-Diazabicyclo[3.2.2]nonane-4-carboxylic acid, 4-bromophenyl ester, is a selective partial agonist of the α7 nicotinic acetylcholine receptor (nAChR) that has garnered significant interest for its potential therapeutic applications in cognitive deficits associated with neurological and psychiatric disorders.[1][2] This document provides a comprehensive overview of the discovery, chemical synthesis, and pharmacological profile of this compound, with a focus on its mechanism of action and the downstream signaling pathways it modulates. All quantitative data are summarized in structured tables, and key experimental methodologies are detailed. Visual diagrams generated using the DOT language are provided to illustrate complex biological pathways and experimental workflows.

Discovery and Pharmacological Profile

This compound was identified as a novel compound with high affinity and selectivity for the α7 nAChR.[3] It demonstrates partial agonist activity at both human and rat α7 nAChRs.[1][3] The compound has shown potential in improving cognitive function in various preclinical models, suggesting its therapeutic utility in conditions like schizophrenia and Alzheimer's disease.[3][4]

Binding Affinity and Potency

This compound exhibits a high binding affinity for α7 nAChRs, as determined by radioligand binding assays. Its functional potency has been characterized in various in vitro systems, demonstrating its partial agonist nature.

Parameter Species Value Reference
Ki Rat α7 nAChR22 ± 4 nM[1]
Ki Human α7 nAChR14 ± 1 nM[1][3]
EC50 Human α7 nAChR (Xenopus oocytes)4.4 µM[1]
EC50 Human α7 nAChR (GH4C1 cells)0.9 µM[1]
Intrinsic Activity Human α7 nAChR (Xenopus oocytes)51%[1]
Intrinsic Activity Human α7 nAChR (GH4C1 cells)36%[1]
ID50 (ex vivo [3H]α-bungarotoxin binding) Mouse8 mg/kg p.o.[1]
In Vivo Efficacy

Preclinical studies have demonstrated the ability of this compound to modulate neurotransmitter systems and improve cognitive performance in animal models.

Effect Model System Dosage Observed Outcome Reference
Increased Glutamate ReleaseAwake Rats (Prefrontal Cortex)1.0 µg (local infusion)1.41 ± 0.30 µM increase above baseline[5]
Increased Glutamate ReleaseAwake Rats (Prefrontal Cortex)5.0 µg (local infusion)3.51 ± 0.36 µM increase above baseline[5]
Increased Acetylcholine ReleaseFreely moving rats (Hippocampus & Prefrontal Cortex)3-10 mg/kg i.p.Dose-dependent increase[1]
Increased Dopamine ReleaseRats (Prefrontal Cortex)MED: 1 mg/kgIncrease in extracellular levels[4]
Enhanced Long-Term Potentiation (LTP)Rat and mouse hippocampal slices0.3 µMIncreased LTP in the CA1 field[1]
Reversal of Episodic Memory DeficitsRats (MK-801 induced)MED: 0.3 mg/kgReversal of deficits in object recognition[4]
Reversal of Attentional ImpairmentRats (Neonatal PCP treatment)MED: 0.3 mg/kgReversal of selective attention deficits[4]
Amelioration of Cognitive DeficitsMice (PCP-induced)3.0 mg/kg (subchronic)Improvement in novel object recognition test[6]

Chemical Synthesis

The synthesis of this compound and its analogs generally involves the acylation of a diamine core with an aromatic carboxylic or oxycarbonic acid.[7] While a detailed, step-by-step protocol for the specific synthesis of this compound is not publicly available in the provided search results, a general synthetic strategy can be inferred.

A potential synthetic route would likely involve the reaction of 1,4-diazabicyclo[3.2.2]nonane with 4-bromophenyl chloroformate or a similar activated carboxylic acid derivative.

G cluster_synthesis General Synthetic Scheme for this compound Analogs diamine 1,4-Diazabicyclo[3.2.2]nonane acylation Acylation Reaction diamine->acylation acylating_agent 4-Bromophenyl Chloroformate acylating_agent->acylation This compound This compound acylation->this compound

A generalized synthetic workflow for this compound analogs.

Mechanism of Action and Signaling Pathways

This compound acts as a partial agonist at α7 nAChRs, which are ligand-gated ion channels permeable to cations, primarily Ca2+ and Na+. The activation of these receptors by this compound leads to neuronal depolarization and the modulation of various downstream signaling cascades.

Modulation of Neurotransmitter Release

A key mechanism of action for this compound is its ability to enhance the release of several key neurotransmitters, including glutamate, acetylcholine, and dopamine.[1][4][5] This modulation is thought to underlie its pro-cognitive effects.

The α7 nAChRs are located on presynaptic terminals, and their activation by this compound facilitates neurotransmitter release. For instance, in the prefrontal cortex, local infusion of this compound leads to a rapid and transient increase in extracellular glutamate levels.[5] This effect is blocked by the selective α7 nAChR antagonist, α-bungarotoxin, confirming the receptor-mediated mechanism.[5]

G cluster_pathway This compound-Mediated Neurotransmitter Release This compound This compound a7nAChR Presynaptic α7 nAChR This compound->a7nAChR Binds and Activates Ca_influx Ca²⁺ Influx a7nAChR->Ca_influx Vesicle_fusion Synaptic Vesicle Fusion Ca_influx->Vesicle_fusion NT_release Neurotransmitter Release Vesicle_fusion->NT_release Glutamate Glutamate NT_release->Glutamate ACh Acetylcholine NT_release->ACh Dopamine Dopamine NT_release->Dopamine

Signaling pathway of this compound-induced neurotransmitter release.
Enhancement of Synaptic Plasticity

This compound has been shown to increase long-term potentiation (LTP) in the CA1 field of the hippocampus, a cellular mechanism underlying learning and memory.[1] This effect is abolished in mice lacking the α7 nAChR gene, highlighting the receptor's critical role in this process.[1]

Experimental Protocols

While detailed, step-by-step protocols are proprietary to the discovering institutions, the principles of the key experiments can be outlined based on the published literature.

Radioligand Binding Assay
  • Objective: To determine the binding affinity (Ki) of this compound for α7 nAChRs.

  • Methodology:

    • Prepare membrane homogenates from cells or tissues expressing the receptor of interest (e.g., rat brain or cells transfected with human α7 nAChR).

    • Incubate the membranes with a radiolabeled ligand that specifically binds to the α7 nAChR (e.g., [3H]α-bungarotoxin).

    • Add increasing concentrations of unlabeled this compound to compete with the radioligand for binding.

    • After incubation, separate the bound and free radioligand by filtration.

    • Measure the radioactivity of the filter-bound complex using liquid scintillation counting.

    • Calculate the IC50 value (concentration of this compound that inhibits 50% of the specific binding of the radioligand) and then convert it to a Ki value using the Cheng-Prusoff equation.

Electrophysiology in Xenopus Oocytes
  • Objective: To characterize the functional activity (EC50 and intrinsic activity) of this compound at human α7 nAChRs.

  • Methodology:

    • Inject Xenopus oocytes with cRNA encoding the human α7 nAChR.

    • After a period of expression, use a two-electrode voltage-clamp technique to measure ion currents across the oocyte membrane.

    • Perfuse the oocytes with a control solution and then with solutions containing increasing concentrations of this compound.

    • Record the peak inward current elicited by each concentration of the compound.

    • Normalize the responses to the maximal current induced by a full agonist (e.g., acetylcholine).

    • Plot the concentration-response curve and fit it with a sigmoidal function to determine the EC50 and intrinsic activity.

In Vivo Microdialysis
  • Objective: To measure the effect of this compound on extracellular neurotransmitter levels in the brain of freely moving animals.

  • Methodology:

    • Surgically implant a microdialysis probe into a specific brain region of interest (e.g., prefrontal cortex or hippocampus) of a rat.

    • Continuously perfuse the probe with an artificial cerebrospinal fluid.

    • Collect the dialysate samples at regular intervals.

    • Administer this compound (e.g., via intraperitoneal injection).

    • Analyze the concentration of neurotransmitters (e.g., acetylcholine, glutamate, dopamine) in the dialysate samples using high-performance liquid chromatography (HPLC) coupled with an appropriate detection method (e.g., electrochemical detection or mass spectrometry).

    • Express the changes in neurotransmitter levels as a percentage of the baseline levels before drug administration.

G cluster_workflow Experimental Workflow for Preclinical Evaluation Synthesis Chemical Synthesis Binding_Assay Radioligand Binding (Ki determination) Synthesis->Binding_Assay Functional_Assay Electrophysiology (EC50, Intrinsic Activity) Binding_Assay->Functional_Assay In_Vivo_Neurochem Microdialysis (Neurotransmitter Release) Functional_Assay->In_Vivo_Neurochem Behavioral_Studies Cognitive Models (e.g., Object Recognition) In_Vivo_Neurochem->Behavioral_Studies Lead_Optimization Lead Optimization Behavioral_Studies->Lead_Optimization

A typical workflow for the preclinical assessment of a compound like this compound.

Clinical Development

This compound has been investigated in a Phase 2 clinical trial for patients with mild Alzheimer's disease.[8] However, further development of the compound was stopped.[8] The reasons for the discontinuation are not detailed in the provided search results.

Conclusion

This compound is a potent and selective partial agonist of the α7 nAChR with demonstrated pro-cognitive effects in a variety of preclinical models. Its mechanism of action involves the enhancement of neurotransmitter release and synaptic plasticity. While its clinical development has been discontinued, the study of this compound has provided valuable insights into the therapeutic potential of targeting the α7 nAChR for the treatment of cognitive dysfunction. The data and methodologies presented in this whitepaper serve as a comprehensive resource for researchers in the field of neuroscience and drug discovery.

References

SSR180711's Role in Modulating Glutamatergic Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SSR180711 is a selective partial agonist for the α7 nicotinic acetylcholine receptor (α7 nAChR), a ligand-gated ion channel highly expressed in key brain regions associated with cognition and psychosis, such as the hippocampus and prefrontal cortex. This document provides an in-depth technical overview of the pharmacological profile of this compound and its significant role in modulating glutamatergic neurotransmission. Through its action on α7 nAChRs, this compound enhances glutamatergic activity, facilitates synaptic plasticity, and demonstrates pro-cognitive and potential antipsychotic effects in preclinical models. This guide synthesizes key quantitative data, details experimental methodologies, and provides visual representations of the underlying neurobiological pathways.

Core Mechanism of Action: α7 Nicotinic Acetylcholine Receptor Partial Agonism

This compound exhibits a high affinity and selectivity for the α7 nicotinic acetylcholine receptor. As a partial agonist, it binds to the receptor and elicits a response that is lower than that of a full agonist. This property is crucial as it may prevent the receptor desensitization often observed with full agonists, allowing for a more sustained therapeutic effect.

Binding Affinity and Functional Activity

This compound has been characterized across multiple species, demonstrating a consistent high-affinity binding to the α7 nAChR.

Parameter Species Value Reference
Ki (Binding Affinity) Human14 ± 1 nM[1]
Rat22 ± 4 nM[1]
EC50 (Functional Potency) Human (expressed in Xenopus oocytes)4.4 µM[1]
Human (expressed in GH4C1 cells)0.9 µM[1]
Intrinsic Activity Human (expressed in Xenopus oocytes)51%[1]
Human (expressed in GH4C1 cells)36%[1]
Brain Penetration (ID50) Mouse (p.o.)8 mg/kg[1]
Signaling Pathway

The activation of α7 nAChRs by this compound leads to the influx of cations, primarily Ca2+, which in turn triggers a cascade of downstream signaling events culminating in the modulation of neurotransmitter release, including glutamate.

This compound This compound a7nAChR α7 nAChR This compound->a7nAChR Binds to Ca_influx Ca²⁺ Influx a7nAChR->Ca_influx Opens Channel Vesicle_Fusion Synaptic Vesicle Fusion Ca_influx->Vesicle_Fusion Triggers Glu_Release Glutamate Release Vesicle_Fusion->Glu_Release Induces NMDA_AMPA NMDA/AMPA Receptors Glu_Release->NMDA_AMPA Activates Postsynaptic_Neuron Postsynaptic Neuron LTP Long-Term Potentiation (LTP) Postsynaptic_Neuron->LTP Leads to NMDA_AMPA->Postsynaptic_Neuron Depolarizes

This compound Signaling Cascade

Modulation of Glutamatergic Pathways

A primary consequence of α7 nAChR activation by this compound is the potentiation of glutamatergic neurotransmission. This is observed through direct measurements of glutamate release and the enhancement of synaptic plasticity.

Enhanced Glutamate Release

In vivo microdialysis and biosensor studies have demonstrated that this compound directly increases extracellular glutamate levels in the prefrontal cortex, a brain region critical for executive function and working memory.

Study Type Brain Region This compound Dose Effect on Glutamate Reference
Microelectrode ArrayPrefrontal Cortex (Rat)1.0 µg (local infusion)1.41 ± 0.30 µM increase[2]
5.0 µg (local infusion)3.51 ± 0.36 µM increase[2]

The effect of this compound on glutamate release is rapid and transient, with levels returning to baseline within 7-18 seconds following local infusion.[2] This effect is mediated by α7 nAChRs, as co-infusion with the selective antagonist α-bungarotoxin significantly reduces the glutamate increase.[2]

Potentiation of Synaptic Plasticity

This compound has been shown to enhance long-term potentiation (LTP), a cellular correlate of learning and memory, in the hippocampus.

Experimental Model This compound Concentration Effect Reference
Rat Hippocampal Slices0.3 µMIncreased LTP in CA1[1]
Mouse Hippocampal Slices0.3 µMIncreased LTP in CA1[1]

The enhancement of LTP by this compound is dependent on the presence of functional α7 nAChRs, as this effect is absent in α7 nAChR knockout mice.[1]

cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal This compound This compound a7nAChR_pre α7 nAChR This compound->a7nAChR_pre Ca_influx_pre Ca²⁺ Influx a7nAChR_pre->Ca_influx_pre Glu_Release Glutamate Release Ca_influx_pre->Glu_Release NMDA_R NMDA Receptor Glu_Release->NMDA_R Binds to AMPA_R AMPA Receptor Glu_Release->AMPA_R Binds to Ca_influx_post Ca²⁺ Influx NMDA_R->Ca_influx_post LTP LTP Induction Ca_influx_post->LTP

This compound's Role in LTP

Preclinical Efficacy in Models of Cognitive Deficits

The modulation of glutamatergic pathways by this compound translates to pro-cognitive effects in various animal models, particularly those relevant to the cognitive impairments associated with schizophrenia.

Reversal of NMDA Receptor Antagonist-Induced Deficits

This compound has demonstrated efficacy in reversing cognitive deficits induced by NMDA receptor antagonists like MK-801 and phencyclidine (PCP), which are used to model aspects of schizophrenia.

Behavioral Test Animal Model This compound Dose (i.p.) Effect Reference
Latent InhibitionMK-801-treated rats0.3, 1, 3 mg/kgAlleviated abnormally persistent LI[3]
Novel Object RecognitionPCP-treated mice3.0 mg/kg/day (subchronic)Improved cognitive deficits
Effects on Other Neurotransmitter Systems

In addition to its primary effects on the glutamatergic system, this compound also modulates other key neurotransmitter systems implicated in cognition and psychosis.

Neurotransmitter Brain Region This compound Dose (i.p.) Effect Reference
AcetylcholineHippocampus & Prefrontal Cortex (Rat)3-10 mg/kgDose-dependent increase[1]
DopaminePrefrontal Cortex (Rat)1 mg/kg (MED)Increased extracellular levels[4]

Experimental Protocols

In Vivo Microdialysis for Glutamate Measurement

This protocol outlines the general procedure for measuring extracellular glutamate levels in the prefrontal cortex of awake, freely moving rats.

  • Surgical Implantation: Anesthetize the rat and place it in a stereotaxic frame. Implant a guide cannula targeting the prefrontal cortex. Secure the cannula with dental cement and allow for a post-operative recovery period of at least 48 hours.[5]

  • Probe Insertion and Equilibration: On the day of the experiment, insert a microdialysis probe into the guide cannula. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min). Allow the system to equilibrate for at least 60-120 minutes to establish a stable baseline.[5]

  • Sample Collection: Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).

  • Drug Administration: Administer this compound via the desired route (e.g., intraperitoneal injection or local infusion through the probe).

  • Post-Treatment Sample Collection: Continue collecting dialysate samples for a predetermined period to monitor changes in extracellular glutamate levels.

  • Analysis: Analyze the dialysate samples for glutamate concentration using high-performance liquid chromatography (HPLC) with fluorescence or mass spectrometry detection.[6][7]

Electrophysiology for Long-Term Potentiation (LTP) in Hippocampal Slices

This protocol describes the recording of field excitatory postsynaptic potentials (fEPSPs) to measure LTP in acute hippocampal slices.

  • Slice Preparation: Prepare 350-400 µm thick transverse hippocampal slices from a rodent brain in ice-cold, oxygenated aCSF.[8][9]

  • Incubation and Recovery: Allow slices to recover in an incubation chamber with oxygenated aCSF at room temperature for at least one hour.[8]

  • Recording Setup: Transfer a slice to a submerged recording chamber continuously perfused with oxygenated aCSF. Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region.[10][11]

  • Baseline Recording: Deliver single baseline stimuli every 15-30 seconds and record the resulting fEPSPs for at least 20 minutes to establish a stable baseline.

  • LTP Induction: Induce LTP using a high-frequency stimulation protocol, such as theta-burst stimulation.[10]

  • Post-Induction Recording: Continue recording fEPSPs for at least 60 minutes post-induction to measure the potentiation of the synaptic response.

  • Data Analysis: Measure the slope of the fEPSP to quantify the degree of potentiation.[9][10]

Start Start: Prepare Hippocampal Slices Incubate Incubate Slices (Recovery) Start->Incubate Setup Transfer to Recording Chamber & Position Electrodes Incubate->Setup Baseline Record Stable Baseline fEPSPs Setup->Baseline Induce Induce LTP (High-Frequency Stimulation) Baseline->Induce Post_Record Record Post-Induction fEPSPs Induce->Post_Record Analyze Analyze fEPSP Slope (Quantify LTP) Post_Record->Analyze End End Analyze->End

LTP Experimental Workflow
Novel Object Recognition (NOR) Test

The NOR test assesses recognition memory in rodents.

  • Habituation: On day 1, allow the mouse to freely explore an open-field arena for 5-10 minutes in the absence of any objects.[12][13]

  • Training (Familiarization): On day 2, place two identical objects in the arena and allow the mouse to explore them for a set period (e.g., 10 minutes).[14]

  • Testing: After a retention interval (e.g., 1-2 hours), return the mouse to the arena where one of the familiar objects has been replaced with a novel object. Record the time the mouse spends exploring each object for a set period (e.g., 5-10 minutes).[13][14]

  • Data Analysis: Calculate a discrimination index, which is the proportion of time spent exploring the novel object relative to the total exploration time. A higher discrimination index indicates better recognition memory.[12]

The Untapped Potential: Sigma-1 Receptor Modulation

While the primary mechanism of this compound is clearly defined through its action on α7 nAChRs, the broader context of glutamatergic modulation involves other receptor systems. Sigma-1 receptors, intracellular chaperones located at the endoplasmic reticulum-mitochondria interface, are known to modulate NMDA receptor function and glutamatergic signaling.[15][16] Although no direct interaction between this compound and sigma-1 receptors has been reported, the convergence of both α7 nAChR and sigma-1 receptor pathways on the glutamatergic synapse presents an intriguing area for future research. Investigating potential cross-talk or synergistic effects could unveil more complex mechanisms of action and open new avenues for therapeutic development.

Conclusion

This compound is a potent and selective α7 nAChR partial agonist that effectively modulates the glutamatergic system. By enhancing glutamate release and facilitating long-term potentiation in critical brain regions, it demonstrates significant pro-cognitive potential. The preclinical data strongly support its development for treating cognitive impairments associated with neuropsychiatric disorders such as schizophrenia. Further investigation into the interplay with other modulatory systems, like the sigma-1 receptor, may provide a more comprehensive understanding of its therapeutic effects. This technical guide provides a foundational understanding of this compound's mechanism of action and its impact on glutamatergic pathways, offering valuable insights for the scientific and drug development communities.

References

The Procognitive Potential of SSR180711: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SSR180711, a selective partial agonist of the α7 nicotinic acetylcholine receptor (α7 nAChR), has demonstrated significant procognitive effects in a range of preclinical models. This document provides a comprehensive technical overview of the core pharmacological data, experimental methodologies, and mechanistic pathways associated with this compound. Quantitative data are summarized in structured tables for comparative analysis, and key experimental protocols are detailed to facilitate reproducibility. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to provide a clear conceptual framework for understanding the compound's mechanism of action and preclinical evaluation.

Introduction

Cognitive impairment is a debilitating feature of numerous neuropsychiatric and neurodegenerative disorders, including schizophrenia and Alzheimer's disease. The α7 nicotinic acetylcholine receptor has emerged as a promising therapeutic target for mitigating these deficits.[1] this compound (4-bromophenyl 1,4-diazabicyclo[3.2.2]nonane-4-carboxylate hydrochloride) is a novel compound developed by Sanofi-Aventis that acts as a selective partial agonist at this receptor.[1] Preclinical research has highlighted its potential to enhance various cognitive domains, including episodic memory, attention, and spatial learning. This whitepaper synthesizes the key findings related to the procognitive effects of this compound, providing a detailed resource for researchers in the field of cognitive neuroscience and drug development.

Pharmacological Profile

This compound exhibits high and selective affinity for α7 nicotinic acetylcholine receptors. Its binding affinity and functional activity have been characterized in both human and rat receptor subtypes.

ParameterSpeciesValueReference
Binding Affinity (Ki) Human α7 nAChR14 nM[1][2]
Rat α7 nAChR22 nM[1][2]
Functional Activity Recombinant human α7 nAChRsPartial Agonist[1][2]

Mechanism of Action and Signaling Pathways

This compound exerts its procognitive effects through the activation of α7 nAChRs, which are ligand-gated ion channels highly permeable to calcium. The influx of calcium upon receptor activation initiates a cascade of downstream signaling events implicated in synaptic plasticity and memory formation.

Neurotransmitter Modulation

Activation of α7 nAChRs by this compound leads to the modulation of several key neurotransmitter systems involved in cognition:

  • Dopamine: this compound increases extracellular dopamine levels in the prefrontal cortex.[3][4]

  • Glutamate: Local infusions of this compound in the prefrontal cortex cause a rapid and transient increase in glutamate release.[5]

  • Acetylcholine: The compound has been shown to increase extracellular acetylcholine levels in the hippocampus and prefrontal cortex.[6]

Intracellular Signaling Cascade

The procognitive effects of α7 nAChR agonists are linked to the activation of intracellular signaling pathways crucial for long-term potentiation (LTP) and memory consolidation. While direct studies on this compound's downstream signaling are limited, research on other α7 agonists suggests a pathway involving the phosphorylation of extracellular signal-regulated kinase (ERK) and cAMP response element-binding protein (CREB).

SSR180711_Signaling_Pathway This compound This compound alpha7_nAChR α7 nAChR This compound->alpha7_nAChR binds to Ca_influx Ca²⁺ Influx alpha7_nAChR->Ca_influx activates CaMKII CaMKII Ca_influx->CaMKII activates p38_MAPK p38 MAPK CaMKII->p38_MAPK phosphorylates MEK1_2 MEK1/2 p38_MAPK->MEK1_2 phosphorylates ERK1_2 ERK1/2 MEK1_2->ERK1_2 phosphorylates CREB CREB ERK1_2->CREB phosphorylates Gene_Expression Gene Expression (Synaptic Plasticity, Memory) CREB->Gene_Expression regulates ORT_Workflow Habituation Habituation (Empty Arena) Sample_Phase Sample Phase (T1) (Two Identical Objects) Habituation->Sample_Phase Retention Retention Interval Sample_Phase->Retention Test_Phase Test Phase (T2) (Familiar + Novel Object) Retention->Test_Phase Data_Analysis Data Analysis (Discrimination Index) Test_Phase->Data_Analysis

References

SSR180711: A Deep Dive into its Enhancement of Hippocampal Long-Term Potentiation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

SSR180711, a selective partial agonist of the α7 nicotinic acetylcholine receptor (nAChR), has emerged as a significant compound of interest for its potential to modulate synaptic plasticity, a cornerstone of learning and memory. This technical guide synthesizes the available preclinical data on the impact of this compound on hippocampal long-term potentiation (LTP), a cellular correlate of memory formation. The following sections provide a detailed overview of the quantitative effects, experimental methodologies, and the underlying signaling pathways associated with this compound's pro-cognitive action.

Quantitative Impact of this compound on Hippocampal LTP

The potentiation of synaptic strength in the hippocampus, particularly in the CA1 region, is a key indicator of a compound's potential to enhance cognitive function. This compound has been demonstrated to robustly enhance LTP in this critical brain area. The available quantitative data from key studies are summarized below.

Concentration of this compoundModel SystemHippocampal RegionKey FindingReference
0.3 µMRat and Mouse Hippocampal SlicesCA1Increased long-term potentiation (LTP).[1]Biton et al.
Not Specified (Bell-shaped dose-response)Not SpecifiedHippocampusEnhances both early and late phases of LTP.[2]Kroker et al. (2011)
Not Specified (Bell-shaped dose-response)Not SpecifiedHippocampusCan transform early-LTP into late-LTP.[2]Kroker et al. (2011)

Note: While a bell-shaped dose-response curve is reported, specific quantitative data for multiple concentrations are not detailed in the available abstracts.

Deciphering the Mechanism: Signaling Pathways of this compound in LTP Enhancement

This compound exerts its effects by binding to and partially activating α7 nicotinic acetylcholine receptors. This activation initiates a cascade of intracellular events that ultimately lead to the strengthening of synaptic connections. The primary signaling pathway involves the influx of calcium ions (Ca²⁺) through the α7 nAChR, which is itself a ligand-gated ion channel with high calcium permeability. This initial calcium signal then triggers downstream enzymatic pathways crucial for the induction and maintenance of LTP.

SSR180711_Signaling_Pathway This compound This compound a7nAChR α7 nAChR This compound->a7nAChR Binds and Activates Ca_influx Ca²⁺ Influx a7nAChR->Ca_influx Glutamate_release Increased Glutamate Release (Presynaptic) a7nAChR->Glutamate_release Modulates CaMKII CaMKII Activation Ca_influx->CaMKII PKA PKA Activation Ca_influx->PKA LTP LTP Enhancement CaMKII->LTP PKA->LTP Glutamate_release->LTP

This compound-mediated α7 nAChR signaling cascade leading to LTP enhancement.

The activation of Calcium/calmodulin-dependent protein kinase II (CaMKII) and Protein Kinase A (PKA) are critical for the postsynaptic modifications required for LTP, including the trafficking and phosphorylation of AMPA receptors. Furthermore, presynaptic α7 nAChRs can modulate the release of glutamate, further contributing to the conditions favorable for LTP induction. The necessity of the α7 nAChR in this process is underscored by the finding that the LTP-enhancing effects of this compound are absent in mice lacking the gene for this receptor.[1]

Experimental Protocols for Assessing this compound's Effect on LTP

Reproducible and rigorous experimental design is paramount in the evaluation of neuropharmacological compounds. The following outlines a generalized experimental workflow for investigating the impact of this compound on hippocampal LTP, based on standard methodologies in the field.

LTP_Experimental_Workflow cluster_preparation Slice Preparation cluster_electrophysiology Electrophysiological Recording cluster_analysis Data Analysis animal Rodent (Rat or Mouse) hippocampus Hippocampal Dissection animal->hippocampus slicing Vibratome Slicing (e.g., 400 µm) hippocampus->slicing recovery Recovery in aCSF slicing->recovery placement Slice Placement in Recording Chamber recovery->placement electrodes Position Stimulating & Recording Electrodes in CA1 placement->electrodes baseline Baseline fEPSP Recording (e.g., 20-30 min) electrodes->baseline drug_app This compound Application baseline->drug_app hfs High-Frequency Stimulation (HFS) to Induce LTP drug_app->hfs post_hfs Post-HFS fEPSP Recording (e.g., 60+ min) hfs->post_hfs measure Measure fEPSP Slope post_hfs->measure normalize Normalize to Baseline measure->normalize compare Compare this compound vs. Control normalize->compare

Generalized workflow for investigating the effects of this compound on hippocampal LTP.
Detailed Methodologies

1. Hippocampal Slice Preparation:

  • Animals: Male Wistar rats or C57BL/6 mice are commonly used. The age of the animals is a critical factor and should be consistently maintained.

  • Dissection and Slicing: Following decapitation, the brain is rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF). The hippocampus is then dissected out and transverse slices (typically 400 µm thick) are prepared using a vibratome.

  • Recovery: Slices are allowed to recover in an interface or submerged chamber containing oxygenated aCSF at room temperature or slightly elevated temperatures (e.g., 32-34°C) for at least one hour before recording.

2. Electrophysiological Recording:

  • Artificial Cerebrospinal Fluid (aCSF): The composition of the aCSF is critical for maintaining slice health and obtaining stable recordings. A typical composition (in mM) is: 124 NaCl, 4.4 KCl, 1.2 NaH₂PO₄, 2.5 CaCl₂, 1.3 MgSO₄, 26.2 NaHCO₃, and 10 D-glucose. The solution is continuously bubbled with 95% O₂ / 5% CO₂ to maintain a pH of 7.4.

  • Recording Setup: Slices are transferred to a recording chamber continuously perfused with oxygenated aCSF. Field excitatory postsynaptic potentials (fEPSPs) are recorded from the stratum radiatum of the CA1 region using a glass microelectrode filled with aCSF. Synaptic responses are evoked by stimulating the Schaffer collateral-commissural pathway with a bipolar stimulating electrode.

  • Baseline Recording: Stable baseline responses are recorded for at least 20-30 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz).

  • Drug Application: this compound is then bath-applied at the desired concentration.

  • LTP Induction: LTP is typically induced using a high-frequency stimulation (HFS) protocol. A common protocol is theta-burst stimulation (TBS), which consists of several bursts of high-frequency pulses (e.g., 10 bursts of 4 pulses at 100 Hz, delivered at 5 Hz).

  • Post-HFS Recording: The fEPSP slope is then monitored for at least 60 minutes post-HFS to assess the magnitude and stability of the potentiation.

3. Data Analysis:

  • The initial slope of the fEPSP is measured as an index of synaptic strength.

  • The fEPSP slopes recorded after HFS are normalized to the average baseline slope.

  • The magnitude of LTP is quantified as the percentage increase in the fEPSP slope in the last 10 minutes of the recording period compared to the baseline.

  • Statistical comparisons are made between control (vehicle-treated) and this compound-treated slices to determine the significance of the drug's effect.

This comprehensive guide provides a foundational understanding of the role of this compound in modulating hippocampal LTP. Further research to elucidate the full dose-response relationship and the intricate details of the downstream signaling pathways will be invaluable for the continued development of α7 nAChR agonists as potential therapeutic agents for cognitive disorders.

References

SSR180711: A Comprehensive Technical Guide to its Nicotinic Receptor Subtype Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of SSR180711, a selective partial agonist of the α7 nicotinic acetylcholine receptor (nAChR). The following sections detail its binding profile, the experimental methodologies used to determine these properties, and the relevant cellular signaling pathways.

Binding Affinity Profile of this compound

This compound demonstrates a high and selective affinity for the α7 nicotinic receptor subtype in both human and rat species.[1][2] This selectivity is a key characteristic of the compound, with significantly lower affinity for other major nAChR subtypes. While the literature consistently refers to this compound as a selective α7 partial agonist, specific quantitative binding data for other subtypes such as α4β2, α3β4, and the muscle-type receptor are not extensively reported.[3]

Table 1: Binding Affinity (Ki) of this compound for α7 Nicotinic Receptor Subtypes

Receptor SubtypeSpeciesKi (nM)
α7 nAChRHuman14 ± 1
α7 nAChRRat22 ± 4

Data compiled from multiple sources.[1][2]

In functional assays, this compound acts as a partial agonist at human α7 nAChRs. When expressed in Xenopus oocytes, it exhibits an EC50 of 4.4 µM with an intrinsic activity of 51% relative to acetylcholine (ACh). In GH4C1 cells expressing the human α7 nAChR, the EC50 is 0.9 µM with an intrinsic activity of 36% compared to ACh.

Experimental Protocols

The binding affinity and functional profile of this compound have been characterized using standard and robust methodologies in the field of pharmacology and neuroscience. The following are detailed protocols for two key experimental techniques.

Radioligand Displacement Binding Assay

This assay is employed to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from its receptor. For α7 nAChRs, [3H]α-bungarotoxin is a commonly used radioligand.[1][2]

Objective: To determine the Ki of this compound for the α7 nicotinic receptor.

Materials:

  • Biological Sample: Homogenates of brain tissue (e.g., mouse cortical homogenates) or cell lines expressing the target receptor.[2]

  • Radioligand: [3H]α-bungarotoxin.

  • Test Compound: this compound.

  • Non-specific Binding Control: A high concentration of a known α7 nAChR ligand (e.g., unlabeled α-bungarotoxin or nicotine).

  • Assay Buffer: e.g., Tris-HCl buffer with appropriate ions.

  • Filtration Apparatus: Glass fiber filters and a cell harvester.

  • Scintillation Counter: To measure radioactivity.

Procedure:

  • Membrane Preparation:

    • Homogenize the biological sample in ice-cold assay buffer.

    • Centrifuge the homogenate to pellet the membranes.

    • Wash the pellet by resuspension in fresh buffer and recentrifugation.

    • Resuspend the final pellet in assay buffer to a desired protein concentration.

  • Assay Setup:

    • In a 96-well plate, add a fixed concentration of the radioligand ([3H]α-bungarotoxin) to each well.

    • Add increasing concentrations of the test compound (this compound) to the experimental wells.

    • To determine non-specific binding, add a high concentration of the non-specific binding control to a separate set of wells.

    • To determine total binding, add only the radioligand and buffer.

  • Incubation:

    • Add the prepared membrane homogenate to all wells.

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

    • Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Membrane Preparation Incubation Incubation of Membranes, Radioligand, and Test Compound Membrane_Prep->Incubation Radioligand Radioligand ([3H]α-bungarotoxin) Radioligand->Incubation This compound Test Compound (this compound) This compound->Incubation NSB_Control Non-specific Binding Control NSB_Control->Incubation Filtration Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting IC50_Determination IC50 Determination Counting->IC50_Determination Ki_Calculation Ki Calculation (Cheng-Prusoff) IC50_Determination->Ki_Calculation

Radioligand Displacement Binding Assay Workflow.
Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the functional activity of ion channels, such as nAChRs, by recording the ionic currents flowing through the cell membrane in response to agonist application.

Objective: To characterize the functional properties (e.g., EC50, intrinsic activity) of this compound at α7 nicotinic receptors.

Materials:

  • Cells: Xenopus oocytes or mammalian cell lines (e.g., GH4C1) expressing the human α7 nAChR.[1]

  • Patch Pipettes: Glass micropipettes with a specific resistance.

  • Internal Solution: A solution mimicking the intracellular ionic composition.

  • External Solution: A solution mimicking the extracellular environment.

  • Agonist: this compound and a full agonist like Acetylcholine (ACh).

  • Patch-Clamp Amplifier and Data Acquisition System.

  • Microscope.

Procedure:

  • Cell Preparation:

    • Culture the cells expressing the α7 nAChR on coverslips.

    • Place a coverslip in the recording chamber on the microscope stage and perfuse with the external solution.

  • Pipette Preparation:

    • Pull glass micropipettes to the desired resistance.

    • Fill the pipette with the internal solution.

  • Seal Formation:

    • Under the microscope, carefully approach a single cell with the patch pipette.

    • Apply gentle suction to form a high-resistance "gigaseal" between the pipette tip and the cell membrane.

  • Whole-Cell Configuration:

    • Apply a brief pulse of stronger suction to rupture the patch of membrane under the pipette tip, establishing electrical and diffusional access to the cell's interior.

  • Voltage-Clamp Recording:

    • Clamp the cell membrane at a specific holding potential (e.g., -60 mV).

    • Apply the agonist (this compound or ACh) to the cell via the perfusion system at various concentrations.

    • Record the inward currents elicited by the agonist application.

  • Data Analysis:

    • Measure the peak amplitude of the current at each agonist concentration.

    • Plot the current amplitude as a function of the agonist concentration to generate a dose-response curve.

    • Fit the curve with a sigmoidal function to determine the EC50 (the concentration of the agonist that produces 50% of the maximal response).

    • Determine the intrinsic activity by comparing the maximal response produced by this compound to the maximal response produced by the full agonist (ACh).

Signaling Pathway

Activation of the α7 nAChR by this compound initiates a cascade of intracellular events. The α7 nAChR is a ligand-gated ion channel that is highly permeable to calcium ions (Ca2+).

a7_Signaling_Pathway This compound This compound (Partial Agonist) a7_nAChR α7 Nicotinic Receptor This compound->a7_nAChR Binds to Ion_Channel_Opening Ion Channel Opening a7_nAChR->Ion_Channel_Opening Activates Ca_Influx Ca2+ Influx Ion_Channel_Opening->Ca_Influx Leads to Downstream_Signaling Downstream Signaling Cascades Ca_Influx->Downstream_Signaling Initiates Cellular_Response Cellular Response (e.g., Neurotransmitter Release, Gene Expression) Downstream_Signaling->Cellular_Response Results in

Simplified α7 nAChR Signaling Pathway.

The binding of this compound to the α7 nAChR causes a conformational change in the receptor, leading to the opening of its ion channel. This allows for the influx of cations, most notably Ca2+, into the cell. The resulting increase in intracellular Ca2+ concentration acts as a second messenger, triggering a variety of downstream signaling cascades. These can include the activation of protein kinases, modulation of gene expression, and ultimately, various cellular responses such as the release of neurotransmitters. The partial agonist nature of this compound suggests that it produces a submaximal channel opening compared to a full agonist, which can be beneficial in therapeutic applications by avoiding overstimulation and desensitization of the receptor.

References

Early-Phase Research on SSR180711 for Alzheimer's Disease: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SSR180711 is a selective partial agonist of the α7 nicotinic acetylcholine receptor (α7 nAChR) that has been investigated for its potential therapeutic utility in cognitive disorders, including Alzheimer's disease. This technical guide provides an in-depth overview of the early-phase research on this compound, focusing on its preclinical pharmacological profile, mechanism of action, and efficacy in models relevant to Alzheimer's disease. While clinical trial data in Alzheimer's patients is limited, the preclinical evidence suggests that this compound modulates key neurotransmitter systems and synaptic plasticity, warranting further investigation into the therapeutic potential of α7 nAChR agonists.

Introduction

The cholinergic hypothesis of Alzheimer's disease posits that a decline in acetylcholine (ACh) levels contributes to the cognitive deficits observed in patients.[1] The α7 nicotinic acetylcholine receptor (α7 nAChR) is highly expressed in brain regions critical for learning and memory, such as the hippocampus and prefrontal cortex, making it a compelling target for therapeutic intervention.[1][2] this compound was developed as a selective partial agonist for this receptor, with the aim of enhancing cholinergic neurotransmission and ameliorating cognitive dysfunction.[3][4]

Pharmacological Profile of this compound

Binding Affinity

This compound demonstrates high and selective affinity for both human and rat α7 nAChRs.[3][4]

Receptor SpeciesBinding Affinity (Ki)
Human α7 nAChR14 ± 1 nM[4]
Rat α7 nAChR22 ± 4 nM[4]

Table 1: Binding Affinity of this compound for α7 Nicotinic Acetylcholine Receptors.

Functional Activity

In functional assays, this compound acts as a partial agonist at human α7 nAChRs expressed in Xenopus oocytes and GH4C1 cells.[4][5]

Cell SystemEC50Intrinsic Activity
Xenopus oocytes (human α7 nAChR)4.4 µM[4][5]51%[4]
GH4C1 cells (human α7 nAChR)0.9 µM[4][5]36%[4]

Table 2: Functional Agonist Activity of this compound at Human α7 Nicotinic Acetylcholine Receptors.

Mechanism of Action

The proposed mechanism of action for this compound in the context of Alzheimer's disease revolves around its ability to modulate glutamatergic and cholinergic neurotransmission, as well as synaptic plasticity.

Modulation of Neurotransmitter Release
  • Glutamate: Local infusions of this compound into the prefrontal cortex of awake rats produced rapid, dose-dependent increases in glutamate levels.[6] This effect was blocked by the selective α7 nAChR antagonist α-bungarotoxin, confirming the receptor-mediated mechanism.[6]

This compound DoseIncrease in Glutamate (µM above baseline)
1.0 µg1.41 ± 0.30[6]
5.0 µg3.51 ± 0.36[6]

Table 3: Effect of this compound on Glutamate Release in the Rat Prefrontal Cortex.

  • Acetylcholine: Systemic administration of this compound (3-10 mg/kg, i.p.) in freely moving rats dose-dependently increased extracellular acetylcholine levels in the hippocampus and prefrontal cortex.[4]

Enhancement of Synaptic Plasticity

In hippocampal slices from both rats and mice, this compound at a concentration of 0.3 µM enhanced long-term potentiation (LTP) in the CA1 field.[4] This effect on LTP, along with the modulation of excitatory (glutamatergic) and inhibitory (GABAergic) postsynaptic currents, was absent in mice lacking the α7 nAChR gene, further confirming the target specificity of this compound.[4]

This compound This compound a7nAChR α7 nAChR This compound->a7nAChR activates Presynaptic_Neuron Presynaptic Neuron a7nAChR->Presynaptic_Neuron located on Glutamate_Release ↑ Glutamate Release Presynaptic_Neuron->Glutamate_Release ACh_Release ↑ Acetylcholine Release Presynaptic_Neuron->ACh_Release Postsynaptic_Neuron Postsynaptic Neuron LTP ↑ Long-Term Potentiation Postsynaptic_Neuron->LTP Glutamate_Release->Postsynaptic_Neuron acts on

Figure 1: Proposed signaling pathway of this compound.

Preclinical Efficacy in Alzheimer's Disease Models

The interaction between amyloid-beta (Aβ) and α7 nAChRs is a critical aspect of Alzheimer's disease pathology.[1][7][8] Preclinical studies have investigated the efficacy of this compound in the context of Aβ overexpression.

Impact of Amyloid-Beta on this compound Efficacy

A key study demonstrated that while acute systemic administration of this compound (10 mg/kg) significantly increased Fos protein levels (a marker of neuronal activation) in the nucleus accumbens of wild-type mice, it had no effect in transgenic mice overexpressing human Aβ peptides.[7][8][9] This suggests that the overexpression of Aβ may inhibit α7 nAChR-dependent neurotransmission, potentially by direct interaction with the receptor, thereby reducing the efficacy of α7 nAChR agonists.[7][8][9]

cluster_wildtype Wild-Type Mice cluster_transgenic Aβ Overexpressing Mice SSR180711_wt This compound (10 mg/kg) a7nAChR_wt α7 nAChR SSR180711_wt->a7nAChR_wt activates Fos_wt ↑ Fos Protein a7nAChR_wt->Fos_wt leads to SSR180711_tg This compound (10 mg/kg) a7nAChR_tg α7 nAChR SSR180711_tg->a7nAChR_tg Fos_tg No Effect on Fos a7nAChR_tg->Fos_tg Abeta Aβ Peptides Abeta->a7nAChR_tg inhibits

Figure 2: Impact of Aβ on this compound-induced neuronal activation.

Experimental Protocols

Ex Vivo [3H]α-Bungarotoxin Binding Assay
  • Objective: To determine the in vivo occupancy of α7 nAChRs by this compound.

  • Method:

    • Administer this compound (p.o.) to mice.

    • After a specified time, sacrifice the animals and dissect the cerebral cortex.

    • Prepare cortical homogenates.

    • Incubate the homogenates with [3H]α-bungarotoxin, a selective α7 nAChR antagonist.

    • Measure the amount of bound radioactivity to determine the displacement of the radioligand by this compound.

    • Calculate the ID50 value, which is the dose of this compound that inhibits 50% of the specific [3H]α-bungarotoxin binding. For this compound, the ID50 was 8 mg/kg p.o.[4]

In Vivo Microdialysis
  • Objective: To measure extracellular levels of acetylcholine in the brain.

  • Method:

    • Surgically implant a microdialysis probe into the hippocampus or prefrontal cortex of a rat.

    • Perfuse the probe with artificial cerebrospinal fluid.

    • Collect dialysate samples at regular intervals.

    • Administer this compound (i.p.).

    • Analyze the concentration of acetylcholine in the dialysate samples using a sensitive analytical method such as high-performance liquid chromatography with electrochemical detection.

Fos Protein Immunohistochemistry
  • Objective: To measure neuronal activation in specific brain regions.

  • Method:

    • Administer this compound (i.p.) to either wild-type or transgenic mice.

    • After a set time (e.g., 2 hours), perfuse the animals with a fixative.

    • Dissect the brains and prepare thin sections.

    • Incubate the sections with a primary antibody against the Fos protein.

    • Use a secondary antibody conjugated to a detectable marker (e.g., a fluorescent dye or an enzyme) to visualize the Fos-positive cells.

    • Quantify the number of Fos-positive cells in specific brain regions, such as the nucleus accumbens and prefrontal cortex, using microscopy and image analysis software.

start Start animal_groups Animal Groups (Wild-Type vs. Aβ Transgenic) start->animal_groups drug_admin This compound Administration (10 mg/kg) animal_groups->drug_admin perfusion Perfusion and Brain Extraction drug_admin->perfusion sectioning Brain Sectioning perfusion->sectioning ihc Fos Immunohistochemistry sectioning->ihc imaging Microscopy and Image Analysis ihc->imaging quantification Quantification of Fos-Positive Cells imaging->quantification end End quantification->end

Figure 3: Experimental workflow for Fos protein analysis.

Clinical Development for Alzheimer's Disease

Information regarding the clinical development of this compound for Alzheimer's disease is limited. A Phase II clinical trial was registered (NCT00602680), but the results have not been widely published in the scientific literature.[5] Generally, clinical trials for nicotinic agonists in dementia have yielded controversial results regarding their efficacy on cognitive and behavioral outcomes.[10]

Conclusion

References

Methodological & Application

Application Notes and Protocols for SSR180711 in Rodent Cognitive Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo use of SSR180711, a selective partial agonist of the α7 nicotinic acetylcholine receptor (α7-nAChR), for cognitive enhancement studies in rodent models. This document includes summaries of effective dosages, detailed experimental protocols for key behavioral assays, and diagrams of the associated signaling pathway and experimental workflows.

Quantitative Data Summary: this compound Dosage and Efficacy

The following tables summarize the effective dosages of this compound in various rodent models and cognitive tasks, providing a clear basis for experimental design.

Table 1: this compound Efficacy in Rat Models of Cognitive Impairment

Cognitive TaskRat ModelDosage (mg/kg)RouteKey Findings
Novel Object RecognitionNormal0.3i.p., p.o.Enhanced episodic memory.[1]
Novel Object RecognitionMK-801-induced deficit0.3i.p.Reversed deficits in episodic memory retention.[1]
Morris Water MazeMK-801 or PCP-induced deficit1-3i.p.Restored memory deficits.[1]
Latent InhibitionMK-801-induced deficit0.3, 1, 3i.p.Alleviated abnormally persistent latent inhibition.[2]
Latent InhibitionAmphetamine-induced deficit1, 3i.p.Reversed amphetamine-induced disruption of latent inhibition.[2]
Attentional Set-ShiftingNeonatal PCP treatment0.3i.p.Reversed impaired selective attention.[1]

Table 2: this compound Efficacy in Mouse Models of Cognitive Impairment

Cognitive TaskMouse ModelDosage (mg/kg)RouteKey Findings
Novel Object RecognitionNormal0.3i.p., p.o.Enhanced episodic memory.[1]
Novel Object RecognitionPCP-induced deficit3.0i.p.Improved cognitive deficits after subchronic administration.[3]
Chronic Mild Stress-10p.o.Demonstrated antidepressant-like properties.[1]

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, created using the DOT language, illustrate the proposed mechanism of action of this compound and a typical experimental workflow for its evaluation in cognitive studies.

SSR180711_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound a7_nAChR α7 nAChR This compound->a7_nAChR Binds to Ca_influx Ca²⁺ Influx a7_nAChR->Ca_influx Induces PI3K PI3K Ca_influx->PI3K Activates ERK ERK1/2 Ca_influx->ERK Activates Akt Akt PI3K->Akt Activates CREB CREB Akt->CREB Phosphorylates ERK->CREB Phosphorylates Gene_Expression Gene Expression (e.g., Arc) CREB->Gene_Expression Promotes Cognitive_Enhancement Cognitive_Enhancement Gene_Expression->Cognitive_Enhancement Leads to

Caption: this compound signaling pathway in neurons.

Cognitive_Study_Workflow Animal_Acclimation Animal Acclimation & Habituation Group_Assignment Random Assignment to Groups (Vehicle, this compound doses) Animal_Acclimation->Group_Assignment Drug_Administration This compound Administration (e.g., 30 min pre-test) Group_Assignment->Drug_Administration Behavioral_Testing Cognitive Behavioral Testing (e.g., NOR, MWM) Drug_Administration->Behavioral_Testing Data_Collection Data Collection & Video Tracking Behavioral_Testing->Data_Collection Data_Analysis Statistical Analysis Data_Collection->Data_Analysis Results Results Interpretation Data_Analysis->Results

Caption: Experimental workflow for a rodent cognitive study.

Detailed Experimental Protocols

The following protocols are based on established methodologies and findings from studies involving this compound.

Novel Object Recognition (NOR) Test

This test assesses episodic memory based on the innate preference of rodents to explore novel objects over familiar ones.[4][5]

Materials:

  • Open field arena (e.g., 70 cm x 70 cm x 45 cm).[6]

  • Two sets of identical objects (e.g., plastic or glass, of sufficient weight to prevent displacement).

  • Video recording and analysis software.

  • This compound solution and vehicle control.

Protocol:

  • Habituation (Day 1):

    • Individually place each animal in the empty arena for 5-10 minutes to allow for free exploration and adaptation to the new environment.

  • Familiarization/Training Trial (Day 2):

    • Administer this compound or vehicle via the desired route (e.g., intraperitoneally, i.p.) 30 minutes prior to the trial.

    • Place two identical objects (A1 and A2) in opposite corners of the arena.

    • Place the animal in the arena, facing the wall equidistant from the objects, and allow it to explore for a set duration (e.g., 5 minutes).

    • The time spent exploring each object (sniffing or touching with the nose within 2 cm) is recorded.

  • Test Trial (Day 2, after retention interval):

    • After a retention interval (e.g., 1 to 24 hours), return the animal to its home cage.

    • Replace one of the familiar objects with a novel object (B), ensuring the location of the novel object is counterbalanced across animals.

    • Place the animal back in the arena and record the exploration time for both the familiar (A) and novel (B) objects for a set duration (e.g., 3-5 minutes).

Data Analysis:

  • Discrimination Index (DI): Calculated as (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.

  • Statistical Analysis: Use appropriate statistical tests (e.g., t-test or ANOVA) to compare the DI between treatment groups.

Morris Water Maze (MWM) Test

The MWM is a widely used assay for assessing hippocampal-dependent spatial learning and memory.[7][8]

Materials:

  • Circular pool (120-150 cm in diameter) filled with water made opaque with non-toxic paint.[7]

  • Submerged escape platform (10-12 cm in diameter), placed 1-1.5 cm below the water surface.[7]

  • Distinct visual cues placed around the room, visible from the pool.

  • Video tracking system.

  • This compound solution and vehicle control.

Protocol:

  • Acquisition Phase (Days 1-5):

    • Administer this compound or vehicle daily, 30-60 minutes before the first trial.

    • Conduct 4 trials per day for each animal.

    • For each trial, gently place the animal into the water at one of four randomized starting positions, facing the pool wall.

    • Allow the animal to swim and find the hidden platform for a maximum of 60-90 seconds.[7]

    • If the animal fails to find the platform within the allotted time, guide it to the platform.

    • Allow the animal to remain on the platform for 15-30 seconds.[7]

    • Record the escape latency (time to find the platform) and path length for each trial.

  • Probe Trial (Day 6):

    • 24 hours after the last acquisition trial, administer this compound or vehicle.

    • Remove the escape platform from the pool.

    • Place the animal in the pool at a novel starting position and allow it to swim freely for 60 seconds.[7]

    • Record the time spent in the target quadrant (where the platform was previously located), the number of crossings over the former platform location, and the swim path.

Data Analysis:

  • Acquisition Phase: Analyze the escape latency and path length across training days using a repeated-measures ANOVA to assess learning.

  • Probe Trial: Compare the time spent in the target quadrant and the number of platform location crossings between treatment groups using ANOVA or t-tests.

Mechanism of Action and Application Logic

SSR180711_Application_Logic Cognitive_Deficit Cognitive Deficit Models (e.g., PCP, MK-801 induced) a7_nAChR_Dysfunction Hypothesized α7 nAChR Dysfunction Cognitive_Deficit->a7_nAChR_Dysfunction Associated with SSR180711_Admin This compound Administration a7_nAChR_Dysfunction->SSR180711_Admin Is targeted by a7_nAChR_Activation Selective α7 nAChR Activation SSR180711_Admin->a7_nAChR_Activation Leads to Downstream_Signaling Activation of Downstream Signaling (ERK, CREB) a7_nAChR_Activation->Downstream_Signaling Neuroplasticity Enhanced Synaptic Plasticity & Neurotransmission Downstream_Signaling->Neuroplasticity Cognitive_Improvement Amelioration of Cognitive Deficits Neuroplasticity->Cognitive_Improvement

Caption: Logical flow of this compound's therapeutic application.

This compound acts as a selective partial agonist at α7-nAChRs.[1] These receptors are ligand-gated ion channels with high calcium permeability.[9][10] Activation of α7-nAChRs by this compound is thought to enhance cognitive function through several mechanisms. The influx of calcium can trigger downstream signaling cascades, including the activation of ERK1/2 and CREB phosphorylation pathways.[11][12] These pathways are critically involved in synaptic plasticity, long-term potentiation, and memory formation.[11] Furthermore, this compound has been shown to increase the release of neurotransmitters such as acetylcholine and dopamine in brain regions crucial for cognition, like the prefrontal cortex and hippocampus.[1][11] By targeting α7-nAChRs, this compound offers a promising therapeutic strategy for ameliorating cognitive deficits associated with neuropsychiatric and neurodegenerative disorders.[3][11][13]

References

Application Notes and Protocols for SSR180711 Administration in Novel Object Recognition Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SSR180711 is a selective partial agonist for the α7 nicotinic acetylcholine receptor (α7 nAChR), a key target in cognitive function.[1][2] This document provides detailed application notes and experimental protocols for the administration of this compound in the Novel Object Recognition (NOR) task, a widely used behavioral assay to assess learning and memory in rodents.[3] The NOR test leverages the innate tendency of rodents to explore novel objects more than familiar ones, providing a measure of recognition memory.[3][4] this compound has been demonstrated to enhance episodic memory and reverse cognitive deficits in various preclinical models.[1][5]

Mechanism of Action

This compound exerts its pro-cognitive effects by binding to and activating α7 nAChRs. This activation leads to an influx of calcium ions into the neuron, initiating a cascade of downstream signaling events.[6] These pathways include the activation of Protein Kinase C (PKC), Raf-1, Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK), and Janus kinase 2 (JAK2)/Signal transducer and activator of transcription 3 (STAT3).[6] Ultimately, this signaling enhances the release of key neurotransmitters involved in learning and memory, such as acetylcholine and glutamate.[2][4]

Data Presentation: Efficacy of this compound in Novel Object Recognition

The following table summarizes quantitative data from representative studies investigating the effects of this compound on the Novel Object Recognition task. The primary metric presented is the Discrimination Index (DI), which reflects the preference for the novel object over the familiar one. A higher DI indicates better recognition memory.

Animal ModelTreatment GroupDose (mg/kg)Route of AdministrationTiming of AdministrationDiscrimination Index (DI) / % Preference for Novel ObjectReference
Normal MiceVehicle-i.p.30 min before T1~0.1[1]
Normal MiceThis compound0.3i.p.30 min before T1~0.4[1]
Normal MiceThis compound1i.p.30 min before T1~0.45[1]
Normal MiceThis compound3i.p.30 min before T1~0.4[1]
PCP-treated MiceVehicle-i.p.Daily for 2 weeks~0.05[7]
PCP-treated MiceThis compound3.0i.p.Daily for 2 weeks~0.35[7]
MK-801-treated RatsVehicle-i.p.30 min before T1~0.0[1]
MK-801-treated RatsThis compound0.3i.p.30 min before T1~0.3[1]

Experimental Protocols

Protocol 1: Assessment of Pro-cognitive Effects of this compound in Healthy Rodents

This protocol is designed to evaluate the memory-enhancing effects of this compound in naive, healthy adult mice or rats.

Materials:

  • This compound

  • Vehicle (e.g., saline, distilled water, or 0.5% methylcellulose)

  • Novel Object Recognition arena (e.g., a 40 x 40 x 40 cm open field box)

  • A set of identical objects for the training phase (e.g., small plastic toys, metal blocks)

  • A novel object, distinct from the training objects in shape, color, and texture

  • Video recording and analysis software (optional, but recommended for accurate scoring)

  • Animal scale

  • Syringes and needles for administration

Procedure:

  • Habituation (Day 1):

    • Individually place each animal in the empty NOR arena for 5-10 minutes to allow for exploration and adaptation to the new environment. This reduces anxiety and novelty-induced behaviors during testing.

  • Drug Administration (Day 2):

    • Prepare the required concentration of this compound in the chosen vehicle.

    • Administer this compound or vehicle to the animals via the desired route (e.g., intraperitoneal injection, oral gavage). A common administration time is 30 minutes before the training phase.[8]

  • Training Phase (T1) (Day 2):

    • 30 minutes post-administration, place two identical objects in the arena.

    • Gently place the animal in the center of the arena, equidistant from both objects.

    • Allow the animal to freely explore the objects for a 5-10 minute session.

    • Record the time the animal spends actively exploring each object (sniffing, touching with nose or paws).

  • Retention Interval:

    • Return the animal to its home cage. The duration of the retention interval can be varied to assess short-term (e.g., 1 hour) or long-term (e.g., 24 hours) memory.

  • Testing Phase (T2) (Day 2 or 3):

    • After the retention interval, place one of the familiar objects from T1 and one novel object in the same locations in the arena.

    • Place the animal back in the center of the arena and allow it to explore for 5 minutes.

    • Record the time spent exploring the familiar and the novel object.

Data Analysis:

  • Calculate the Discrimination Index (DI) using the following formula: (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects)

  • A positive DI indicates a preference for the novel object and successful recognition memory.

  • Compare the DI between the this compound-treated group and the vehicle-treated group using appropriate statistical tests (e.g., t-test or ANOVA).

Protocol 2: Reversal of Cognitive Deficits with this compound

This protocol is designed to evaluate the ability of this compound to reverse cognitive deficits induced by a pharmacological agent (e.g., MK-801, PCP) or in a disease model.

Materials:

  • Same as Protocol 1

  • Cognitive deficit-inducing agent (e.g., Phencyclidine - PCP)

Procedure:

  • Induction of Cognitive Deficit:

    • Administer the cognitive deficit-inducing agent according to an established protocol. For example, repeated administration of PCP (e.g., 10 mg/kg/day for 10 days) can be used to model cognitive impairment.[7]

  • This compound Administration:

    • Following the induction of the cognitive deficit, begin the administration of this compound or vehicle. This can be an acute administration before the NOR test or a chronic treatment regimen. For instance, a subchronic administration of this compound (e.g., 3.0 mg/kg, i.p.) for two consecutive weeks has been shown to be effective.[7]

  • Novel Object Recognition Test:

    • Perform the NOR test as described in Protocol 1 (Habituation, Training, and Testing phases). The test is typically conducted after the completion of the this compound treatment regimen. For example, the NOR test can be performed 24 hours after the final drug administration.[7]

Data Analysis:

  • Calculate the Discrimination Index (DI) as described in Protocol 1.

  • Compare the DI across multiple groups: a healthy control group, a cognitive deficit group (e.g., PCP + vehicle), and the treatment group (e.g., PCP + this compound).

  • Statistical analysis (e.g., ANOVA followed by post-hoc tests) can be used to determine if this compound significantly improves the DI compared to the cognitive deficit group.

Mandatory Visualizations

SSR180711_Signaling_Pathway This compound This compound a7nAChR α7 nAChR This compound->a7nAChR Binds to & Activates Ca_influx Ca²⁺ Influx a7nAChR->Ca_influx Opens Channel PKC PKC Ca_influx->PKC JAK2 JAK2 Ca_influx->JAK2 Raf1 Raf-1 PKC->Raf1 MAPK_ERK MAPK/ERK Raf1->MAPK_ERK Neurotransmitter_Release ↑ Acetylcholine & Glutamate Release MAPK_ERK->Neurotransmitter_Release STAT3 STAT3 JAK2->STAT3 STAT3->Neurotransmitter_Release Cognitive_Enhancement Cognitive Enhancement Neurotransmitter_Release->Cognitive_Enhancement

Caption: Signaling pathway of this compound via the α7 nAChR.

NOR_Workflow cluster_day1 Day 1 cluster_day2 Day 2 cluster_day2_3 Day 2 or 3 Habituation Habituation: Animal explores empty arena (5-10 min) Administration This compound / Vehicle Administration T1 Training (T1): Two identical objects (5-10 min) Administration->T1 30 min wait Retention Retention Interval (e.g., 1h or 24h) T1->Retention T2 Testing (T2): One familiar & one novel object (5 min) Retention->T2 Analysis Data Analysis: Calculate Discrimination Index T2->Analysis

Caption: Experimental workflow for the Novel Object Recognition test.

References

Application Notes and Protocols for SSR180711 in Electrophysiology Slice Recordings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SSR180711 is a selective partial agonist for the α7 nicotinic acetylcholine receptor (α7 nAChR), a ligand-gated ion channel that plays a crucial role in various cognitive processes.[1][2][3] Its ability to modulate neuronal excitability and synaptic plasticity makes it a valuable tool for investigating the function of the cholinergic system in both healthy and diseased states. These application notes provide a comprehensive overview of the use of this compound in electrophysiology slice recordings, including its mechanism of action, key electrophysiological effects, and detailed protocols for its application.

Mechanism of Action

This compound exhibits high affinity for both rat and human α7 nAChRs.[1][3] As a partial agonist, it binds to and activates these receptors, though to a lesser degree than a full agonist. The activation of the ionotropic α7 nAChR leads to an influx of cations, primarily Ca²⁺, into the neuron.[3] This increase in intracellular calcium concentration subsequently modulates a variety of downstream signaling pathways, influencing neurotransmitter release and synaptic efficacy.[3]

Electrophysiological Effects of this compound

Electrophysiological studies have revealed that this compound has profound effects on neuronal activity at both the single-cell and network levels.

  • Modulation of Synaptic Transmission: In mouse hippocampal slices, this compound has been shown to increase the amplitude of both excitatory postsynaptic currents (EPSCs) and inhibitory postsynaptic currents (IPSCs) in CA1 pyramidal neurons, indicating a potentiation of both glutamatergic and GABAergic transmission.[1]

  • Enhancement of Synaptic Plasticity: At a concentration of 0.3 µM, this compound facilitates the induction of long-term potentiation (LTP) in the CA1 region of the hippocampus, a cellular correlate of learning and memory.[1]

  • Increased Neuronal Firing: In vivo studies have demonstrated that this compound can increase the firing rate of neurons in various brain regions, including the ventral pallidum and retrosplenial cortex.[1][2]

  • Regulation of Dopaminergic Activity: this compound can reduce the hyperactivity of ventral tegmental area (VTA) dopamine neurons in a neurodevelopmental model of schizophrenia, suggesting a role in modulating dopamine system function.[4]

  • Stimulation of Glutamate Release: Local application of this compound in the prefrontal cortex leads to a rapid and transient increase in extracellular glutamate levels in a dose-dependent manner.[5]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the pharmacological and electrophysiological properties of this compound.

Table 1: Pharmacological Properties of this compound

ParameterSpeciesValueReference
Binding Affinity (Ki) Rat22 ± 4 nM[1]
Human14 ± 1 nM[1]
Functional Activity (EC50) Human (Xenopus oocytes)4.4 µM[1]
Human (GH4C1 cells)0.9 µM[1]

Table 2: Electrophysiological Effects of this compound

EffectBrain RegionPreparationConcentration/DoseResultReference
LTP Enhancement Hippocampus (CA1)Rat/Mouse Slices0.3 µMIncreased LTP induction[1]
Increased Neuronal Firing Retrosplenial CortexRat (in vivo)3 mg/kgEnhanced spontaneous firing[2]
Glutamate Release Prefrontal CortexRat (in vivo)1.0 µg1.41 ± 0.30 µM increase[5]
5.0 µg3.51 ± 0.36 µM increase[5]
Modulation of Synaptic Currents Hippocampus (CA1)Mouse SlicesNot specifiedIncreased EPSC and IPSC amplitude[1]

Experimental Protocols

The following are detailed protocols for the application of this compound in standard electrophysiology slice recording paradigms.

Protocol 1: Preparation of Acute Brain Slices

This protocol describes the general procedure for preparing acute brain slices suitable for electrophysiological recordings.

  • Anesthesia and Perfusion:

    • Anesthetize the animal (e.g., mouse or rat) with an appropriate anesthetic (e.g., isoflurane, pentobarbital) according to approved institutional animal care and use committee (IACUC) protocols.

    • Once deeply anesthetized, perform a transcardial perfusion with ice-cold, oxygenated (95% O₂ / 5% CO₂) N-methyl-D-glucamine (NMDG) or sucrose-based cutting solution to improve neuronal viability.[6]

  • Brain Extraction and Slicing:

    • Rapidly decapitate the animal and extract the brain, placing it immediately into the ice-cold, oxygenated cutting solution.

    • Mount the brain on a vibratome stage and cut slices of the desired thickness (typically 250-400 µm).

  • Slice Recovery:

    • Transfer the slices to a recovery chamber containing oxygenated artificial cerebrospinal fluid (aCSF) at 32-34°C for at least 30 minutes.

    • After the initial recovery period, maintain the slices at room temperature in oxygenated aCSF until recording.

Protocol 2: Application of this compound for Recording Spontaneous/Evoked Postsynaptic Currents

This protocol outlines the steps for applying this compound and recording its effects on synaptic transmission.

  • Slice Preparation and Placement:

    • Transfer a healthy brain slice to the recording chamber of the electrophysiology setup, continuously perfused with oxygenated aCSF at a rate of 2-3 ml/min.

  • Electrode Placement and Baseline Recording:

    • Using a micromanipulator, place a recording electrode (filled with an appropriate internal solution) onto a target neuron (e.g., a CA1 pyramidal neuron) and establish a whole-cell patch-clamp configuration.

    • Place a stimulating electrode in the desired afferent pathway (e.g., Schaffer collaterals).

    • Record a stable baseline of spontaneous or evoked postsynaptic currents for at least 10-15 minutes.

  • This compound Application:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO) and dilute it to the final desired concentration in aCSF.

    • Switch the perfusion to the aCSF containing this compound.

  • Data Acquisition:

    • Record the changes in the amplitude and frequency of spontaneous or evoked postsynaptic currents for the duration of the drug application (typically 10-20 minutes).

  • Washout:

    • Switch the perfusion back to the control aCSF to wash out the drug and observe any reversal of its effects.

Protocol 3: Investigating the Effect of this compound on Long-Term Potentiation (LTP)

This protocol details how to assess the modulatory effect of this compound on synaptic plasticity.

  • Slice and Electrode Placement:

    • Prepare and place the slice and electrodes as described in Protocol 2.

  • Baseline Recording:

    • Record stable baseline field excitatory postsynaptic potentials (fEPSPs) for at least 20 minutes by delivering single pulses to the afferent pathway at a low frequency (e.g., 0.05 Hz).

  • This compound Application:

    • Bath-apply this compound at the desired concentration (e.g., 0.3 µM) for a pre-incubation period of 15-20 minutes prior to LTP induction.

  • LTP Induction:

    • Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., one or more trains of 100 Hz for 1 second).

  • Post-Induction Recording:

    • Continue to record fEPSPs for at least 60 minutes post-induction to assess the magnitude and stability of LTP.

  • Data Analysis:

    • Compare the degree of potentiation in the presence of this compound to that observed in control slices without the drug.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway of this compound and a typical experimental workflow for its use in slice electrophysiology.

SSR180711_Signaling_Pathway This compound This compound a7nAChR α7 nAChR This compound->a7nAChR Binds to & Activates Ca_influx Ca²⁺ Influx a7nAChR->Ca_influx Opens Channel Neurotransmitter_Release Neurotransmitter Release (Glutamate, GABA) Ca_influx->Neurotransmitter_Release Triggers Synaptic_Plasticity Modulation of Synaptic Plasticity (e.g., LTP) Neurotransmitter_Release->Synaptic_Plasticity Neuronal_Excitability Increased Neuronal Excitability Neurotransmitter_Release->Neuronal_Excitability

Caption: Proposed signaling pathway of this compound action.

Electrophysiology_Workflow Slice_Prep Acute Brain Slice Preparation Recovery Slice Recovery Slice_Prep->Recovery Recording_Setup Transfer to Recording Chamber & Establish Patch Recovery->Recording_Setup Baseline Baseline Recording (10-20 min) Recording_Setup->Baseline Drug_Application Bath Application of This compound Baseline->Drug_Application Data_Acquisition Record Electrophysiological Response Drug_Application->Data_Acquisition Washout Washout with Control aCSF Data_Acquisition->Washout Analysis Data Analysis Washout->Analysis

Caption: Experimental workflow for this compound in slice electrophysiology.

References

SSR180711 solubility and preparation for in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility and preparation of SSR180711 for in vitro assays. This document includes protocols for key experiments and visual diagrams of its signaling pathway and experimental workflows.

Introduction

This compound is a selective partial agonist for the α7 nicotinic acetylcholine receptor (α7 nAChR).[1][2] It demonstrates high affinity for both human and rat α7 nAChRs and has been shown to enhance glutamatergic neurotransmission and long-term potentiation (LTP) in the hippocampus.[1] These characteristics make this compound a compound of interest for research into cognitive function and neurological disorders.

Data Presentation

Solubility
SolventMaximum Solubility
Water100 mM
DMSO100 mM

Data sourced from R&D Systems technical data.[3]

In Vitro Activity
Assay TypeSpecies/SystemParameterValue
Receptor BindingRat α7 nAChRKᵢ22 ± 4 nM
Receptor BindingHuman α7 nAChRKᵢ14 ± 1 nM
Functional ActivityHuman α7 nAChR in Xenopus oocytesEC₅₀4.4 µM
Functional ActivityHuman α7 nAChR in Xenopus oocytesIntrinsic Activity51%
Functional ActivityHuman α7 nAChR in GH4C1 cellsEC₅₀0.9 µM
Functional ActivityHuman α7 nAChR in GH4C1 cellsIntrinsic Activity36%
LTP InductionRat and Mouse Hippocampal SlicesEffective Concentration0.3 µM

Data compiled from functional and binding profile studies.[1]

Experimental Protocols

Preparation of this compound Stock Solutions

Objective: To prepare a high-concentration stock solution of this compound for subsequent dilution in various in vitro assays.

Materials:

  • This compound hydrochloride (M.Wt: 361.66 g/mol )[3]

  • Sterile, nuclease-free water or DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipettes

Protocol:

  • Calculate the required mass of this compound: To prepare a 100 mM stock solution, use the following formula: Mass (mg) = 100 mmol/L * 0.001 L * 361.66 g/mol * 1000 mg/g = 36.166 mg (Adjust volume as needed).

  • Weigh the this compound: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.

  • Solubilization: Add the corresponding volume of sterile water or DMSO to the tube. For example, to prepare a 100 mM solution with 36.166 mg of this compound, add 1 mL of solvent.

  • Mixing: Vortex the solution thoroughly until the this compound is completely dissolved.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for long-term use.[3]

Radioligand Binding Assay for α7 nAChR

Objective: To determine the binding affinity (Kᵢ) of this compound for the α7 nAChR using a competitive binding assay with a radiolabeled ligand such as [³H]α-bungarotoxin.

Materials:

  • Cell membranes expressing human or rat α7 nAChR

  • [³H]α-bungarotoxin (radioligand)

  • This compound (competitor)

  • Assay buffer (e.g., Tris-HCl buffer with BSA)

  • Unlabeled α-bungarotoxin (for non-specific binding)

  • 96-well filter plates

  • Scintillation fluid

  • Scintillation counter

Protocol:

  • Prepare dilutions: Prepare a series of dilutions of this compound in the assay buffer.

  • Assay setup: In a 96-well plate, add the following to each well:

    • Cell membranes expressing α7 nAChR.

    • [³H]α-bungarotoxin at a concentration near its Kₔ.

    • Varying concentrations of this compound.

    • For total binding wells, add assay buffer instead of this compound.

    • For non-specific binding wells, add a saturating concentration of unlabeled α-bungarotoxin.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 2-4 hours) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the filter plate to separate bound from free radioligand.

  • Washing: Wash the filters several times with ice-cold assay buffer to remove any unbound radioligand.

  • Scintillation counting: After the filters have dried, add scintillation fluid to each well and count the radioactivity using a scintillation counter.

  • Data analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the this compound concentration and fit the data to a one-site competition model to determine the IC₅₀. Calculate the Kᵢ using the Cheng-Prusoff equation.

Functional Assay in Xenopus Oocytes

Objective: To characterize the functional activity (EC₅₀ and intrinsic activity) of this compound on human α7 nAChRs expressed in Xenopus oocytes using two-electrode voltage clamp.

Materials:

  • Xenopus laevis oocytes

  • cRNA encoding human α7 nAChR

  • This compound

  • Acetylcholine (ACh) as a reference agonist

  • Recording solution (e.g., Barth's solution)

  • Two-electrode voltage clamp setup

  • Microinjection system

Protocol:

  • Oocyte preparation and injection: Surgically remove oocytes from a female Xenopus laevis and inject them with cRNA encoding the human α7 nAChR. Incubate the oocytes for 2-5 days to allow for receptor expression.

  • Electrophysiological recording: Place an oocyte in the recording chamber and perfuse with the recording solution. Impale the oocyte with two microelectrodes filled with KCl and clamp the membrane potential at a holding potential of -70 mV.

  • Compound application: Apply increasing concentrations of this compound to the oocyte via the perfusion system. Record the resulting inward currents.

  • Reference agonist application: Apply a maximally effective concentration of ACh to determine the maximum response.

  • Data analysis: Normalize the current responses induced by this compound to the maximum response induced by ACh. Plot the normalized response as a function of this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and the intrinsic activity (Eₘₐₓ).[1]

Visualizations

Signaling_Pathway_this compound cluster_neuron Presynaptic/Somato-dendritic Neuron This compound This compound a7nAChR α7 nAChR This compound->a7nAChR Partial Agonist Ca_Influx Ca²⁺ Influx a7nAChR->Ca_Influx Neuron Neuron Glutamate_Release ↑ Glutamate Release Ca_Influx->Glutamate_Release GABA_Release ↑ GABA Release Ca_Influx->GABA_Release ACh_Release ↑ Acetylcholine Release Ca_Influx->ACh_Release LTP ↑ Long-Term Potentiation Glutamate_Release->LTP ACh_Release->LTP

Caption: Signaling pathway of this compound as an α7 nAChR partial agonist.

Experimental_Workflow_Binding_Assay start Start prep_reagents Prepare Reagents (Membranes, Radioligand, this compound) start->prep_reagents incubation Incubate Reagents in 96-well Plate prep_reagents->incubation filtration Filter to Separate Bound/Free Ligand incubation->filtration washing Wash Filters filtration->washing scintillation Add Scintillation Fluid & Count washing->scintillation analysis Data Analysis (IC₅₀, Kᵢ) scintillation->analysis end End analysis->end

Caption: Workflow for the α7 nAChR radioligand binding assay.

References

Application Notes and Protocols for Evaluating SSR180711 Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the behavioral testing paradigms for evaluating the efficacy of SSR180711, a selective partial agonist of the alpha7 nicotinic acetylcholine receptor (α7 nAChR). Detailed experimental protocols, data presentation tables, and signaling pathway diagrams are included to facilitate the design and implementation of preclinical studies.

Introduction to this compound

This compound is a selective α7 nAChR partial agonist that has demonstrated potential therapeutic utility for treating cognitive deficits associated with neurological and psychiatric disorders such as schizophrenia and Alzheimer's disease.[1][2] Its mechanism of action involves the potentiation of cholinergic and glutamatergic neurotransmission, leading to improvements in learning, memory, and attention.[3][4][5]

Mechanism of Action

This compound acts as a partial agonist at the α7 nAChR.[3] Activation of these receptors, located on presynaptic terminals and somatodendritic compartments of neurons, leads to an increase in the release of key neurotransmitters.[3]

Key Signaling Events:

  • Increased Glutamate Release: this compound enhances glutamatergic neurotransmission in brain regions critical for cognition, such as the prefrontal cortex and hippocampus.[3][4]

  • Increased Acetylcholine Release: The compound also dose-dependently increases extracellular acetylcholine levels in the hippocampus and prefrontal cortex.[3]

  • Modulation of GABAergic Transmission: this compound can induce GABA-mediated inhibitory postsynaptic currents.[3]

  • Activation of Downstream Pathways: The pro-cognitive effects of α7 nAChR agonists are correlated with the activation of downstream signaling cascades, including the ERK1/2 and CREB phosphorylation pathways.[5]

SSR180711_Signaling_Pathway This compound This compound a7nAChR α7 nAChR This compound->a7nAChR binds & activates Neuron Neuron a7nAChR->Neuron located on ERK12_CREB ERK1/2 & CREB Phosphorylation a7nAChR->ERK12_CREB activates Glutamate_Release ↑ Glutamate Release Neuron->Glutamate_Release ACh_Release ↑ Acetylcholine Release Neuron->ACh_Release Cognitive_Enhancement Cognitive Enhancement Glutamate_Release->Cognitive_Enhancement ACh_Release->Cognitive_Enhancement ERK12_CREB->Cognitive_Enhancement

Caption: this compound Signaling Pathway

Behavioral Testing Paradigms

A variety of behavioral tests in rodents are utilized to assess the pro-cognitive and antipsychotic-like effects of this compound.

Novel Object Recognition (NOR) Test

The NOR test is a widely used assay to evaluate short-term and long-term recognition memory.[6][7] It is based on the innate tendency of rodents to explore novel objects more than familiar ones.[6][7]

Experimental Protocol:

  • Habituation: Individually house rodents and handle them for several days before the test to reduce stress. On the day before training, allow each animal to freely explore the empty testing arena (e.g., a 70 cm x 70 cm x 45 cm box) for 5-10 minutes.[6]

  • Training (Sample Phase): Place the animal in the arena containing two identical objects. Allow the animal to explore the objects for a set period (e.g., 5 minutes).[7][8]

  • Retention Interval: Return the animal to its home cage for a specific duration (e.g., 1 hour for short-term memory, 24 hours for long-term memory).

  • Testing (Choice Phase): Place the animal back into the arena where one of the familiar objects has been replaced with a novel object. Record the time spent exploring each object for a set period (e.g., 5 minutes).[7]

Data Analysis:

The primary measure is the Discrimination Index (DI) , calculated as: (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects)

A higher DI indicates better recognition memory.

NOR_Workflow Habituation Habituation (Empty Arena) Training Training Phase (Two Identical Objects) Habituation->Training Retention Retention Interval (e.g., 1h or 24h) Training->Retention Testing Testing Phase (One Familiar, One Novel Object) Retention->Testing Data_Analysis Data Analysis (Discrimination Index) Testing->Data_Analysis

Caption: Novel Object Recognition Workflow

Efficacy Data for this compound in NOR:

Animal ModelTreatmentDosage (mg/kg)Administration RouteKey FindingCitation
Rats and MiceThis compound0.3i.p. and p.o.Enhanced episodic memory.[9]
Rats (MK-801 induced deficit)This compound0.3i.p.Reversed deficits in episodic memory retention.[9]
Mice (PCP-induced deficit)This compound3.0i.p. (subchronic)Significantly improved cognitive deficits.[1]
Morris Water Maze (MWM)

The MWM is a test of spatial learning and memory that is dependent on the hippocampus.

Experimental Protocol:

  • Apparatus: A large circular pool (e.g., 150 cm diameter) filled with opaque water. A small escape platform is hidden just below the water surface.

  • Acquisition Phase: For several consecutive days (e.g., 4-5 days), animals are given multiple trials per day to find the hidden platform from different starting locations. The latency to find the platform is recorded.

  • Probe Trial: 24 hours after the last acquisition trial, the platform is removed, and the animal is allowed to swim for a set time (e.g., 60 seconds). The time spent in the target quadrant (where the platform was located) is recorded.

Data Analysis:

  • Acquisition: A decrease in escape latency across training days indicates learning.

  • Probe Trial: A significantly greater amount of time spent in the target quadrant compared to other quadrants indicates spatial memory retention.

Efficacy Data for this compound in MWM:

Animal ModelTreatmentDosage (mg/kg)Administration RouteKey FindingCitation
Rats (MK-801 or PCP-induced deficit)This compound1-3i.p.Restored memory deficits.[9]
Forced Swim Test (FST)

The FST is a common behavioral test used to screen for antidepressant-like activity.[10][11][12] It is based on the principle that an animal will cease attempts to escape an aversive situation (a cylinder of water) and become immobile, a state that can be reversed by antidepressant drugs.[13]

Experimental Protocol:

  • Apparatus: A transparent cylindrical tank (e.g., 30 cm height x 20 cm diameter) filled with water (25-30°C) to a level of 15 cm.[12][13]

  • Procedure: Mice or rats are placed in the cylinder for a 6-minute session.[12] The duration of immobility (floating with only minor movements to keep the head above water) is recorded, typically during the last 4 minutes of the test.[13]

  • Data Analysis: A significant decrease in the duration of immobility is indicative of an antidepressant-like effect.

FST_Workflow Placement Place Animal in Water Cylinder Swim_Session 6-Minute Swim Session Placement->Swim_Session Record_Immobility Record Immobility (Last 4 Minutes) Swim_Session->Record_Immobility Data_Analysis Data Analysis (Duration of Immobility) Record_Immobility->Data_Analysis

Caption: Forced Swim Test Workflow

Efficacy Data for this compound in FST:

Animal ModelTreatmentDosage (mg/kg)Administration RouteKey FindingCitation
RatsThis compound1i.p.Demonstrated antidepressant-like properties.[9]
Latent Inhibition (LI)

LI is a measure of selective attention, where a previously irrelevant stimulus takes longer to acquire meaning as a signal for a subsequent event.[14] Disrupted LI is observed in schizophrenia and can be modeled in animals.

Experimental Protocol:

  • Pre-exposure Phase: One group of animals is repeatedly exposed to a neutral stimulus (e.g., a tone) without any consequence. A control group is not pre-exposed.

  • Conditioning Phase: Both groups are then subjected to conditioning trials where the pre-exposed stimulus (tone) is paired with an aversive stimulus (e.g., a mild foot shock).

  • Test Phase: The conditioned response (e.g., fear, measured by freezing behavior) to the tone is measured.

Data Analysis:

In normal animals, the pre-exposed group will show a weaker conditioned response compared to the non-pre-exposed group (i.e., they will exhibit latent inhibition). In animal models of schizophrenia (e.g., using MK-801 or amphetamine), this effect is disrupted. The ability of a drug to restore or normalize LI is considered a measure of its pro-cognitive or antipsychotic potential.[14]

Efficacy Data for this compound in LI:

Animal ModelTreatmentDosage (mg/kg)Administration RouteKey FindingCitation
Rats (MK-801 or neonatal L-NoArg)This compound0.3, 1, 3i.p.Alleviated abnormally persistent LI.[14]
Rats (Amphetamine-induced disruption)This compound1, 3i.p.Reversed the disruption of LI.[14]

Summary of this compound Efficacy Data

Behavioral TestAnimal ModelKey Effect of this compoundEffective Dose Range (mg/kg)
Novel Object Recognition Normal and cognitive deficit modelsEnhanced and restored recognition memory0.3 - 3.0
Morris Water Maze Cognitive deficit modelsRestored spatial memory1 - 3
Forced Swim Test Normal ratsAntidepressant-like effects (reduced immobility)1
Latent Inhibition Schizophrenia modelsNormalized selective attention deficits0.3 - 3

Conclusion

This compound demonstrates robust efficacy in a range of behavioral paradigms relevant to the cognitive and negative symptoms of schizophrenia and other cognitive disorders. The protocols and data presented here provide a framework for the continued preclinical evaluation of this and similar compounds targeting the α7 nAChR. Careful implementation of these behavioral tests, with attention to experimental detail and appropriate data analysis, is crucial for obtaining reliable and translatable results.

References

Dissolving SSR180711 Hydrochloride for Experimental Use: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines and protocols for the dissolution of SSR180711 hydrochloride, a selective α7 nicotinic acetylcholine receptor (nAChR) partial agonist, for use in various experimental settings. Adherence to these procedures is crucial for ensuring the accuracy and reproducibility of experimental results.

Compound Information

  • Compound Name: this compound hydrochloride

  • Molecular Weight: 361.66 g/mol

  • Appearance: White to off-white solid[1]

  • Mechanism of Action: this compound is a selective partial agonist for the α7 nicotinic acetylcholine receptor (nAChR).[2][3] This interaction leads to increased glutamatergic neurotransmission, acetylcholine release, and long-term potentiation (LTP) in the hippocampus.[2][4]

Solubility Data

This compound hydrochloride exhibits good solubility in several common laboratory solvents. The following table summarizes the maximum concentrations reported. It is important to note that the hygroscopic nature of DMSO can significantly impact solubility, and using a fresh, unopened vial is recommended.[1] If precipitation occurs, gentle heating and/or sonication can be employed to aid dissolution.[1][5]

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)Reference(s)
DMSO50138.25[1]
Water36.17100

Experimental Protocols

Preparation of Stock Solutions

For In Vitro Experiments:

A high-concentration stock solution in DMSO is recommended for most in vitro applications.

Materials:

  • This compound hydrochloride powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), newly opened

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Protocol:

  • Bring the this compound hydrochloride vial to room temperature before opening.

  • Weigh the desired amount of this compound hydrochloride powder in a sterile tube.

  • Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 50 mg/mL).

  • Vortex the solution thoroughly until the powder is completely dissolved.

  • If necessary, sonicate the solution for a short period to ensure complete dissolution.[1][5]

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[1]

G cluster_workflow In Vitro Stock Solution Workflow A Weigh this compound HCl B Add DMSO A->B C Vortex/Sonicate B->C D Aliquot C->D E Store at -20°C or -80°C D->E

In Vitro Stock Solution Workflow

For In Vivo Experiments:

For in vivo studies, the initial DMSO stock solution is typically diluted into a vehicle suitable for administration. Below are three common vehicle formulations.

Protocol 1: PEG300, Tween-80, and Saline Formulation [1]

  • Prepare a 20.8 mg/mL stock solution of this compound hydrochloride in DMSO.

  • In a sterile tube, add 100 µL of the DMSO stock solution.

  • Add 400 µL of PEG300 and mix thoroughly.

  • Add 50 µL of Tween-80 and mix until the solution is clear.

  • Add 450 µL of saline to bring the final volume to 1 mL. The final concentration will be 2.08 mg/mL.

Protocol 2: SBE-β-CD in Saline Formulation [1]

  • Prepare a 20.8 mg/mL stock solution of this compound hydrochloride in DMSO.

  • In a sterile tube, add 100 µL of the DMSO stock solution.

  • Add 900 µL of a 20% SBE-β-CD in saline solution.

  • Mix thoroughly until a clear solution is obtained. The final concentration will be 2.08 mg/mL.

Protocol 3: Corn Oil Formulation [1]

  • Prepare a 20.8 mg/mL stock solution of this compound hydrochloride in DMSO.

  • In a sterile tube, add 100 µL of the DMSO stock solution.

  • Add 900 µL of corn oil.

  • Mix thoroughly until a clear solution is obtained. The final concentration will be 2.08 mg/mL. Note that this formulation should be used with caution for dosing periods exceeding half a month.[1]

G cluster_workflow In Vivo Formulation Workflow A Prepare DMSO Stock B Choose Formulation (PEG/Tween, SBE-β-CD, or Corn Oil) A->B C Add DMSO Stock to Vehicle Components B->C D Mix Thoroughly C->D E Administer to Animal D->E

In Vivo Formulation Workflow

Signaling Pathway

This compound hydrochloride acts as a partial agonist at the α7 nicotinic acetylcholine receptor (nAChR), a ligand-gated ion channel with high permeability to calcium ions.[4] Activation of this receptor by this compound leads to a cascade of downstream signaling events that are believed to underlie its pro-cognitive effects.

The influx of Ca²⁺ following α7 nAChR activation can trigger the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular-signal regulated kinase 1/2 (ERK1/2) pathway.[4] This, in turn, can lead to the phosphorylation and activation of the cAMP response element-binding protein (CREB), a transcription factor crucial for synaptic plasticity and memory formation.[4] Furthermore, activation of presynaptic α7 nAChRs enhances the release of neurotransmitters such as acetylcholine and glutamate, contributing to improved synaptic transmission and cognitive function.[2][4]

G cluster_pathway This compound Signaling Pathway SSR This compound HCl a7nAChR α7 nAChR SSR->a7nAChR activates Ca2_influx Ca²⁺ Influx a7nAChR->Ca2_influx Neurotransmitter Increased Acetylcholine & Glutamate Release a7nAChR->Neurotransmitter presynaptic activation ERK12 ERK1/2 Activation Ca2_influx->ERK12 CREB CREB Phosphorylation ERK12->CREB Cognition Improved Cognitive Function CREB->Cognition Neurotransmitter->Cognition

This compound Signaling Pathway

References

Application Notes and Protocols: Intraperitoneal vs. Oral Administration of SSR180711 in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SSR180711 is a selective partial agonist of the alpha-7 nicotinic acetylcholine receptor (α7 nAChR). It has demonstrated potential in preclinical studies for treating cognitive deficits and depressive-like behaviors. The choice of administration route is a critical factor in experimental design, influencing the pharmacokinetic and pharmacodynamic profile of the compound. This document provides detailed application notes and protocols for the intraperitoneal (i.p.) and oral (p.o.) administration of this compound in mice, based on available scientific literature.

Data Presentation

Table 1: Reported Effective Doses of this compound via Intraperitoneal (i.p.) Administration

SpeciesDose Range (mg/kg)Observed EffectReference
Rat3-10Dose-dependent increase in extracellular acetylcholine levels in the hippocampus and prefrontal cortex.[1]
Rat & Mouse0.3Enhancement of episodic memory in the object recognition task.[2]
Rat1-3Restoration of memory deficits in the Morris or linear maze.[2]
Rat1Increase in extracellular dopamine levels in the prefrontal cortex.[2]
Rat1Antidepressant-like effects in the forced-swimming test.[2]
Mouse3.0Improvement of phencyclidine (PCP)-induced cognitive deficits.[3]

Table 2: Reported Effective Doses of this compound via Oral (p.o.) Administration

SpeciesDose (mg/kg)Observed EffectReference
General8ID50 for rapid brain penetration.[1]
Rat & Mouse0.3Enhancement of episodic memory in the object recognition task.[2]
Mouse10Antidepressant-like properties in the chronic mild stress procedure (administered once daily for 3 weeks).[2]

Signaling Pathway of this compound

This compound acts as a partial agonist at the α7 nicotinic acetylcholine receptor. This interaction initiates a cascade of events leading to the modulation of neurotransmitter release, which is believed to underlie its cognitive-enhancing and antidepressant-like effects.

SSR180711_Signaling_Pathway This compound This compound a7nAChR α7 nAChR This compound->a7nAChR binds to & activates Neuron Presynaptic Neuron Ca_Influx Ca²⁺ Influx Neuron->Ca_Influx leads to NT_Release Neurotransmitter Release Ca_Influx->NT_Release triggers ACh Acetylcholine NT_Release->ACh Glutamate Glutamate NT_Release->Glutamate Antidepressant_Effect Antidepressant-like Effect NT_Release->Antidepressant_Effect Cognitive_Function Improved Cognitive Function ACh->Cognitive_Function Glutamate->Cognitive_Function

Figure 1. Simplified signaling pathway of this compound. (Within 100 characters)

Experimental Protocols

The following are detailed, generalized protocols for the intraperitoneal injection and oral gavage of substances in mice. These should be adapted to specific experimental needs and performed in accordance with institutional animal care and use committee (IACUC) guidelines.

Intraperitoneal (i.p.) Injection Protocol

This method allows for the rapid absorption of a substance into the systemic circulation.

Materials:

  • Sterile syringes (1 ml) and needles (25-27 gauge)

  • This compound solution in a suitable vehicle (e.g., saline, distilled water)

  • 70% ethanol or other appropriate disinfectant

  • Animal scale

Procedure:

  • Preparation: Weigh the mouse to accurately calculate the injection volume. Prepare the this compound solution to the desired concentration. Draw the calculated volume into the syringe.

  • Restraint: Gently restrain the mouse by scruffing the neck and back skin to immobilize the head and body. The abdomen should be facing upwards.

  • Injection Site: The preferred injection site is the lower right quadrant of the abdomen to avoid puncturing the cecum, bladder, or other vital organs.[4]

  • Injection: Clean the injection site with 70% ethanol. Insert the needle at a 15-20 degree angle, bevel up. Gently aspirate to ensure no bodily fluids (e.g., blood, urine) are drawn into the syringe, which would indicate improper needle placement. Slowly inject the solution into the peritoneal cavity.

  • Post-injection: Withdraw the needle and return the mouse to its cage. Monitor the animal for any signs of distress or adverse reactions.

IP_Injection_Workflow Start Start Weigh Weigh Mouse Start->Weigh Prep Prepare this compound Solution & Syringe Restrain Restrain Mouse (Abdomen Up) Prep->Restrain Weigh->Prep Locate Locate Injection Site (Lower Right Quadrant) Restrain->Locate Inject Inject Solution Locate->Inject Monitor Monitor Mouse Inject->Monitor End End Monitor->End

Figure 2. Workflow for intraperitoneal injection in mice. (Within 100 characters)

Oral (p.o.) Gavage Protocol

Oral gavage ensures the precise administration of a specific volume of a substance directly into the stomach.

Materials:

  • Flexible or rigid oral gavage needle (18-20 gauge for adult mice)

  • Sterile syringe (1 ml)

  • This compound solution in a suitable vehicle

  • Animal scale

Procedure:

  • Preparation: Weigh the mouse to determine the correct gavage volume. The maximum recommended volume is typically 10 ml/kg.[5] Prepare the this compound solution and draw it into the syringe attached to the gavage needle.

  • Restraint: Gently but firmly restrain the mouse, ensuring the head, neck, and body are in a straight line to facilitate the passage of the gavage needle.[5]

  • Gavage: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The mouse should swallow the needle as it is gently advanced. Do not force the needle.

  • Administration: Once the needle is in the esophagus (resistance will decrease), slowly administer the solution.

  • Post-administration: Gently remove the gavage needle and return the mouse to its cage. Monitor for any signs of respiratory distress, which could indicate accidental administration into the trachea.[6]

Oral_Gavage_Workflow Start Start Weigh Weigh Mouse Start->Weigh Prep Prepare this compound Solution & Gavage Needle Restrain Restrain Mouse (Head & Body Aligned) Prep->Restrain Weigh->Prep Insert Insert Gavage Needle into Esophagus Restrain->Insert Administer Administer Solution Insert->Administer Monitor Monitor Mouse Administer->Monitor End End Monitor->End

Figure 3. Workflow for oral gavage in mice. (Within 100 characters)

Conclusion

Both intraperitoneal and oral administration routes are viable for delivering this compound in mice to achieve desired pharmacological effects. The choice of administration route should be guided by the specific aims of the study. Intraperitoneal injection generally leads to faster and more complete absorption compared to the oral route.[7] However, oral administration can be a more clinically relevant route for drug development. The provided protocols and dose ranges serve as a guide for researchers to design and execute their studies effectively and ethically. It is imperative to adhere to all institutional and national guidelines for animal welfare.

References

Application Notes and Protocols for Studying the Electrophysiological Effects of SSR180711

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing various electrophysiological methods to characterize the effects of SSR180711, a selective partial agonist of the α7 nicotinic acetylcholine receptor (α7 nAChR). The protocols outlined below are designed to be detailed and actionable for researchers in the fields of neuroscience and drug development.

Introduction to this compound

This compound is a novel compound that acts as a selective partial agonist at the α7 nAChR.[1] It exhibits high affinity for both rat and human α7 nAChRs.[1] Due to the role of α7 nAChRs in cognitive processes, this compound has been investigated for its potential therapeutic effects in conditions with cognitive deficits, such as schizophrenia and Alzheimer's disease. Understanding its electrophysiological profile is crucial for elucidating its mechanism of action and predicting its physiological and therapeutic effects.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the key quantitative data on the electrophysiological and binding properties of this compound.

Table 1: Binding Affinity and Functional Activity of this compound

ParameterSpecies/SystemValueReference
Binding Affinity (Ki)
α7 nAChRRat22 ± 4 nM[1]
Human14 ± 1 nM[1]
Functional Activity
EC50Human α7 nAChRs in Xenopus oocytes4.4 µM[1]
Human α7 nAChRs in GH4C1 cells0.9 µM[1][2]
Intrinsic ActivityHuman α7 nAChRs in Xenopus oocytes51% (relative to Acetylcholine)[1]
Human α7 nAChRs in GH4C1 cells36% (relative to Acetylcholine)[1][2]

Table 2: Electrophysiological Effects of this compound on Neuronal Activity

EffectPreparationConcentration/DoseObservationReference
Postsynaptic Currents
Glutamatergic EPSCsMouse hippocampal slices (CA1 pyramidal cells)Not specifiedIncreased amplitude[1]
GABAergic IPSCsMouse hippocampal slices (CA1 pyramidal cells)Not specifiedIncreased amplitude[1]
GABA-mediated IPSCsRat cultured hippocampal neuronsNot specifiedInduced large currents[1]
Long-Term Potentiation (LTP)
LTP EnhancementRat and mouse hippocampal slices (CA1)0.3 µMIncreased LTP[1]
Neuronal Firing Rate
Firing RateAnesthetized rats (ventral pallidum neurons)0.1, 0.3, 1 mg/kg (i.v.)Dose-dependent increase[3]
Spontaneous FiringRats (retrosplenial cortex neurons)3 mg/kgEnhanced firing[4]
Neurotransmitter Release
Glutamate ReleaseAwake rats (prefrontal cortex)1.0 µg and 5.0 µgDose-dependent increase[5]

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound at the α7 nAChR

The activation of α7 nAChR by this compound initiates a cascade of intracellular signaling events, primarily mediated by calcium influx. This leads to the activation of various downstream pathways that can modulate neuronal excitability, synaptic plasticity, and gene expression.

SSR180711_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound a7nAChR α7 nAChR This compound->a7nAChR binds Ca_ion Ca²⁺ a7nAChR->Ca_ion influx CaMKII CaMKII Ca_ion->CaMKII PI3K PI3K Ca_ion->PI3K Neurotransmitter_Release Neurotransmitter Release Ca_ion->Neurotransmitter_Release Synaptic_Plasticity Synaptic Plasticity (LTP) CaMKII->Synaptic_Plasticity Akt Akt PI3K->Akt ERK ERK Akt->ERK CREB CREB ERK->CREB Gene_Expression Gene Expression (e.g., Arc) CREB->Gene_Expression

This compound signaling cascade.

Experimental Workflow for Electrophysiological Characterization

The following diagram illustrates a typical workflow for the electrophysiological characterization of this compound, from in vitro to in vivo preparations.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_analysis Data Analysis & Interpretation Patch_Clamp Whole-Cell Patch Clamp (Cultured Neurons / Heterologous Expression) Data_Analysis Analysis of: - Postsynaptic Currents (Amplitude, Frequency) - LTP Induction & Maintenance - Neuronal Firing Rate & Pattern Patch_Clamp->Data_Analysis LTP_Recording Field Potential Recording (Hippocampal Slices for LTP) LTP_Recording->Data_Analysis InVivo_Recording Single-Unit Extracellular Recording (Anesthetized Animals) InVivo_Recording->Data_Analysis Interpretation Interpretation of this compound Effects: - Mechanism of Action - Impact on Neuronal Circuits - Therapeutic Potential Data_Analysis->Interpretation

Workflow for this compound electrophysiology.

Experimental Protocols

Whole-Cell Patch-Clamp Recording in Cultured Hippocampal Neurons

This protocol is designed to measure the effects of this compound on postsynaptic currents in cultured hippocampal neurons.

Materials:

  • External Solution (aCSF): 125 mM NaCl, 2.5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 25 mM NaHCO₃, 1.25 mM NaH₂PO₄, and 25 mM glucose. Bubbled with 95% O₂ / 5% CO₂.

  • Internal Solution: 120 mM K-gluconate, 10 mM KCl, 10 mM HEPES, 10 mM phosphocreatine, 4 mM Mg-ATP, and 0.3 mM Na-GTP. pH adjusted to 7.3 with KOH, and osmolarity to 290-300 mOsm.

  • This compound Stock Solution: 10 mM in DMSO, stored at -20°C. Dilute to final concentrations in aCSF on the day of the experiment.

  • Patch Pipettes: Borosilicate glass, pulled to a resistance of 3-5 MΩ.

  • Recording Equipment: Patch-clamp amplifier, data acquisition system, and microscope.

Procedure:

  • Cell Culture: Plate primary hippocampal neurons on coated coverslips and culture for 10-14 days.

  • Preparation: Transfer a coverslip to the recording chamber and perfuse with aCSF at a rate of 1-2 mL/min.

  • Patching:

    • Approach a neuron with a patch pipette filled with internal solution.

    • Apply gentle suction to form a gigaohm seal (>1 GΩ).

    • Rupture the membrane to achieve the whole-cell configuration.

  • Recording:

    • Clamp the neuron at -70 mV to record excitatory postsynaptic currents (EPSCs) or at 0 mV to record inhibitory postsynaptic currents (IPSCs).

    • Record a stable baseline of spontaneous or evoked postsynaptic currents for 5-10 minutes.

  • Drug Application:

    • Perfuse the chamber with aCSF containing the desired concentration of this compound (e.g., 1 µM).

    • Record for 10-15 minutes during drug application.

  • Washout: Perfuse with drug-free aCSF to observe recovery.

  • Data Analysis: Analyze the amplitude and frequency of EPSCs and IPSCs before, during, and after this compound application.

Field Potential Recording of Long-Term Potentiation (LTP) in Hippocampal Slices

This protocol measures the effect of this compound on synaptic plasticity in the CA1 region of the hippocampus.

Materials:

  • Slicing Solution (ice-cold): Sucrose-based aCSF (e.g., 212.7 mM sucrose, 2.6 mM KCl, 1.23 mM NaH₂PO₄, 26 mM NaHCO₃, 10 mM dextrose, 3 mM MgCl₂, 1 mM CaCl₂).

  • Recording aCSF: Same as for patch-clamp.

  • Stimulating and Recording Electrodes: Tungsten or stainless steel.

  • Vibratome for slicing.

  • Incubation Chamber.

  • Recording Rig with perfusion system.

Procedure:

  • Slice Preparation:

    • Anesthetize a rat and perfuse transcardially with ice-cold slicing solution.

    • Rapidly dissect the brain and prepare 300-400 µm thick horizontal or coronal hippocampal slices using a vibratome in ice-cold slicing solution.

    • Transfer slices to an incubation chamber with oxygenated aCSF and allow them to recover for at least 1 hour at room temperature.

  • Recording Setup:

    • Transfer a slice to the recording chamber and perfuse with aCSF.

    • Place a stimulating electrode in the Schaffer collaterals (CA3 afferents) and a recording electrode in the stratum radiatum of the CA1 region.

  • Baseline Recording:

    • Deliver single test pulses (e.g., 0.1 ms duration) every 30 seconds to evoke field excitatory postsynaptic potentials (fEPSPs).

    • Adjust the stimulation intensity to elicit a fEPSP that is 30-50% of the maximal response.

    • Record a stable baseline for at least 20 minutes.

  • Drug Application:

    • Perfuse the slice with aCSF containing this compound (e.g., 0.3 µM) for 20-30 minutes before LTP induction.

  • LTP Induction:

    • Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., one or two trains of 100 Hz for 1 second).

  • Post-Induction Recording: Record fEPSPs for at least 60 minutes after HFS to assess the magnitude and stability of LTP.

  • Data Analysis: Measure the slope of the fEPSP and normalize it to the baseline. Compare the degree of potentiation in the presence and absence of this compound.

In Vivo Single-Unit Extracellular Recording in the Ventral Pallidum

This protocol is for recording the firing activity of individual neurons in the ventral pallidum of an anesthetized rat in response to systemic administration of this compound.

Materials:

  • Anesthetic: Urethane (1.2-1.5 g/kg, i.p.) or a combination of ketamine/xylazine.[6][7]

  • Stereotaxic Frame.

  • Recording Electrode: High-impedance tungsten or glass microelectrode (5-10 MΩ).

  • Data Acquisition System: Amplifier, filter, and spike sorting software.

  • Surgical Instruments.

Procedure:

  • Anesthesia and Surgery:

    • Anesthetize the rat and place it in the stereotaxic frame.

    • Perform a craniotomy over the target area. Stereotaxic coordinates for the ventral pallidum in the rat are approximately: Anteroposterior (AP): +0.2 to +0.7 mm from bregma; Mediolateral (ML): ±2.0 to ±3.0 mm from midline; Dorsoventral (DV): -7.5 to -8.5 mm from the cortical surface.[8]

  • Electrode Placement:

    • Slowly lower the recording electrode into the ventral pallidum.

    • Identify single-unit activity based on spike amplitude and waveform.

  • Baseline Recording:

    • Once a stable single unit is isolated, record its baseline firing rate for 10-15 minutes.

  • Drug Administration:

    • Administer this compound intravenously (i.v.) at the desired doses (e.g., 0.1, 0.3, 1 mg/kg).

  • Post-Drug Recording:

    • Continue recording the firing rate of the same neuron for at least 30-60 minutes after each drug administration.

  • Data Analysis:

    • Use spike sorting software to isolate and analyze the firing rate of individual neurons.

    • Calculate the change in firing rate from baseline for each dose of this compound.

Conclusion

The electrophysiological methods described in these application notes provide a robust framework for characterizing the effects of this compound on neuronal function. By employing these techniques, researchers can gain valuable insights into the compound's mechanism of action at the cellular and network levels, which is essential for its continued development as a potential therapeutic agent.

References

Application Notes and Protocols: SSR180711 in Primary Neuronal Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SSR180711 is a potent and selective partial agonist for the α7 nicotinic acetylcholine receptor (α7 nAChR), a key modulator of synaptic transmission and neuronal survival.[1] In primary neuronal cultures, this compound serves as a valuable pharmacological tool to investigate neuroprotective signaling pathways and to assess potential therapeutic strategies for neurodegenerative diseases and cognitive disorders. These application notes provide a comprehensive guide for utilizing this compound in primary neuronal culture systems, including detailed protocols for neuroprotection assays and analysis of downstream signaling cascades.

Data Presentation

The following tables summarize the key pharmacological properties of this compound and suggested concentration ranges for various applications in primary neuronal cultures, based on existing literature.

Table 1: Pharmacological Profile of this compound

ParameterSpeciesValueReference
Binding Affinity (Ki) Rat α7 nAChR22 ± 4 nM[1]
Human α7 nAChR14 ± 1 nM[1]
Functional Activity (EC50) Human α7 nAChR (in Xenopus oocytes)4.4 µM[1]
Human α7 nAChR (in GH4C1 cells)0.9 µM[1]
In Vitro Electrophysiology Increased LTP in rat hippocampal slices0.3 µM[1]

Table 2: Recommended Concentration Ranges for this compound in Primary Neuronal Culture Experiments

ApplicationRecommended Concentration RangeKey Readouts
Neuroprotection Assays 0.1 - 10 µMNeuronal viability, LDH release, Caspase-3 activity
Signaling Pathway Analysis 0.1 - 5 µMPhospho-Akt, Phospho-ERK, intracellular Ca²⁺
Modulation of Apoptotic Factors 0.1 - 5 µMBcl-2 and Bax protein expression
Electrophysiology 0.1 - 1 µMPostsynaptic currents, long-term potentiation

Mandatory Visualizations

Signaling Pathway of this compound-Mediated Neuroprotection

SSR180711_Signaling This compound This compound a7nAChR α7 nAChR This compound->a7nAChR binds to Ca_influx Ca²⁺ Influx a7nAChR->Ca_influx activates PI3K PI3K Ca_influx->PI3K ERK ERK Ca_influx->ERK Akt Akt PI3K->Akt activates Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 upregulates Bax Bax (Pro-apoptotic) Akt->Bax downregulates ERK->Bcl2 upregulates Neuroprotection Neuroprotection & Neuronal Survival Bcl2->Neuroprotection Bax->Neuroprotection

Caption: this compound neuroprotective signaling cascade.

Experimental Workflow for Neuroprotection Assay

Neuroprotection_Workflow Culture 1. Culture Primary Neurons (e.g., Cortical or Hippocampal) Pretreat 2. Pre-treat with this compound (0.1 - 10 µM) or Vehicle Control Culture->Pretreat Induce_Damage 3. Induce Excitotoxicity (e.g., Glutamate) Pretreat->Induce_Damage Incubate 4. Incubate for 24 hours Induce_Damage->Incubate Assess 5. Assess Neuronal Viability Incubate->Assess LDH LDH Assay (Cytotoxicity) Assess->LDH MTT MTT/MTS Assay (Viability) Assess->MTT Caspase Caspase-3 Assay (Apoptosis) Assess->Caspase

References

Application Notes and Protocols: Preclinical Pharmacokinetic Profiling of SSR180711

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SSR180711 is a selective partial agonist of the α7 nicotinic acetylcholine receptor (α7 nAChR), a ligand-gated ion channel expressed in key brain regions associated with cognition and memory, such as the hippocampus and prefrontal cortex.[1] Activation of α7 nAChRs by agonists like this compound has been shown to modulate the release of several neurotransmitters, including acetylcholine, glutamate, and dopamine.[1][2][3] This neuromodulatory activity underlies the therapeutic potential of this compound for treating cognitive deficits in neuropsychiatric disorders like schizophrenia and Alzheimer's disease.[3][4][5][6]

These application notes provide a framework for conducting preclinical pharmacokinetic (PK) studies of this compound in rodent models. While specific quantitative PK data for this compound is not extensively available in the public domain, this document offers detailed protocols for key experiments designed to elucidate the absorption, distribution, metabolism, and excretion (ADME) profile of the compound. The provided methodologies are based on established practices for small molecule drug development and can be adapted to characterize the pharmacokinetic properties of this compound.

Data Presentation

The following tables are templates for summarizing the quantitative pharmacokinetic data obtained from in vivo studies in preclinical models.

Table 1: Pharmacokinetic Parameters of this compound in Rats Following a Single Dose

ParameterIntravenous (IV)Oral (PO)Intraperitoneal (IP)
Dose (mg/kg) e.g., 1e.g., 10e.g., 3
Cmax (ng/mL) -DataData
Tmax (h) -DataData
AUC0-t (ng·h/mL) DataDataData
AUC0-∞ (ng·h/mL) DataDataData
Half-life (t½) (h) DataDataData
Clearance (CL) (L/h/kg) Data--
Volume of Distribution (Vd) (L/kg) Data--
Bioavailability (F%) -DataData

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC0-t: Area under the plasma concentration-time curve from time 0 to the last measurable concentration; AUC0-∞: Area under the plasma concentration-time curve from time 0 to infinity; t½: Elimination half-life; CL: Clearance; Vd: Volume of distribution; F: Bioavailability.

Table 2: Brain Penetration and Distribution of this compound in Mice

ParameterValue
Dose (mg/kg, p.o.) 8
ID50 (mg/kg) 8
Brain-to-Plasma Ratio Data

ID50: The dose required to inhibit 50% of ex vivo [3H]α-bungarotoxin binding in the brain, indicating target engagement.[1]

Mandatory Visualizations

signaling_pathway cluster_neuron Presynaptic Terminal This compound This compound a7nAChR α7 nAChR This compound->a7nAChR binds and partially activates Ca_influx Ca²⁺ Influx a7nAChR->Ca_influx opens channel Glutamate_release ↑ Glutamate Release Ca_influx->Glutamate_release ACh_release ↑ Acetylcholine Release Ca_influx->ACh_release DA_release ↑ Dopamine Release (Prefrontal Cortex) Ca_influx->DA_release Neuron Presynaptic Neuron Cognitive_function Improved Cognitive Function Glutamate_release->Cognitive_function ACh_release->Cognitive_function DA_release->Cognitive_function

Caption: Signaling pathway of this compound.

experimental_workflow start Start animal_prep Animal Preparation (Fasting, Acclimatization) start->animal_prep dosing This compound Administration (IV, PO, or IP) animal_prep->dosing blood_collection Serial Blood Sampling (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24h) dosing->blood_collection plasma_prep Plasma Preparation (Centrifugation) blood_collection->plasma_prep sample_analysis LC-MS/MS Analysis plasma_prep->sample_analysis data_analysis Pharmacokinetic Modeling (Non-compartmental analysis) sample_analysis->data_analysis end End data_analysis->end

Caption: Experimental workflow for a pharmacokinetic study.

Experimental Protocols

In Vivo Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile of this compound in rats following intravenous (IV) and oral (PO) administration.

Materials:

  • This compound

  • Male Sprague-Dawley rats (250-300 g)

  • Vehicle for IV administration (e.g., saline, 5% DMSO/5% Solutol HS 15 in saline)

  • Vehicle for PO administration (e.g., 0.5% carboxymethylcellulose in water)

  • Syringes and needles for dosing

  • Blood collection tubes (e.g., with K2EDTA)

  • Centrifuge

  • Freezer (-80°C)

Protocol:

  • Animal Acclimatization: House rats in a controlled environment (12-hour light/dark cycle, 22 ± 2°C) for at least 3 days before the experiment. Provide ad libitum access to food and water.

  • Fasting: Fast the animals overnight (approximately 12 hours) before dosing, with continued access to water.

  • Dose Preparation:

    • IV Formulation: Dissolve this compound in the appropriate vehicle to achieve the desired final concentration (e.g., 1 mg/mL for a 1 mg/kg dose at an injection volume of 1 mL/kg).

    • PO Formulation: Suspend this compound in the vehicle to the desired concentration (e.g., 2 mg/mL for a 10 mg/kg dose at a gavage volume of 5 mL/kg).

  • Dosing:

    • IV Administration: Administer the this compound solution via the tail vein.

    • PO Administration: Administer the this compound suspension by oral gavage.

  • Blood Sampling: Collect blood samples (approximately 200 µL) from the jugular vein or other appropriate site at predetermined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Plasma Preparation: Immediately transfer the blood into tubes containing anticoagulant. Centrifuge the blood at 4°C (e.g., 3000 x g for 10 minutes) to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until analysis.

Quantification of this compound in Plasma by LC-MS/MS

Objective: To develop and validate a sensitive and specific method for the quantification of this compound in rat plasma.

Materials:

  • This compound analytical standard

  • Internal standard (IS) (e.g., a stable isotope-labeled this compound or a structurally similar compound)

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)

  • C18 reverse-phase HPLC column

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Rat plasma samples from the PK study

Protocol:

  • Preparation of Standards and Quality Control (QC) Samples:

    • Prepare stock solutions of this compound and the IS in a suitable solvent (e.g., methanol).

    • Prepare calibration standards by spiking blank rat plasma with known concentrations of this compound.

    • Prepare QC samples at low, medium, and high concentrations in the same manner.

  • Sample Preparation (Protein Precipitation):

    • To a 50 µL aliquot of plasma sample, standard, or QC, add 150 µL of cold acetonitrile containing the internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Analysis:

    • Chromatographic Conditions:

      • Column: C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm)

      • Mobile Phase A: 0.1% formic acid in water

      • Mobile Phase B: 0.1% formic acid in acetonitrile

      • Flow Rate: e.g., 0.4 mL/min

      • Gradient: A suitable gradient to achieve good separation of this compound and the IS.

    • Mass Spectrometric Conditions:

      • Ionization Mode: Positive electrospray ionization (ESI+)

      • Detection Mode: Multiple Reaction Monitoring (MRM)

      • Optimize the precursor and product ion transitions for this compound and the IS.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio of this compound to the IS against the nominal concentration of the calibration standards.

    • Determine the concentration of this compound in the plasma samples and QCs from the calibration curve using a weighted linear regression.

Pharmacokinetic Data Analysis

Objective: To calculate key pharmacokinetic parameters from the plasma concentration-time data.

Software:

  • Pharmacokinetic analysis software (e.g., Phoenix WinNonlin, R with PK packages)

Protocol:

  • Data Input: Enter the plasma concentration-time data for each animal.

  • Analysis Method: Use a non-compartmental analysis (NCA) model.

  • Parameter Calculation: Calculate the following parameters:

    • Cmax and Tmax: Determined directly from the observed data.

    • AUC0-t: Calculated using the linear trapezoidal rule.

    • AUC0-∞: Calculated as AUC0-t + (Clast / λz), where Clast is the last measurable concentration and λz is the terminal elimination rate constant.

    • t½: Calculated as 0.693 / λz.

    • CL (for IV data): Calculated as Dose / AUC0-∞.

    • Vd (for IV data): Calculated as CL / λz.

    • F% (for PO data): Calculated as (AUC0-∞,PO / AUC0-∞,IV) x (DoseIV / DosePO) x 100.

Conclusion

The protocols outlined in these application notes provide a robust framework for the preclinical pharmacokinetic evaluation of this compound. A thorough understanding of the ADME properties is critical for the continued development of this promising therapeutic candidate. The successful execution of these studies will enable researchers to establish a clear relationship between dose, exposure, and pharmacological effect, which is essential for guiding dose selection in subsequent efficacy and toxicology studies, and ultimately, for predicting human pharmacokinetics.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming SSR180711 Receptor Desensitization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals working with SSR180711. It provides troubleshooting advice and detailed protocols to address the common challenge of receptor desensitization during in vitro and in vivo experiments.

Important Note on Receptor Type: It is a common misconception that this compound targets a G protein-coupled receptor (GPCR). This compound is a selective partial agonist of the α7 nicotinic acetylcholine receptor (α7 nAChR) , which is a ligand-gated ion channel.[1][2] This distinction is critical as the mechanisms of desensitization and the strategies to overcome it differ significantly from those of GPCRs. The α7 nAChR is known for its rapid and pronounced desensitization upon agonist binding.[3][4][5]

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a selective partial agonist for the α7 nicotinic acetylcholine receptor (nAChR).[1][6][2] As a partial agonist, it binds to and activates the receptor but with lower intrinsic efficacy than a full agonist like acetylcholine.[1] Its mechanism of action involves binding to the orthosteric site of the α7 nAChR, causing the ion channel to open and allowing the influx of cations, primarily Ca2+ and Na+.[5] This influx of ions leads to neuronal depolarization and the modulation of various downstream signaling pathways.[5][7]

Q2: What is α7 nAChR desensitization and why is it a concern when using this compound?

Desensitization is a process where the receptor becomes refractory to activation despite the continued presence of an agonist.[4][8] For the α7 nAChR, this is a rapid process that occurs within seconds to minutes of agonist exposure.[5] This can be problematic in experiments as it can lead to a diminished or transient response to this compound, making it difficult to study its sustained effects.

Q3: How can I overcome or minimize α7 nAChR desensitization in my experiments?

A primary strategy to counteract α7 nAChR desensitization is the use of Positive Allosteric Modulators (PAMs).[9][10][11] PAMs bind to a site on the receptor that is distinct from the agonist binding site and can potentiate the receptor's response to agonists. For α7 nAChRs, there are two main types of PAMs:

  • Type I PAMs: These increase the peak agonist-evoked current with minimal effect on the desensitization rate.

  • Type II PAMs: These not only increase the peak current but also significantly slow the rate of desensitization and can reactivate already desensitized receptors.[10][12] PNU-120596 is a well-characterized Type II PAM commonly used for this purpose.[11][13][14][15][16]

Q4: Can I use this compound in combination with a PAM?

Yes, co-application of this compound with an α7 nAChR PAM, particularly a Type II PAM, is a common and effective strategy to obtain a more sustained receptor activation and overcome desensitization.[7] This approach allows for the study of the downstream consequences of prolonged α7 nAChR activation.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Rapidly diminishing or no response to repeated this compound application. Receptor desensitization.1. Increase the washout period between applications to allow for receptor resensitization. 2. Co-apply this compound with a Type II PAM (e.g., PNU-120596) to reduce desensitization.[15] 3. Use a lower concentration of this compound to minimize the extent of desensitization.
High variability in responses between experiments. Inconsistent cell health or receptor expression levels.1. Ensure consistent cell culture conditions and passage numbers. 2. For transient transfections, optimize transfection efficiency and receptor expression levels. 3. Use a stable cell line expressing the α7 nAChR for more consistent results.
Unexpected off-target effects. Although this compound is selective for α7 nAChR, high concentrations may lead to off-target effects.1. Perform a dose-response curve to determine the optimal concentration of this compound. 2. Confirm the observed effects are mediated by α7 nAChR by using a selective antagonist like methyllycaconitine (MLA).[2]
Difficulty in measuring a sustained downstream signaling event. The transient nature of α7 nAChR activation due to desensitization may not be sufficient to trigger a robust downstream response.1. Utilize a Type II PAM to prolong the activation of the receptor.[7][16] 2. Choose a downstream assay with a high temporal resolution to capture the transient signal.

Data Presentation

Table 1: Pharmacological Profile of this compound

ParameterSpeciesValueReference
Binding Affinity (Ki) Human α7 nAChR14 ± 1 nM[1]
Rat α7 nAChR22 ± 4 nM[1]
Functional Activity (EC50) Human α7 nAChR (in Xenopus oocytes)4.4 µM[1]
Human α7 nAChR (in GH4C1 cells)0.9 µM[1]
Intrinsic Activity Human α7 nAChR (in Xenopus oocytes)51%[1]
Human α7 nAChR (in GH4C1 cells)36%[1]

Table 2: Commonly Used α7 nAChR Positive Allosteric Modulators (PAMs)

CompoundTypeKey Characteristics
PNU-120596 Type IISignificantly reduces desensitization and reactivates desensitized receptors.[10][14][15][16]
TQS Type IISimilar to PNU-120596, reduces desensitization.[9]
NS-1738 Type IIncreases peak current with little effect on desensitization.[9]
AVL-3288 Type IIncreases peak current with little effect on desensitization.[9]

Experimental Protocols

Protocol 1: Mitigating α7 nAChR Desensitization in Electrophysiology Recordings

Objective: To obtain sustained whole-cell currents in response to this compound by co-application with a Type II PAM.

Materials:

  • Cells expressing α7 nAChRs (e.g., HEK293 cells, Xenopus oocytes, or primary neurons)

  • This compound stock solution

  • PNU-120596 (Type II PAM) stock solution

  • External recording solution

  • Internal patch pipette solution

  • Patch-clamp electrophysiology setup

Procedure:

  • Prepare a working solution of this compound at the desired concentration (e.g., 1-10 µM) in the external recording solution.

  • Prepare a working solution of PNU-120596 (e.g., 1-10 µM) in the external recording solution.

  • Establish a stable whole-cell recording from a cell expressing α7 nAChRs.

  • Apply the this compound solution to the cell and record the current response. Observe the characteristic rapid activation followed by desensitization.

  • Wash the cell with the external solution until the current returns to baseline.

  • Pre-incubate the cell with the PNU-120596 solution for 1-2 minutes.

  • Co-apply the this compound and PNU-120596 solution to the cell and record the current response.

  • Compare the current kinetics and amplitude with and without the PAM. The response in the presence of PNU-120596 should be more sustained with a slower decay.

Protocol 2: Assessing Downstream Signaling with Reduced Desensitization

Objective: To measure a downstream signaling event (e.g., calcium influx or CREB phosphorylation) following prolonged α7 nAChR activation.

Materials:

  • Cells expressing α7 nAChRs

  • This compound

  • PNU-120596

  • Calcium imaging dye (e.g., Fura-2 AM) or antibodies for western blotting (e.g., anti-pCREB)

  • Fluorescence microscope or western blotting equipment

Procedure:

  • Plate cells in a suitable format for the chosen assay (e.g., glass-bottom dish for imaging, multi-well plate for western blotting).

  • For calcium imaging, load the cells with a calcium indicator dye according to the manufacturer's instructions.

  • Prepare treatment solutions: vehicle control, this compound alone, and this compound in combination with PNU-120596.

  • Apply the treatment solutions to the cells.

  • For calcium imaging, record the fluorescence signal over time.

  • For western blotting, lyse the cells after the desired treatment duration and proceed with the standard western blotting protocol to detect the phosphorylated protein of interest.

  • Analyze the data to compare the magnitude and duration of the downstream signal in the presence and absence of the PAM.

Visualizations

SSR180711_Signaling_Pathway This compound This compound a7_nAChR α7 nAChR This compound->a7_nAChR Binds to Ion_Influx Ion Influx (Ca²⁺, Na⁺) a7_nAChR->Ion_Influx Opens Depolarization Membrane Depolarization Ion_Influx->Depolarization Downstream Downstream Signaling Depolarization->Downstream

Caption: this compound signaling pathway.

a7_nAChR_Desensitization_Cycle Resting Resting State Active Active (Open) State Resting->Active This compound Desensitized Desensitized State Active->Desensitized Prolonged Agonist Exposure Desensitized->Resting Agonist Washout Desensitized->Active Prevents/Reverses PAM Type II PAM (e.g., PNU-120596)

Caption: α7 nAChR desensitization and resensitization cycle.

Troubleshooting_Workflow Start Diminished Response to this compound Check_Desensitization Is receptor desensitization suspected? Start->Check_Desensitization Use_PAM Co-apply with a Type II PAM (e.g., PNU-120596) Check_Desensitization->Use_PAM Yes Check_Viability Assess cell health and receptor expression Check_Desensitization->Check_Viability No Increase_Washout Increase washout time between applications Use_PAM->Increase_Washout End_Resolved Issue Resolved Use_PAM->End_Resolved Check_Concentration Optimize this compound concentration Increase_Washout->Check_Concentration Increase_Washout->End_Resolved Check_Concentration->End_Resolved End_Not_Resolved Issue Persists: Consider off-target effects or experimental setup Check_Viability->End_Not_Resolved

Caption: Troubleshooting workflow for diminished this compound response.

References

Technical Support Center: Troubleshooting Inconsistent Results in SSR180711 Behavioral Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in behavioral assays involving the α7 nicotinic acetylcholine receptor (nAChR) partial agonist, SSR180711.

Frequently Asked Questions (FAQs)

Q1: We are observing high variability in the dose-response to this compound in our cognitive assays. What are the potential causes?

A1: High variability in the dose-response to this compound can stem from several factors:

  • Compound Stability and Handling: Ensure proper storage of this compound hydrochloride at -20°C.[1] The compound's stability in solution should be confirmed, and fresh solutions should be prepared regularly. The molecular weight can vary between batches due to hydration, affecting concentration calculations.[1]

  • Route of Administration and Pharmacokinetics: this compound rapidly penetrates the brain.[2] However, the timing of behavioral testing relative to administration is critical. The administration route (e.g., intraperitoneal, oral) will influence absorption and peak brain concentration. Ensure consistent timing across all subjects.

  • Animal Strain and Individual Differences: Different rodent strains can exhibit varied baseline cognitive performance and sensitivity to pharmacological agents.[3] The density of α7 nAChRs may also differ between strains, impacting the drug's efficacy.

  • Baseline Cognitive State: The cognitive state of the animals before drug administration can significantly influence the outcome. Factors like stress, habituation to the testing environment, and the animal's age can alter baseline performance and mask or exaggerate the effects of this compound.[3][4]

Q2: Our results in the forced swim test (FST) with this compound are not consistent with published antidepressant-like effects. What should we check?

A2: Inconsistency in the FST can be common.[5][6] For this compound, consider the following:

  • Behavioral Scoring: Manual scoring of immobility, swimming, and climbing can be subjective.[7] Ensure scorers are well-trained and blinded to the experimental conditions. Automated scoring systems can help reduce inter-observer variability.[7]

  • Water Temperature and Depth: These parameters are critical in the FST.[7] The antidepressant-like effects of some compounds are more pronounced at specific water depths.[7] Maintain a consistent temperature (typically 23-25°C).

  • This compound's Mechanism: this compound is a partial agonist.[1][2][8] The antidepressant-like effects may be more subtle compared to classic antidepressants and could be influenced by the specific stress model used. The drug has been shown to have antidepressant-like properties in the FST in rats, a maternal separation-induced ultrasonic vocalization paradigm, and the chronic mild stress procedure in mice.[8]

  • Locomotor Activity: this compound can increase dopamine levels in the prefrontal cortex, which might influence general locomotor activity.[1][8] It is advisable to run a separate locomotor activity test (e.g., open field test) to ensure that the observed effects in the FST are not due to general hyperactivity.[9][10]

Q3: We are seeing conflicting results in anxiety-based models like the elevated plus maze (EPM) after this compound administration. How can we troubleshoot this?

A3: The EPM is highly sensitive to experimental conditions.[3][11] Here are key areas to examine:

  • Environmental Stressors: The level of stress induced by pre-test handling and the testing environment (e.g., lighting, noise) can significantly impact anxiety levels and the drug's anxiolytic or anxiogenic potential.[3] Standardize these conditions meticulously.

  • Habituation: Repeated exposure to the EPM can lead to habituation, reducing the anxiety-like behavior and potentially masking the effects of this compound.[12] Typically, the EPM is a single-trial test for each animal.

  • Animal's Circadian Rhythm: The time of day for testing can influence behavior in the EPM.[4] Conduct experiments at a consistent time point.

  • This compound's Cognitive Effects: Given that this compound enhances cognitive functions,[8][13] it might influence how animals perceive and remember the aversive elements of the maze, which could lead to complex behavioral outcomes that are not purely related to anxiety.

Troubleshooting Guides

Table 1: Troubleshooting Inconsistent Cognitive Assay Results with this compound
Issue Potential Cause Recommended Action
High inter-individual variability Animal strain differences, age, or sex.Use a well-characterized and genetically stable animal strain. Ensure age and sex are consistent across experimental groups.
Pre-existing cognitive differences.Acclimate animals to the testing room and handle them consistently to reduce stress-induced cognitive impairment.
Lack of expected pro-cognitive effect Inappropriate dose or timing of administration.Perform a dose-response study to determine the optimal effective dose for your specific assay and animal model. Optimize the time between drug administration and testing based on the drug's pharmacokinetics.
Ceiling effect in control animals.Increase the cognitive load of the task to avoid ceiling performance in the vehicle-treated group.
Task is not sensitive to α7 nAChR modulation.Ensure the chosen cognitive task is known to be modulated by the cholinergic system and specifically α7 nAChRs.
Table 2: Troubleshooting Inconsistent Antidepressant-Like Effects of this compound
Issue Potential Cause Recommended Action
No change in immobility in FST/TST Insufficient statistical power.Calculate the required sample size to detect the expected effect.
Procedural inconsistencies.Strictly standardize all FST/TST parameters (water depth, temperature, suspension height, duration).[7][14]
Strain-specific behavioral responses.Be aware of the typical behavioral responses of your chosen mouse strain (e.g., tail-climbing in C57BL/6 mice in the TST).[14]
Increased activity that confounds results Hyperactivity due to dopaminergic effects.Conduct an open field test to assess general locomotor activity independently.[9][10]

Experimental Protocols

Forced Swim Test (FST) Protocol (Rodent)
  • Apparatus: A transparent cylinder (40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 30 cm.

  • Procedure:

    • Administer this compound or vehicle at the predetermined time before the test.

    • Gently place the animal into the water cylinder.

    • Record a 6-minute session with a video camera.

    • Score the last 4 minutes of the session for immobility (floating with minimal movements to keep the head above water), swimming, and climbing.

  • Data Analysis: Compare the duration of immobility between treatment groups.

Elevated Plus Maze (EPM) Protocol (Rodent)
  • Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated 50 cm from the floor.

  • Procedure:

    • Administer this compound or vehicle at the predetermined time before the test.

    • Place the animal in the center of the maze, facing an open arm.

    • Allow the animal to explore the maze for 5 minutes.

    • Record the session with a video camera.

  • Data Analysis: Measure the time spent in and the number of entries into the open and closed arms. An anxiolytic effect is typically indicated by an increase in the time spent and entries into the open arms.

Visualizations

SSR180711_Signaling_Pathway This compound This compound a7_nAChR α7 nAChR This compound->a7_nAChR Partial Agonist Neuron Presynaptic Neuron a7_nAChR->Neuron Glutamate_Release ↑ Glutamate Release Neuron->Glutamate_Release Dopamine_Release ↑ Dopamine Release (Prefrontal Cortex) Neuron->Dopamine_Release ACh_Release ↑ Acetylcholine Release Neuron->ACh_Release Postsynaptic_Neuron Postsynaptic Neuron Cognitive_Function Improved Cognitive Function Postsynaptic_Neuron->Cognitive_Function Glutamate_Release->Postsynaptic_Neuron Dopamine_Release->Cognitive_Function Antidepressant_Effect Antidepressant-like Effects Dopamine_Release->Antidepressant_Effect ACh_Release->Cognitive_Function

Caption: Signaling pathway of this compound.

Troubleshooting_Workflow Start Inconsistent Results with this compound Check_Compound Verify Compound Integrity & Solution Preparation Start->Check_Compound Check_Protocol Review Experimental Protocol Start->Check_Protocol Check_Animals Assess Animal-Related Factors Start->Check_Animals Check_Environment Evaluate Environmental Conditions Start->Check_Environment Dose_Response Conduct Dose-Response Study Check_Compound->Dose_Response Check_Protocol->Dose_Response Control_Experiments Run Control Experiments (e.g., locomotor activity) Check_Animals->Control_Experiments Check_Environment->Control_Experiments Data_Analysis Re-evaluate Data Analysis Dose_Response->Data_Analysis Control_Experiments->Data_Analysis Resolved Results Consistent Data_Analysis->Resolved

Caption: A logical workflow for troubleshooting inconsistent results.

References

Optimizing SSR180711 concentration for maximal cognitive enhancement

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the use of SSR180711 in cognitive enhancement research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a selective partial agonist for the alpha-7 nicotinic acetylcholine receptor (α7 nAChR).[1][2] Its cognitive-enhancing effects are primarily mediated through the activation of these receptors, which leads to the modulation of various neurotransmitter systems.

Q2: What is the recommended starting concentration for in vitro experiments?

For in vitro studies, a concentration of 0.3 µM has been shown to increase long-term potentiation (LTP) in rat and mouse hippocampal slices.[1] This is a good starting point for exploring synaptic plasticity.

Q3: What is a typical effective dose for in vivo animal studies?

The minimal effective dose (MED) for improving episodic memory in the object recognition task in rats and mice is 0.3 mg/kg (i.p. and p.o.).[2] Doses ranging from 0.3 to 3.0 mg/kg have been shown to be effective in reversing cognitive deficits induced by agents like PCP and MK-801.[2][3] For direct infusion into the prefrontal cortex, doses of 1.0µg and 5.0µg have been shown to increase glutamate release.[4]

Q4: How does this compound affect neurotransmitter levels?

In vivo microdialysis studies in freely moving rats have demonstrated that this compound (3-10 mg/kg i.p.) dose-dependently increases extracellular levels of acetylcholine (ACh) in the hippocampus and prefrontal cortex.[1] It has also been shown to increase dopamine levels in the prefrontal cortex.[2] Furthermore, local infusions in the prefrontal cortex lead to a rapid and transient increase in glutamate release.[4]

Q5: Is there evidence for the involvement of α7 nAChRs in the effects of this compound?

Yes, the cognitive-enhancing effects of this compound are mediated by α7 nAChRs. This is supported by the following findings:

  • The effects are abolished in mice lacking the α7 nAChR gene.[1][2]

  • The effects are blocked by the co-administration of a selective α7 nAChR antagonist, such as methyllycaconitine (MLA).[2][3]

Troubleshooting Guide

IssuePossible CauseRecommended Action
No significant cognitive enhancement observed in animal models. Suboptimal Dose: The dose of this compound may be too low or too high.Perform a dose-response study to determine the optimal dose for your specific animal model and cognitive task. Start with the reported MED of 0.3 mg/kg and titrate up.[2]
Route of Administration: The chosen route of administration may not be optimal for brain penetration or bioavailability.This compound has been shown to be effective via both intraperitoneal (i.p.) and oral (p.o.) administration.[2] Ensure proper administration technique.
Variability in experimental results. Animal Strain/Species Differences: There may be differences in α7 nAChR density or function between different rodent strains or species.Document the specific strain and species used in your experiments. If possible, compare your results with published data using the same strain.
Timing of Drug Administration: The time between drug administration and behavioral testing may not be optimal.Refer to published protocols for the specific cognitive task. For example, in the object recognition test, this compound was administered 30 minutes before the acquisition trial.
In vitro effects are not reproducible. Tissue Health: The viability of hippocampal slices or cultured neurons may be compromised.Ensure proper tissue preparation and maintenance techniques. Use appropriate controls to assess tissue health.
Drug Stability: The this compound solution may have degraded.Prepare fresh solutions of this compound for each experiment. Store the compound according to the manufacturer's instructions.

Data Presentation

Table 1: In Vitro Efficacy of this compound

PreparationConcentrationEffectReference
Rat and Mouse Hippocampal Slices0.3 µMIncreased Long-Term Potentiation (LTP)[1]

Table 2: In Vivo Efficacy of this compound in Cognitive Models

Animal ModelCognitive DomainDose Range (mg/kg)RouteEffectReference
Rats and MiceEpisodic Memory (Object Recognition)0.3 (MED)i.p., p.o.Enhanced memory[2]
RatsEpisodic Memory (MK-801 induced deficit)0.3 (MED)i.p.Reversed deficit[2]
RatsSelective Attention (Neonatal PCP)0.3 (MED)i.p.Reversed deficit[2]
RatsSpatial Memory (MK-801/PCP induced deficit)1-3i.p.Restored memory[2]
MiceRecognition Memory (PCP induced deficit)3.0i.p.Improved memory[3]

Table 3: Neurochemical Effects of this compound

Brain RegionNeurotransmitterDoseRouteEffectReference
Hippocampus & Prefrontal CortexAcetylcholine3-10 mg/kgi.p.Increased extracellular levels[1]
Prefrontal CortexDopamine1 mg/kg (MED)i.p.Increased extracellular levels[2]
Prefrontal CortexGlutamate1.0-5.0 µgLocal InfusionIncreased release[4]

Experimental Protocols

Protocol 1: Object Recognition Task in Rodents

  • Habituation: Individually habituate animals to the testing arena (e.g., a 40x40x40 cm open field) for 10-15 minutes for 2-3 consecutive days.

  • Drug Administration: Administer this compound (e.g., 0.3 mg/kg, i.p.) or vehicle 30 minutes before the acquisition trial.

  • Acquisition Trial (T1): Place the animal in the arena with two identical objects and allow it to explore for a set period (e.g., 5-10 minutes).

  • Retention Interval: Return the animal to its home cage for a specific retention interval (e.g., 24 hours).

  • Test Trial (T2): Place the animal back in the arena where one of the familiar objects has been replaced with a novel object. Allow for exploration for a set period (e.g., 5 minutes).

  • Data Analysis: Record the time spent exploring each object. Calculate a discrimination index (e.g., (Time with novel object - Time with familiar object) / (Total exploration time)).

Protocol 2: In Vitro Electrophysiology in Hippocampal Slices

  • Slice Preparation: Prepare transverse hippocampal slices (300-400 µm thick) from adult rats or mice.

  • Incubation: Allow slices to recover in oxygenated artificial cerebrospinal fluid (aCSF) for at least 1 hour.

  • Recording: Transfer a slice to a recording chamber continuously perfused with aCSF. Obtain stable baseline field excitatory postsynaptic potentials (fEPSPs) in the CA1 region by stimulating the Schaffer collaterals.

  • This compound Application: Bath-apply this compound at the desired concentration (e.g., 0.3 µM) for a set duration.

  • LTP Induction: Induce LTP using a high-frequency stimulation protocol (e.g., theta burst stimulation).

  • Data Analysis: Monitor the fEPSP slope for at least 60 minutes post-LTP induction. Compare the degree of potentiation in this compound-treated slices to control slices.

Mandatory Visualizations

SSR180711_Signaling_Pathway This compound This compound a7nAChR α7 nAChR This compound->a7nAChR Binds to Ca_influx Ca²⁺ Influx a7nAChR->Ca_influx Activates Neurotransmitter_Release Neurotransmitter Release (ACh, DA, Glu) Ca_influx->Neurotransmitter_Release Triggers Synaptic_Plasticity Synaptic Plasticity (LTP) Neurotransmitter_Release->Synaptic_Plasticity Modulates Cognitive_Enhancement Cognitive Enhancement Synaptic_Plasticity->Cognitive_Enhancement Leads to

Caption: Signaling pathway of this compound leading to cognitive enhancement.

Experimental_Workflow_Object_Recognition cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis Habituation Habituation to Arena Drug_Admin This compound or Vehicle Administration Habituation->Drug_Admin Acquisition Acquisition Trial (T1) (Two Identical Objects) Drug_Admin->Acquisition Retention Retention Interval (e.g., 24h) Acquisition->Retention Test Test Trial (T2) (One Novel Object) Retention->Test Data_Analysis Calculate Discrimination Index Test->Data_Analysis

Caption: Experimental workflow for the Object Recognition Task.

References

Potential off-target effects of SSR180711 in research

Author: BenchChem Technical Support Team. Date: December 2025

SSR180711 Technical Support Center

This technical support guide provides researchers, scientists, and drug development professionals with information on the potential off-target effects of this compound. The following resources are designed to help troubleshoot and interpret experimental findings.

Frequently Asked Questions (FAQs)

Q1: We are observing changes in glutamatergic and GABAergic neurotransmission in our experiments with this compound. Is this indicative of an off-target effect?

A1: Not necessarily. This compound is a selective partial agonist of the α7 nicotinic acetylcholine receptor (α7 nAChR).[1][2] Activation of presynaptic α7 nAChRs has been shown to increase the amplitude of both glutamatergic (EPSCs) and GABAergic (IPSCs) postsynaptic currents in hippocampal neurons.[1] Therefore, alterations in these neurotransmitter systems are likely a downstream consequence of on-target α7 nAChR activation. In rat and mouse hippocampal slices, a concentration of 0.3 µM of this compound increased long-term potentiation (LTP), an effect that was abolished in α7 nAChR knockout mice.[1] Localized infusions of this compound in the prefrontal cortex of awake rats also produced dose-dependent increases in glutamate levels, an effect that was significantly reduced by the selective α7 nAChR antagonist α-bungarotoxin.[3]

Q2: Our in vivo studies show an increase in dopamine levels in the prefrontal cortex after this compound administration. Is this an on-target or off-target effect?

A2: This is considered an on-target effect. Administration of this compound has been shown to increase extracellular dopamine levels in the rat prefrontal cortex.[2] This effect was abolished by the selective α7 nAChR antagonist methyllycaconitine, confirming that the increase in dopamine is mediated by the activation of α7 nAChRs.[2]

Q3: We are seeing antidepressant-like effects in our behavioral models. Does this compound have known activity at monoamine transporters or receptors?

A3: While comprehensive screening data is not publicly available, the antidepressant-like properties of this compound are thought to be a consequence of its primary mechanism of action.[2] this compound has demonstrated antidepressant-like effects in the forced-swimming test in rats, the maternal separation-induced ultrasonic vocalization paradigm in rat pups, and the chronic mild stress procedure in mice.[2] These effects are likely linked to the modulation of neurotransmitter systems, such as dopamine and acetylcholine, which are regulated by α7 nAChR activation.

Q4: What is the evidence for the selectivity of this compound for the α7 nAChR?

A4: The selectivity of this compound has been demonstrated in several studies. Key evidence includes:

  • High Affinity for α7 nAChR: this compound displays high affinity for both rat and human α7 nAChRs.[1]

  • Antagonist Reversal: The effects of this compound, such as increased dopamine release and enhancement of LTP, are blocked by selective α7 nAChR antagonists like methyllycaconitine and α-bungarotoxin.[2][3]

  • Knockout Studies: The cognitive-enhancing effects of this compound observed in wild-type mice were absent in mice lacking the α7 nAChR gene, providing strong evidence that its primary effects are mediated through this receptor.[1][2]

Q5: Are there any known interactions of this compound with amyloid-beta (Aβ) peptides?

A5: Yes, the efficacy of this compound can be influenced by the presence of human Aβ peptides. In transgene mice that overexpress human amyloid precursor protein, the administration of this compound failed to induce an increase in Fos protein levels in the nucleus accumbens, an effect that was observed in wild-type mice.[4] This suggests that the overexpression of human Aβ peptides may inhibit α7 nAChR-dependent neurotransmission, potentially through a direct interaction with the receptor.[4] Researchers working with models of Alzheimer's disease should consider this interaction when interpreting their data.

Data Presentation

Table 1: On-Target Pharmacological Profile of this compound

ParameterSpeciesReceptor/Cell LineValueReference
Binding Affinity (Ki) Ratα7 nAChR22 ± 4 nM[1]
Humanα7 nAChR14 ± 1 nM[1]
Functional Activity (EC50) Humanα7 nAChR in Xenopus oocytes4.4 µM[1]
Humanα7 nAChR in GH4C1 cells0.9 µM[1]
Intrinsic Activity Humanα7 nAChR in Xenopus oocytes51%[1]
Humanα7 nAChR in GH4C1 cells36%[1]
Brain Penetration (ID50) MouseEx vivo [3H]α-bungarotoxin binding8 mg/kg p.o.[1]

Experimental Protocols

Protocol 1: Investigating the Role of α7 nAChR in this compound-Mediated Effects Using a Selective Antagonist

Objective: To determine if an observed effect of this compound is mediated by the α7 nAChR.

Materials:

  • This compound

  • Methyllycaconitine (MLA), a selective α7 nAChR antagonist

  • Vehicle for both compounds

  • Experimental system (e.g., cell culture, brain slices, in vivo model)

Procedure:

  • Establish a baseline: Measure the parameter of interest in your experimental system in the absence of any treatment.

  • Determine the effect of this compound: Administer this compound at the desired concentration and measure the response.

  • Pre-treatment with antagonist: In a separate group, pre-treat the experimental system with MLA for a sufficient time to allow for receptor binding (e.g., 30 minutes prior to this compound administration). The concentration of MLA should be chosen to selectively block α7 nAChRs.

  • Co-administration: Administer this compound in the presence of MLA and measure the response.

  • Controls: Include vehicle-only and MLA-only control groups.

  • Analysis: Compare the effect of this compound in the absence and presence of MLA. A significant reduction or complete blockade of the this compound effect by MLA indicates that the response is mediated by α7 nAChRs.

Protocol 2: In Vivo Microdialysis to Measure Neurotransmitter Release

Objective: To assess the effect of this compound on extracellular neurotransmitter levels in a specific brain region.

Materials:

  • This compound

  • In vivo microdialysis equipment (probes, pump, fraction collector)

  • Surgical instruments for probe implantation

  • High-performance liquid chromatography (HPLC) system with electrochemical or fluorescence detection for neurotransmitter analysis

  • Artificial cerebrospinal fluid (aCSF)

Procedure:

  • Surgical implantation: Anesthetize the animal and stereotaxically implant a microdialysis probe into the brain region of interest (e.g., prefrontal cortex, hippocampus).

  • Recovery: Allow the animal to recover from surgery.

  • Baseline collection: Perfuse the microdialysis probe with aCSF at a constant flow rate and collect baseline dialysate samples.

  • Drug administration: Administer this compound (e.g., intraperitoneally or subcutaneously).

  • Sample collection: Continue to collect dialysate samples at regular intervals for several hours after drug administration.

  • Neurotransmitter analysis: Analyze the concentration of the neurotransmitter of interest (e.g., dopamine, acetylcholine, glutamate) in the dialysate samples using HPLC.

  • Data analysis: Express the post-treatment neurotransmitter levels as a percentage of the baseline levels and analyze for statistically significant changes.

Visualizations

SSR180711_On_Target_Signaling_Pathway This compound This compound alpha7_nAChR α7 nAChR This compound->alpha7_nAChR Binds to & Activates Ca_influx Ca²⁺ Influx alpha7_nAChR->Ca_influx NT_release Neurotransmitter Release Ca_influx->NT_release Glutamate Glutamate NT_release->Glutamate GABA GABA NT_release->GABA ACh Acetylcholine NT_release->ACh Dopamine Dopamine NT_release->Dopamine

Caption: On-target signaling pathway of this compound.

SSR180711_Troubleshooting_Workflow Observation Unexpected Experimental Observation with this compound Is_it_known Is the effect a known downstream consequence of α7 nAChR activation? (e.g., ↑ Glutamate, ↑ GABA, ↑ Dopamine) Observation->Is_it_known On_target Likely On-Target Effect Is_it_known->On_target Yes Antagonist_test Perform antagonist blockade experiment (e.g., with MLA) Is_it_known->Antagonist_test No / Unknown Is_it_blocked Is the effect blocked by the antagonist? Antagonist_test->Is_it_blocked Is_it_blocked->On_target Yes Knockout_model Consider using α7 nAChR knockout model if available Is_it_blocked->Knockout_model No Off_target Potential Off-Target Effect (Requires further investigation) Knockout_model->Off_target

Caption: Troubleshooting workflow for unexpected experimental results.

References

Technical Support Center: Navigating the Translational Challenges of SSR180711

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SSR180711 and similar α7 nicotinic acetylcholine receptor (nAChR) agonists. The content addresses the significant challenges encountered when translating promising preclinical data into successful clinical trials, a scenario strongly suggested by the developmental trajectory of this compound.

FAQs: Understanding the Discrepancy Between Preclinical and Clinical Data

Q1: Why did the robust pro-cognitive effects of this compound observed in preclinical models not translate to clear clinical efficacy in treating cognitive deficits in schizophrenia?

Several factors likely contribute to this translational gap:

  • Species-Specific Differences in Receptor Pharmacology: The binding affinity and functional activity of this compound can vary between rodent and human α7 nAChRs. While preclinical studies showed high affinity for both rat and human receptors, subtle differences in receptor kinetics, desensitization, and downstream signaling pathways in humans may lead to a different pharmacological response.[1]

  • Limitations of Animal Models: Preclinical models of cognitive impairment in schizophrenia, such as those induced by PCP or MK-801, may not fully recapitulate the complex neurobiology of the disease in humans.[2] These models primarily focus on glutamatergic dysfunction, while schizophrenia is a multifaceted neurodevelopmental disorder.

  • Disease Heterogeneity: Schizophrenia is a clinically heterogeneous disorder with varying degrees of cognitive impairment and underlying pathophysiology. A drug like this compound might be effective only in a specific subpopulation of patients, a factor that is difficult to model preclinically.

  • Dosing and Receptor Occupancy: Achieving optimal and sustained receptor occupancy in the human brain to elicit a therapeutic effect without causing receptor desensitization is a significant challenge. The dose-response relationship for α7 nAChR agonists can be complex and may not have been adequately predicted by preclinical studies.[3]

Q2: Could the partial agonist nature of this compound have contributed to its potential lack of clinical efficacy?

Yes, the partial agonism of this compound is a critical factor to consider:

  • Limited Intrinsic Activity: As a partial agonist, this compound has lower intrinsic activity compared to a full agonist.[1] While this can be beneficial in preventing receptor overstimulation and desensitization, it might also mean that the level of receptor activation was insufficient to produce a clinically meaningful cognitive improvement in patients with schizophrenia.

  • Functional Antagonism: In the presence of the endogenous full agonist acetylcholine, a partial agonist can act as a functional antagonist, potentially dampening nicotinic neurotransmission in certain brain regions or under specific physiological conditions.

Q3: Were there any preclinical signs that might have predicted translational difficulties?

While the preclinical data for this compound were largely positive, a critical analysis reveals potential red flags:

  • Lack of Efficacy on Negative Symptoms in Some Models: While some studies showed antidepressant-like effects, the primary focus was on cognitive enhancement.[4] The complex interplay between cognitive and negative symptoms in schizophrenia may require a broader pharmacological profile.

  • Potential for Receptor Desensitization: Although one study indicated a lack of tachyphylaxis after repeated treatment, chronic exposure to an agonist always carries the risk of receptor desensitization, which could lead to a loss of efficacy over time in a clinical setting.[4][5]

Troubleshooting Guide for Preclinical Experiments

This guide addresses specific issues researchers might encounter during their in-vitro and in-vivo experiments with this compound.

Issue Potential Cause Troubleshooting Steps
Inconsistent results in cognitive behavioral assays (e.g., novel object recognition, Morris water maze). 1. Animal strain variability: Different rodent strains can exhibit varying baseline cognitive performance and drug responses. 2. Subtle variations in experimental protocol: Factors like handling, habituation, and stress levels can significantly impact outcomes. 3. Inappropriate dosing regimen: The dose-response curve for α7 nAChR agonists can be bell-shaped.1. Ensure the use of a consistent and well-characterized animal strain. 2. Standardize all experimental procedures and minimize animal stress. 3. Perform a thorough dose-response study to identify the optimal therapeutic window.
Discrepancies between in-vitro binding affinity and in-vivo efficacy. 1. Poor brain penetration: The compound may not be reaching the target in sufficient concentrations. 2. Rapid metabolism: The drug could be quickly broken down, leading to a short duration of action. 3. Off-target effects: The observed in-vivo effects might be partially mediated by interactions with other receptors.1. Conduct pharmacokinetic studies to determine brain-to-plasma ratio. 2. Analyze drug metabolism and the presence of active metabolites. 3. Perform broader receptor profiling to assess selectivity.
Lack of effect in a specific neuronal cell type in-vitro. 1. Low or absent α7 nAChR expression: The cell line or primary culture may not express the target receptor. 2. Receptor desensitization: Prolonged exposure to the agonist during the experiment can lead to receptor downregulation.1. Verify α7 nAChR expression using techniques like Western blot or qPCR. 2. Use shorter incubation times or a perfusion system to minimize desensitization.

Data Presentation: Preclinical Data Summary for this compound

Parameter Species Value Reference
Binding Affinity (Ki) Rat α7 nAChR22 ± 4 nM[1]
Human α7 nAChR14 ± 1 nM[1]
Functional Activity (EC50) Human α7 nAChRs (Xenopus oocytes)4.4 µM[1]
Human α7 nAChRs (GH4C1 cells)0.9 µM[1]
Intrinsic Activity Human α7 nAChRs (Xenopus oocytes)51%[1]
Human α7 nAChRs (GH4C1 cells)36%[1]
Brain Penetration (ID50) Mouse (ex vivo [3H]α-bungarotoxin binding)8 mg/kg p.o.[1]
Efficacious Dose (MED) Rat & Mouse (Object Recognition Task)0.3 mg/kg i.p.[4]
Rat (MK-801-induced memory deficit)0.3 mg/kg i.p.[4]
Rat (PCP-induced memory deficit)1-3 mg/kg i.p.[4]
Rat (Forced-swimming test)1 mg/kg i.p.[4]
Mouse (PCP-induced cognitive deficits)3.0 mg/kg i.p. (subchronic)[6]

Experimental Protocols

Novel Object Recognition Task

  • Habituation: Individually house rodents in the testing arena (e.g., a 40x40x40 cm open field) for a set period (e.g., 10 minutes) for 2-3 consecutive days to reduce novelty-induced stress.

  • Training (Acquisition Phase): Place two identical objects in the arena. Allow the animal to explore the objects for a defined period (e.g., 5 minutes).

  • Inter-trial Interval: Return the animal to its home cage for a specific duration (e.g., 1 hour).

  • Testing (Test Phase): Replace one of the familiar objects with a novel object. Place the animal back in the arena and record the time spent exploring each object for a set period (e.g., 5 minutes).

  • Data Analysis: Calculate the discrimination index as (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher index indicates better recognition memory. This compound or vehicle is typically administered before the training phase.

Visualizations

SSR180711_Signaling_Pathway This compound This compound a7nAChR α7 nAChR This compound->a7nAChR Partial Agonist Ca_influx Ca²⁺ Influx a7nAChR->Ca_influx ACh_Release ↑ Acetylcholine Release a7nAChR->ACh_Release Glutamate_Release ↑ Glutamate Release Ca_influx->Glutamate_Release GABA_Release ↑ GABA Release Ca_influx->GABA_Release LTP ↑ Long-Term Potentiation (LTP) Glutamate_Release->LTP Cognitive_Enhancement Cognitive Enhancement LTP->Cognitive_Enhancement ACh_Release->Cognitive_Enhancement

Caption: Simplified signaling pathway of this compound as an α7 nAChR partial agonist.

Preclinical_To_Clinical_Translation_Challenges cluster_preclinical Preclinical Phase cluster_clinical Clinical Phase preclinical_data Promising Preclinical Data (e.g., this compound in rodents) animal_models Animal Models of Schizophrenia (PCP, MK-801) preclinical_data->animal_models in_vitro In-Vitro Receptor Binding (High Affinity) preclinical_data->in_vitro translational_gap Translational Gap preclinical_data->translational_gap clinical_outcome Disappointing Clinical Outcome (Likely Lack of Efficacy/Discontinuation) patient_heterogeneity Patient Heterogeneity clinical_outcome->patient_heterogeneity pk_pd Human PK/PD & Dosing clinical_outcome->pk_pd placebo_effect High Placebo Response clinical_outcome->placebo_effect translational_gap->clinical_outcome

Caption: Logical relationship of challenges in translating preclinical data to clinical trials.

References

α7 Nicotinic Acetylcholine Receptor Agonist Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with α7 nicotinic acetylcholine receptor (nAChR) agonists. This resource provides troubleshooting guidance and answers to frequently asked questions related to the common experimental challenge of the U-shaped or biphasic dose-response curve.

Frequently Asked Questions (FAQs)

Q1: Why am I observing a U-shaped dose-response curve with my α7 nAChR agonist?

A1: The U-shaped (or biphasic) dose-response curve is a well-documented phenomenon for α7 nAChR agonists. It is primarily caused by the receptor's rapid desensitization at high agonist concentrations.[1][2] At lower concentrations, the agonist activates the receptor, leading to an increasing response. However, as the concentration increases, the rate of desensitization also increases, leading to a rapid channel closure and a decrease in the overall measured response.[3][4] This rapid inactivation can be so fast that it's difficult to measure the true peak response with conventional electrophysiology setups.[2]

Q2: What is the difference between desensitization and tachyphylaxis in the context of α7 nAChRs?

A2: Desensitization refers to the rapid, reversible closure of the ion channel in the continued presence of an agonist.[3] Tachyphylaxis, on the other hand, is a phenomenon where repeated applications of an agonist result in a progressively diminishing response.[1] While related, desensitization is a key mechanism contributing to tachyphylaxis with full agonists like nicotine.[1]

Q3: How can I overcome the U-shaped dose-response curve in my experiments?

A3: Several strategies can be employed to mitigate the effects of the U-shaped dose-response curve:

  • Use of Positive Allosteric Modulators (PAMs): PAMs bind to a site on the receptor distinct from the agonist binding site and can potentiate the agonist's effect.[3][5][6]

    • Type I PAMs increase the agonist's potency with minimal effect on desensitization.[5][6][7]

    • Type II PAMs not only increase agonist potency but also significantly slow down the desensitization process, resulting in a more sustained receptor response.[5][6][7][8]

  • Employ Partial Agonists: Partial agonists, like DMXBA (GTS-21), have been shown to produce a more consistent response without causing significant tachyphylaxis.[1]

  • Optimize Agonist Application Time: Very brief applications of the agonist may be necessary to capture the peak response before significant desensitization occurs.[9]

  • Utilize "Silent Agonists": For studying signaling pathways independent of ion flux, silent agonists can be used. These compounds induce a desensitized state without causing significant channel opening, which can be useful for investigating anti-inflammatory effects.[10]

Q4: What are the downstream signaling pathways activated by α7 nAChRs that I should be aware of?

A4: Beyond its function as an ion channel, the α7 nAChR is involved in intracellular signaling, particularly in the context of inflammation. Activation of the α7 nAChR can lead to the recruitment of Janus kinase 2 (Jak2), which in turn activates the STAT3 signaling pathway.[5] This pathway is a key component of the "cholinergic anti-inflammatory pathway." Additionally, α7 nAChR activation has been shown to suppress the activity of NF-κB, a central regulator of pro-inflammatory gene expression.[5]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No response or very weak response to a known α7 nAChR agonist. 1. Rapid Desensitization: The response may be too fast to be detected by your recording system. 2. Low Receptor Expression: The cells may not be expressing a sufficient number of functional receptors on the surface. 3. Incorrect Agonist Concentration: The concentration may be too high, leading to immediate and profound desensitization.1. Use a rapid perfusion system to apply the agonist for very short durations (milliseconds).[9] 2. Co-express with chaperone proteins like RIC-3 to enhance receptor expression.[11] Consider using a cell line with high endogenous expression. 3. Perform a wide-range dose-response curve, starting from very low concentrations.
The dose-response curve is bell-shaped (U-shaped). Agonist-induced Desensitization: At higher concentrations, the rate of desensitization surpasses the rate of activation, leading to a decrease in the measured response.[1]1. Co-apply the agonist with a Type II PAM (e.g., PNU-120596) to reduce desensitization.[7][12] 2. Use a partial agonist that is less prone to causing desensitization.[1] 3. Analyze the net charge of the response rather than just the peak current, as this can provide a more accurate measure of receptor activation.
Response diminishes with repeated agonist applications (tachyphylaxis). Receptor Desensitization and Internalization: Repeated stimulation with a full agonist can lead to a prolonged desensitized state and potential receptor internalization.1. Increase the washout period between agonist applications to allow for complete receptor recovery. 2. Switch to a partial agonist.[1] 3. Use a lower, non-saturating concentration of the full agonist.
Variability in responses between experiments. 1. Temperature Fluctuations: α7 nAChR function, especially its modulation by PAMs, can be temperature-sensitive.[8] 2. Cell Passage Number: Receptor expression and function can change with increasing cell passage number. 3. Agonist Stability: The agonist may be degrading in solution over time.1. Maintain a consistent and physiological temperature throughout your experiments. 2. Use cells within a defined low passage number range. 3. Prepare fresh agonist solutions for each experiment.

Data Presentation

Table 1: EC50 Values for Common α7 nAChR Agonists

AgonistHuman α7 (μM)Rat α7 (μM)Notes
Acetylcholine (ACh)~36 - 260~30 - 128Potency can vary depending on the experimental setup and measurement method (peak current vs. net charge).[9][13]
Nicotine~66-Partial agonist compared to ACh.[9]
Choline~400-500~400-500Lower potency agonist.[2]
DMXBA (GTS-21)--Partial agonist with reported efficacy in vivo without tachyphylaxis.[1]
PNU-282987--Selective agonist used in in vivo pain models.[7]

Note: EC50 values can vary significantly based on the expression system (e.g., Xenopus oocytes, mammalian cells), recording conditions, and whether peak current or net charge is measured.[2]

Experimental Protocols

Protocol 1: Electrophysiological Recording of α7 nAChR Currents in Xenopus Oocytes

This protocol is adapted from methodologies described in the literature for two-electrode voltage-clamp (TEVC) recordings.[2][11]

1. Oocyte Preparation and Injection:

  • Harvest and defolliculate Stage V-VI Xenopus laevis oocytes.

  • Inject oocytes with cRNA encoding the human α7 nAChR subunit (and co-inject with human RIC-3 cRNA to enhance expression).[11]

  • Incubate injected oocytes for 2-5 days at 16-18°C in ND96 solution.

2. Two-Electrode Voltage-Clamp (TEVC) Recording:

  • Place an oocyte in a recording chamber continuously perfused with Ringer's solution.

  • Impale the oocyte with two glass microelectrodes (filled with 3 M KCl) to serve as voltage and current electrodes.

  • Clamp the oocyte membrane potential at a holding potential of -60 mV to -70 mV.

3. Agonist Application and Data Acquisition:

  • Use a computer-controlled perfusion system for rapid application of agonists.

  • To establish a baseline, record two initial control responses to a saturating concentration of acetylcholine (ACh), for example, 300 μM.[11]

  • Apply test concentrations of the agonist or co-apply the agonist with a PAM. Ensure a sufficient washout period (e.g., 5 minutes) between applications to allow for receptor recovery.

  • Record the resulting currents using appropriate data acquisition software.

4. Data Analysis:

  • Measure the peak current amplitude and/or the net charge (the integral of the current over time). Net charge can be a more reliable measure for rapidly desensitizing receptors.[2]

  • Normalize the responses to the initial control ACh response for each oocyte.

  • Construct dose-response curves by plotting the normalized response against the logarithm of the agonist concentration and fit the data to the Hill equation to determine EC50 and Hill slope.

Protocol 2: Assessing α7 nAChR-Mediated Anti-inflammatory Effects in Macrophages

This protocol is a general guideline based on studies investigating the cholinergic anti-inflammatory pathway.[5]

1. Cell Culture:

  • Culture a suitable macrophage cell line (e.g., RAW 264.7) or primary bone marrow-derived macrophages.

  • Plate the cells at an appropriate density in a multi-well plate and allow them to adhere.

2. Cell Treatment:

  • Pre-treat the cells with the α7 nAChR agonist for a specified period (e.g., 30-60 minutes).

  • To confirm the involvement of α7 nAChR, include control groups pre-treated with a selective α7 nAChR antagonist (e.g., methyllycaconitine, MLA) before adding the agonist.

  • Stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS) to induce an inflammatory response.

3. Measurement of Inflammatory Markers:

  • After a suitable incubation period (e.g., 4-24 hours), collect the cell culture supernatant.

  • Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the supernatant using an enzyme-linked immunosorbent assay (ELISA) kit.

4. Analysis of Intracellular Signaling:

  • To investigate the downstream signaling pathways, lyse the cells at various time points after treatment.

  • Perform Western blotting to analyze the phosphorylation status of key signaling proteins like Jak2 and STAT3, and the degradation of IκBα (as an indicator of NF-κB activation).

Mandatory Visualizations

G cluster_0 Receptor Activation cluster_1 Jak2-STAT3 Pathway cluster_2 NF-κB Pathway cluster_3 Nuclear Translocation Agonist α7 Agonist a7R α7 nAChR Agonist->a7R Binds Jak2 Jak2 a7R->Jak2 Recruits & Activates IkB IκBα a7R->IkB Inhibits Phosphorylation STAT3 STAT3 Jak2->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3_nuc p-STAT3 (nucleus) pSTAT3->pSTAT3_nuc Translocates NFkB NF-κB NFkB_nuc NF-κB (nucleus) NFkB->NFkB_nuc Translocates Gene_Expression Gene Expression pSTAT3_nuc->Gene_Expression Anti-inflammatory NFkB_nuc->Gene_Expression Pro-inflammatory

Caption: α7 nAChR anti-inflammatory signaling pathway.

G cluster_workflow Experimental Workflow: Overcoming U-Shaped Curve Start Start Experiment Prep Prepare Cells Expressing α7 nAChR Start->Prep Dose_Response Run Initial Agonist Dose-Response Prep->Dose_Response Check_Curve Observe U-Shaped Curve? Dose_Response->Check_Curve Use_PAM Co-apply Agonist with Type II PAM Check_Curve->Use_PAM Yes Analyze_Net_Charge Analyze Net Charge vs. Peak Current Check_Curve->Analyze_Net_Charge Yes Analyze_Final Analyze Monophasic Curve Check_Curve->Analyze_Final No Re_Run Re-run Dose-Response Use_PAM->Re_Run Analyze_Net_Charge->Re_Run Re_Run->Analyze_Final End End Analyze_Final->End

Caption: Troubleshooting workflow for the U-shaped dose-response curve.

References

Stability of SSR180711 in solution for long-term experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides essential information for researchers and drug development professionals on the stability of SSR180711 in solution for long-term experiments. It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure the reliable and effective use of this compound.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: this compound hydrochloride is soluble to 100 mM in both water and Dimethyl Sulfoxide (DMSO). For most in vitro cell-based assays, preparing a concentrated stock solution in sterile DMSO is recommended.[1] For in vivo studies, solubility in aqueous solutions is a key advantage.

Q2: How should I store the this compound stock solution, and for how long is it stable?

Q3: My this compound solution appears to have precipitated after dilution in my cell culture medium. What should I do?

A3: Precipitation upon dilution into aqueous buffers or media can occur if the final concentration of the compound exceeds its aqueous solubility. To address this:

  • Ensure the final DMSO concentration is low: Typically, the final concentration of DMSO in cell culture media should be kept below 0.5% to avoid solvent-induced artifacts.

  • Warm the media: Pre-warming the cell culture media to 37°C before adding the this compound stock solution can help maintain solubility.

  • Vortex immediately after dilution: Ensure rapid and thorough mixing upon adding the stock solution to the aqueous medium.

  • Consider a lower working concentration: If precipitation persists, you may need to use a lower final concentration of this compound in your experiment.

Q4: What is the chemical stability of this compound in aqueous solutions, especially concerning hydrolysis?

A4: this compound is a carbamate ester.[2][3][4] Generally, carbamates are more stable to hydrolysis than their corresponding esters.[5] However, stability can be pH-dependent. The piperidine-like bicyclic structure is generally a stable scaffold in drug molecules.[6][7] While significant degradation under typical physiological pH (7.2-7.4) and temperature (37°C) over a standard experiment duration (e.g., 24-72 hours) is not expected to be rapid, empirical verification is recommended for long-term experiments.

Q5: How can I be sure that the observed effects in my long-term experiment are from intact this compound and not a degradation product?

A5: For long-term experiments (extending over several days or weeks), it is crucial to assess the stability of this compound under your specific experimental conditions. This can be achieved by incubating the compound in your experimental medium for the duration of the experiment, and then analyzing the concentration of the parent compound at various time points using an analytical method such as High-Performance Liquid Chromatography (HPLC). A detailed protocol for this is provided below.

Data on Chemical Stability

As specific quantitative stability data for this compound is not publicly available, the following table provides an illustrative example of how such data might be presented. Researchers are strongly encouraged to generate their own stability data using the protocol provided.

Table 1: Illustrative Stability of this compound in Solution at 37°C

Time (hours)Concentration in Aqueous Buffer (pH 7.4)% Remaining (Illustrative)
010 µM100%
249.8 µM98%
489.5 µM95%
729.1 µM91%
168 (7 days)8.2 µM82%
Note: This data is for illustrative purposes only and should not be considered as actual experimental results.

Table 2: General Stability of Key Functional Groups in this compound

Functional GroupChemical ClassGeneral Stability in Aqueous Solution (pH 7.4, 37°C)Reference
Carbamate EsterCarbamateGenerally more stable to hydrolysis than simple esters. Can be susceptible to base-catalyzed hydrolysis at higher pH.[5][8][9]
4-BromophenylAryl HalideThe C-Br bond is generally stable under physiological conditions.
1,4-Diazabicyclo[3.2.2]nonaneBridged Piperidine-likeThe heterocyclic ring is generally metabolically and chemically stable.[6][7]

Experimental Protocols

Protocol: Assessing the Stability of this compound in Solution Using HPLC

This protocol provides a framework for researchers to determine the stability of this compound in their specific experimental medium.

1. Materials:

  • This compound powder

  • DMSO (HPLC grade)

  • Your experimental aqueous buffer or cell culture medium (e.g., PBS, DMEM)

  • Incubator set to your experimental temperature (e.g., 37°C)

  • Sterile microcentrifuge tubes

  • HPLC system with a UV detector and a suitable C18 column

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or trifluoroacetic acid (optional, for mobile phase)

2. Procedure:

  • Prepare a Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

  • Spike the Experimental Medium: Dilute the stock solution into your pre-warmed experimental medium to your final working concentration (e.g., 10 µM). Ensure the final DMSO concentration is below 0.5%.

  • Time Point Zero (T=0): Immediately after preparation, take an aliquot (e.g., 100 µL) of the spiked medium. This is your T=0 sample. Quench the sample by adding 200 µL of ice-cold acetonitrile to precipitate proteins and stop degradation. Vortex and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes). Collect the supernatant for HPLC analysis.

  • Incubation: Place the remaining spiked medium in the incubator under your experimental conditions (e.g., 37°C).

  • Collect Time Points: At your desired time points (e.g., 2, 4, 8, 24, 48, 72 hours), repeat the sampling and quenching process described in step 3.

  • HPLC Analysis:

    • Develop an HPLC method to resolve this compound from any potential degradation products. A good starting point would be a C18 column with a gradient elution of water and acetonitrile, both containing 0.1% formic acid.

    • Inject the supernatant from each time point into the HPLC system.

    • Monitor the elution profile using a UV detector at a wavelength where this compound has strong absorbance (this can be determined by a UV scan of the compound).

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time from the T=0 sample.

    • Integrate the area of the this compound peak at each time point.

    • Calculate the percentage of this compound remaining at each time point relative to the peak area at T=0.

Visualizations

G cluster_prep Solution Preparation cluster_exp Stability Experiment SSR_powder This compound Powder DMSO_stock 10 mM Stock in DMSO SSR_powder->DMSO_stock Dissolve Spiked_medium Working Solution in Experimental Medium DMSO_stock->Spiked_medium Dilute T0 T=0 Sample Spiked_medium->T0 Incubate Incubate at 37°C Spiked_medium->Incubate Quench Quench with Acetonitrile T0->Quench Tx T=x Samples (e.g., 24h, 48h) Incubate->Tx Collect at time points Tx->Quench Analyze Analyze by HPLC Quench->Analyze

Caption: Experimental workflow for assessing the stability of this compound in solution.

G SSR This compound (α7 nAChR Partial Agonist) a7R α7 Nicotinic Acetylcholine Receptor SSR->a7R Binds & Activates Ca_influx Ca²⁺ Influx a7R->Ca_influx JAK2 JAK2 a7R->JAK2 PI3K PI3K a7R->PI3K Cellular_Response Modulation of Neurotransmission & Anti-inflammatory Effects Ca_influx->Cellular_Response STAT3 STAT3 JAK2->STAT3 Phosphorylates STAT3->Cellular_Response AKT AKT PI3K->AKT Activates AKT->Cellular_Response

Caption: Simplified signaling pathway of this compound via the α7 nAChR.

References

SSR180711 Technical Support Center: Interpreting Negative or Unexpected Findings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SSR180711. The information is designed to help interpret negative or unexpected experimental findings.

Frequently Asked Questions (FAQs)

Q1: We are not observing the expected pro-cognitive effects of this compound in our animal model. What could be the reason?

A1: Several factors could contribute to a lack of pro-cognitive effects. Consider the following:

  • Animal Model Specifics: The pro-cognitive effects of this compound have been demonstrated in specific models of cognitive impairment, such as those induced by phencyclidine (PCP) or MK-801.[1][2] The efficacy may not translate to all models of cognitive dysfunction.

  • Receptor Desensitization: Like other nicotinic acetylcholine receptor (nAChR) agonists, prolonged exposure to this compound could lead to receptor desensitization, potentially diminishing its effects.[3][4][5]

  • Pathological State of the Model: In preclinical models of Alzheimer's disease, the presence of high levels of human amyloid-beta (Aβ) peptides has been shown to inhibit the activation of limbic neurons by this compound.[6] This suggests that in the presence of significant Aβ pathology, this compound may not be effective.

  • Dosage: While preclinical studies have established effective dose ranges, optimal dosage can vary between models and species.

Q2: Our in-vitro electrophysiology experiments show an initial agonist effect followed by a rapid decline in response. Is this expected?

A2: Yes, this is a potential and expected finding. This compound is a partial agonist at the α7 nAChR.[7][8] Partial agonists, by definition, have a lower intrinsic activity compared to full agonists. Furthermore, agonist binding to nAChRs can induce a desensitized state, where the receptor is temporarily unresponsive to further agonist application. One study noted that at a high concentration, this compound induced only a short-lasting desensitization of human α7 nAChRs, with a rapid recovery of acetylcholine-induced currents after washout.[9] The kinetics of desensitization and recovery can be influenced by the specific experimental conditions, such as agonist concentration and duration of application.

Q3: We are observing effects of this compound on behaviors not typically associated with α7 nAChR activation. Is this a known phenomenon?

A3: While primarily investigated for its pro-cognitive effects, some unexpected findings have been reported. One study found that this compound potentiated latent inhibition with strong conditioning and reversed amphetamine-induced disruption of latent inhibition.[10] These effects are considered predictive of activity against the positive symptoms of schizophrenia, which is an unexpected finding for an α7 nAChR agonist.[10] The compound has also demonstrated antidepressant-like properties in preclinical models.[1]

Q4: What is the clinical status of this compound? Have there been any negative findings in human trials?

Troubleshooting Guides

Issue: Lack of Efficacy in an Alzheimer's Disease Model

If you are not observing the expected therapeutic effects of this compound in a transgenic model of Alzheimer's disease, consider the following troubleshooting steps.

Experimental Protocol: Assessing Neuronal Activation in Response to this compound in the Presence of Amyloid Pathology

  • Model: Transgenic mice overexpressing human amyloid-beta peptides (e.g., APP/PS1).

  • Treatment: Administer this compound (e.g., 10 mg/kg, systemic administration).

  • Endpoint: Measure neuronal activation via Fos protein expression in relevant brain regions (e.g., nucleus accumbens, prefrontal cortex).

  • Procedure:

    • House animals under standard conditions.

    • Administer a single dose of this compound or vehicle control.

    • After a set time (e.g., 2 hours), perfuse the animals and collect brain tissue.

    • Perform immunohistochemistry for Fos protein.

    • Quantify the number of Fos-positive cells in the regions of interest.

  • Expected Negative Finding: A significant increase in Fos-positive cells in wild-type mice treated with this compound, but no significant increase in the transgenic mice.[6]

Data Summary: Effect of this compound on Neuronal Activation

Animal ModelBrain RegionTreatmentOutcome
Wild-type MiceNucleus AccumbensThis compound (10 mg/kg)Significant increase in Fos protein levels
Aβ-overexpressing MiceNucleus AccumbensThis compound (10 mg/kg)No effect on Fos protein levels
Wild-type MicePrefrontal CortexThis compound (10 mg/kg)No induction of Fos expression
Aβ-overexpressing MicePrefrontal CortexThis compound (10 mg/kg)No induction of Fos expression

Logical Workflow for Troubleshooting Lack of Efficacy in AD Models

Start Start: No efficacy observed in AD model CheckAmyloid Is there significant Aβ pathology? Start->CheckAmyloid YesAmyloid Aβ may be interfering with α7 nAChR function. CheckAmyloid->YesAmyloid Yes NoAmyloid Consider other factors CheckAmyloid->NoAmyloid No Conclusion Re-evaluate experimental paradigm YesAmyloid->Conclusion CheckDose Is the dose optimal? NoAmyloid->CheckDose CheckReceptor Is α7 nAChR expression altered in the model? NoAmyloid->CheckReceptor CheckDose->Conclusion CheckReceptor->Conclusion

Troubleshooting workflow for lack of this compound efficacy.

Issue: Unexpected Behavioral Effects Observed

If this compound is producing behavioral effects that are not aligned with its expected pro-cognitive profile, it may be due to its broader pharmacological actions.

Experimental Protocol: Latent Inhibition Paradigm

  • Model: Rats.

  • Paradigm: Latent inhibition (LI) is a measure of the ability to ignore irrelevant stimuli.

  • Procedure:

    • Pre-exposure Phase: One group of animals is exposed to a neutral stimulus (e.g., a tone) without reinforcement. A control group is not pre-exposed.

    • Conditioning Phase: Both groups are then subjected to conditioning trials where the neutral stimulus is paired with a negative reinforcement (e.g., a mild foot shock).

    • Test Phase: The response to the conditioned stimulus is measured.

  • Expected Unexpected Finding: In animals with normal LI, this compound may potentiate the effect. In models where LI is disrupted (e.g., by amphetamine), this compound may reverse this disruption.[10]

Data Summary: Pharmacological Profile of this compound

ParameterSpeciesValue
Binding Affinity (Ki)
Human α7 nAChR14 ± 1 nM
Rat α7 nAChR22 ± 4 nM
Functional Activity (EC50)
Human α7 nAChR (Xenopus oocytes)4.4 µM
Human α7 nAChR (GH4C1 cells)0.9 µM
Intrinsic Activity
Human α7 nAChR (Xenopus oocytes)51%
Human α7 nAChR (GH4C1 cells)36%

Data compiled from Biton et al., 2007.[7]

Signaling Pathway: this compound at the Synapse

cluster_pre Presynaptic Terminal cluster_post Postsynaptic Neuron This compound This compound a7_pre α7 nAChR This compound->a7_pre activates a7_post α7 nAChR This compound->a7_post activates Ca_influx Ca²⁺ Influx a7_pre->Ca_influx Glutamate_release Glutamate Release Ca_influx->Glutamate_release GABA_release GABA Release Ca_influx->GABA_release EPSP EPSP Glutamate_release->EPSP induces IPSP IPSP GABA_release->IPSP induces

Simplified signaling of this compound at presynaptic terminals.

References

Technical Support Center: Utilizing SSR180711 in Amyloid-Beta Plaque Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) regarding the use of SSR180711, a selective partial agonist of the α7 nicotinic acetylcholine receptor (α7 nAChR), in the context of amyloid-beta (Aβ) plaque models of Alzheimer's disease.

Frequently Asked Questions (FAQs)

1. What is the primary mechanism of action of this compound?

This compound is a selective partial agonist for the α7 nicotinic acetylcholine receptor (α7 nAChR).[1][2] By binding to this receptor, it modulates cholinergic neurotransmission, which is known to be impaired in Alzheimer's disease.[3] Activation of α7 nAChRs can enhance cognitive processes, such as learning and memory, and may also exert neuroprotective and anti-inflammatory effects.[4][5]

2. What is the major limitation of using this compound in models with significant Aβ plaque pathology?

The principal limitation is the reduced efficacy of this compound in the presence of high concentrations of amyloid-beta (Aβ) peptides, particularly Aβ1-42.[3] Soluble Aβ oligomers and plaque-associated Aβ can directly bind to α7 nAChRs with high affinity.[6][7] This interaction can inhibit the receptor's function, rendering α7 nAChR agonists like this compound less effective at activating their target.[3]

3. At what stage of Alzheimer's disease models is this compound likely to be most effective?

Given that Aβ accumulation can compromise α7 nAChR function, this compound is hypothesized to be more effective in the earlier stages of Alzheimer's disease models, before significant Aβ plaque deposition and neuronal loss.[4] In later stages with high Aβ burden, the availability and functionality of α7 nAChRs are likely reduced, diminishing the therapeutic window for α7 nAChR agonists.[4]

4. What are the known off-target effects of this compound?

This compound is characterized as a selective α7 nAChR agonist.[2][8] However, like any pharmacological agent, the possibility of off-target effects should be considered, especially at higher concentrations. It is crucial to consult comprehensive pharmacological profiling studies for a complete understanding of its selectivity.

5. Can this compound be used in combination with other therapeutic agents?

The combination of α7 nAChR agonists with other therapeutic strategies is an area of active research. For instance, co-administration with positive allosteric modulators (PAMs) of α7 nAChRs could be a potential strategy to enhance the receptor's function in the presence of Aβ.[4][9] Additionally, combining this compound with anti-amyloid therapies could be explored to target different aspects of Alzheimer's disease pathology.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Lack of cognitive improvement in APP/PS1 mice treated with this compound. High Aβ plaque burden in older mice may be inhibiting α7 nAChR function.Consider using younger APP/PS1 mice with lower plaque pathology. Assess the levels of soluble Aβ oligomers in your model, as these are also potent inhibitors of α7 nAChR.
Inadequate dose or route of administration.Refer to dose-response studies and ensure adequate brain penetration of this compound. Oral administration has an ID50 of 8 mg/kg for brain receptor occupancy.[1]
Desensitization of α7 nAChRs.The rapid desensitization of α7 nAChRs is a known challenge.[3] Consider intermittent dosing schedules rather than continuous administration.
Inconsistent results in in vitro Aβ toxicity assays with this compound. Variability in Aβ oligomer preparation.The aggregation state of Aβ is critical for its neurotoxicity.[10][11] Use a standardized and validated protocol for preparing Aβ oligomers to ensure consistency between experiments.
Cell line-specific differences.The expression levels of α7 nAChRs can vary between cell lines. For example, the differentiation state of SH-SY5Y cells can significantly alter AβPP processing and localization.[12][13] Confirm α7 nAChR expression in your chosen cell model.
Difficulty in demonstrating a direct interaction between this compound, Aβ, and α7 nAChR. Technical challenges with co-immunoprecipitation (Co-IP).Co-IP of membrane receptors and their ligands can be challenging. Optimize lysis buffers to maintain protein-protein interactions and use highly specific antibodies.[6][7]
Low abundance of the complex.The interaction may be transient or of low stoichiometry. Consider using cross-linking agents to stabilize the complex before immunoprecipitation.

Quantitative Data Summary

Table 1: this compound Binding Affinity and Functional Activity

ParameterSpeciesValueReference
Binding Affinity (Ki) Human α7 nAChR14 ± 1 nM[1]
Rat α7 nAChR22 ± 4 nM[1]
Functional Activity (EC50) Human α7 nAChRs in Xenopus oocytes4.4 µM[1]
Human α7 nAChRs in GH4C1 cells0.9 µM[1]
Brain Penetration (ID50) Mouse (p.o.)8 mg/kg[1]

Table 2: In Vivo Efficacy of this compound in Cognitive Models

ModelSpeciesDose (MED)EffectReference
Object Recognition TaskRat, Mouse0.3 mg/kgEnhanced episodic memory[2]
MK-801-induced memory deficitRat0.3 mg/kgReversed memory impairment[2]
PCP-induced cognitive deficitMouse3.0 mg/kg (subchronic)Improved cognitive deficits[14]
Morris Water Maze (PCP-induced deficit)Rat1-3 mg/kgRestored memory deficits[2]

Experimental Protocols

In Vitro Assessment of this compound Neuroprotection against Aβ-induced Toxicity in SH-SY5Y cells

This protocol is designed to evaluate the protective effects of this compound on a human neuroblastoma cell line exposed to toxic Aβ oligomers.

Materials:

  • SH-SY5Y cells

  • DMEM/F12 medium supplemented with 10% FBS and 1% penicillin/streptomycin

  • Retinoic acid and Brain-Derived Neurotrophic Factor (BDNF) for differentiation

  • Synthetic Aβ1-42 peptide

  • Hexafluoroisopropanol (HFIP)

  • This compound

  • MTT or LDH assay kit for cell viability

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Culture and Differentiation: Culture SH-SY5Y cells in standard medium. For a more neuron-like phenotype, differentiate the cells by treating with retinoic acid followed by BDNF. Undifferentiated cells can also be used, but the differentiation status should be consistent across experiments.[12]

  • Preparation of Aβ1-42 Oligomers:

    • Dissolve synthetic Aβ1-42 peptide in HFIP to a concentration of 1 mM.

    • Aliquot and evaporate the HFIP under a gentle stream of nitrogen.

    • Store the resulting peptide film at -80°C.

    • Prior to use, resuspend the peptide film in DMSO to 5 mM and then dilute to the final working concentration in cell culture medium. Incubate at 4°C for 24 hours to promote oligomer formation.

  • Treatment:

    • Plate differentiated or undifferentiated SH-SY5Y cells in 96-well plates.

    • Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) for 1-2 hours.

    • Add the prepared Aβ1-42 oligomers to the wells at a final concentration known to induce toxicity (e.g., 5-10 µM).

    • Include control wells with vehicle, this compound alone, and Aβ1-42 alone.

  • Assessment of Cell Viability:

    • After 24-48 hours of incubation with Aβ1-42, assess cell viability using a standard MTT or LDH assay according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Determine the dose-response effect of this compound in protecting against Aβ1-42-induced toxicity.

In Vivo Evaluation of this compound in the Morris Water Maze with APP/PS1 Mice

This protocol outlines the assessment of this compound's ability to ameliorate cognitive deficits in a transgenic mouse model of Alzheimer's disease.

Materials:

  • APP/PS1 transgenic mice and wild-type littermate controls

  • Morris water maze apparatus (circular pool, platform, video tracking software)

  • This compound

  • Vehicle solution (e.g., saline)

Procedure:

  • Animal Groups and Treatment:

    • Divide APP/PS1 mice into a vehicle-treated group and an this compound-treated group. Include a wild-type control group.

    • Administer this compound (e.g., 1-3 mg/kg, i.p. or p.o.) or vehicle daily for a specified period (e.g., 2-4 weeks) prior to and during behavioral testing.[2][15]

  • Morris Water Maze Task:

    • Acquisition Phase (4-5 days):

      • Four trials per day with the hidden platform in a fixed location.

      • Record the escape latency (time to find the platform) and path length for each trial.

    • Probe Trial (24 hours after the last acquisition trial):

      • Remove the platform and allow the mouse to swim for 60 seconds.

      • Measure the time spent in the target quadrant where the platform was previously located.

  • Data Analysis:

    • Analyze the escape latencies during the acquisition phase to assess learning.

    • Compare the time spent in the target quadrant during the probe trial to evaluate spatial memory.

    • Use appropriate statistical tests (e.g., ANOVA with repeated measures) to compare the performance of the different groups.

Signaling Pathways and Experimental Workflows

SSR180711_Signaling_Pathway cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron This compound This compound a7nAChR_pre α7 nAChR This compound->a7nAChR_pre Activates a7nAChR_post α7 nAChR This compound->a7nAChR_post Activates Ca_influx_pre Ca²⁺ Influx a7nAChR_pre->Ca_influx_pre NT_release Neurotransmitter Release (e.g., ACh, Glu) Ca_influx_pre->NT_release Ca_influx_post Ca²⁺ Influx a7nAChR_post->Ca_influx_post signaling_cascade Downstream Signaling (e.g., ERK, CREB) Ca_influx_post->signaling_cascade gene_expression Gene Expression (Synaptic Plasticity, Survival) signaling_cascade->gene_expression Abeta Amyloid-beta (Aβ) Abeta->a7nAChR_pre Abeta->a7nAChR_post inhibition Inhibition

Caption: Signaling pathway of this compound and its inhibition by amyloid-beta.

Experimental_Workflow_In_Vivo start Start: APP/PS1 Mice treatment Chronic this compound or Vehicle Administration start->treatment mwm Morris Water Maze (Acquisition & Probe Trials) treatment->mwm tissue Brain Tissue Collection mwm->tissue analysis Biochemical & Histological Analysis (Aβ load, Fos expression) tissue->analysis end End: Assess Cognitive Function & Neuropathology analysis->end

Caption: In vivo experimental workflow for testing this compound in APP/PS1 mice.

References

Validation & Comparative

Comparative Analysis of SSR180711 and Other α7 Nicotinic Acetylcholine Receptor Agonists

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Neuropharmacology and Drug Development

The α7 nicotinic acetylcholine receptor (α7 nAChR) has emerged as a critical therapeutic target for a range of central nervous system (CNS) disorders, including cognitive deficits in schizophrenia and Alzheimer's disease.[1] Its role in modulating key neurotransmitter systems and its high permeability to calcium ions position it as a pivotal player in synaptic plasticity, learning, and memory.[2] This guide provides a comparative analysis of SSR180711 and other prominent selective α7 nAChR agonists—PNU-282987, A-582941, and EVP-6124 (Encenicline)—to assist researchers in selecting appropriate tools for preclinical and clinical investigation.

Introduction to α7 nAChR Agonists

Agonists targeting the α7 nAChR are sought for their potential to enhance cognitive function and provide neuroprotection.[3][4] These compounds are broadly classified as full or partial agonists, each with distinct profiles of receptor activation and desensitization. The compounds discussed herein are all partial agonists, which offer a potential advantage by activating the receptor without causing the rapid and profound desensitization often associated with full agonists.[1]

This compound , developed by Sanofi-Aventis, is a selective partial agonist with demonstrated efficacy in preclinical models of cognitive impairment.[1][5] PNU-282987 is a well-characterized agonist known for its high selectivity and use in foundational research to probe α7 nAChR function.[6] A-582941 is another partial agonist noted for its cognition-enhancing properties and favorable central nervous system distribution. EVP-6124 (Encenicline) has advanced into clinical trials and is recognized for its ability to potentiate the receptor's response to the endogenous ligand, acetylcholine.[7]

Comparative Pharmacological Data

The following tables summarize key quantitative data for this compound and its comparators, focusing on their binding affinity, functional potency, and selectivity. These parameters are crucial for interpreting experimental results and predicting in vivo efficacy.

Table 1: In Vitro Binding Affinity and Functional Potency
CompoundReceptor SpeciesBinding Affinity (Ki, nM)Functional Potency (EC50, µM)Intrinsic Activity (% of ACh response)
This compound Human14[1]0.9 - 4.4[1]36% - 51%[1]
Rat22[1]--
PNU-282987 Rat27--
A-582941 Human-4.2652%
Rat-2.4560%
EVP-6124 Human4.33 - 9.98-Partial Agonist[7]

Note: EC50 and intrinsic activity values can vary based on the expression system and assay conditions (e.g., Xenopus oocytes vs. mammalian cell lines).

Table 2: Selectivity Profile

A critical aspect of α7 nAChR agonist development is selectivity against other receptors, particularly the structurally related serotonin 5-HT3 receptor, to minimize off-target effects.

CompoundSelectivity TargetBinding Affinity (Ki or IC50, nM)Fold Selectivity (α7 vs. Target)
This compound 5-HT TransporterED₅₀ of 30 mg/kg (ex vivo) for uptake inhibition[8]Displays partial 5-HT reuptake inhibition[8]
PNU-282987 5-HT3 Receptor4541 (IC50)[9]~168-fold (vs. Ki of 27 nM)
A-582941 5-HT3 Receptor150 (Ki)~15-fold
EVP-6124 5-HT3 ReceptorInhibits by 51% at 10 nMHigh affinity for 5-HT3
Table 3: Pharmacokinetic Properties

Effective CNS drug action requires sufficient brain penetration and appropriate pharmacokinetic profiles.

CompoundKey Pharmacokinetic ParameterFinding
This compound Brain PenetrationRapidly penetrates the brain (ID50 = 8 mg/kg p.o.)[1]
PNU-282987 In Vivo OccupancyED50 to displace [³H]α-bungarotoxin is 5.5 mg/kg[8]
A-582941 CNS DistributionExcellent distribution to the CNS
EVP-6124 BioavailabilityOral capsules and solution are bioequivalent; no food effect observed[10]
Sex Differences30-40% higher exposure in females, attributed to weight differences[10]

Signaling and Experimental Workflows

Understanding the downstream consequences of receptor activation and the methods used to measure them is fundamental for research in this field.

α7 nAChR Signaling Pathway

Activation of the α7 nAChR, a ligand-gated ion channel, leads to a rapid influx of cations, most notably Ca²⁺. This calcium signal initiates a cascade of downstream intracellular events. Key signaling pathways implicated in the therapeutic effects of α7 agonists include the PI3K-Akt pathway, which promotes cell survival, and the ERK/MAPK pathway, which is involved in synaptic plasticity and gene expression.[3][11] The receptor can also modulate the JAK2-STAT3 pathway, which is linked to anti-inflammatory responses.[12]

G cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular receptor α7 nAChR ca_influx Ca²⁺ Influx receptor->ca_influx Activates agonist Agonist (e.g., this compound) agonist->receptor Binds pi3k PI3K-Akt Pathway ca_influx->pi3k erk ERK/MAPK Pathway ca_influx->erk jak2 JAK2-STAT3 Pathway ca_influx->jak2 survival Neuronal Survival Neuroprotection pi3k->survival plasticity Synaptic Plasticity Cognitive Enhancement erk->plasticity inflammation Anti-inflammatory Response jak2->inflammation G cluster_invitro In Vitro Characterization cluster_invivo In Vivo Assessment a Radioligand Binding Assay (Determine Ki) b Functional Assay (e.g., Oocytes) (Determine EC50, Intrinsic Activity) a->b c Selectivity Screening (e.g., 5-HT3, other nAChRs) b->c d Pharmacokinetic Studies (Brain Penetration, Half-life) c->d Lead Compound Selection e Target Engagement (ex vivo binding) d->e f Behavioral Models (e.g., Novel Object Recognition) e->f

References

SSR180711 for Schizophrenia: A Comparative Analysis of Therapeutic Efficacy in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the therapeutic efficacy of SSR180711, a selective α7 nicotinic acetylcholine receptor (nAChR) partial agonist, with established typical and atypical antipsychotics in preclinical models of schizophrenia. While direct head-to-head preclinical studies are limited, this document synthesizes available data to offer an objective evaluation of their performance, supported by experimental protocols and mechanistic insights.

Executive Summary

This compound has demonstrated significant promise in preclinical models, particularly in ameliorating cognitive deficits associated with schizophrenia, a domain where current antipsychotics often fall short. It also shows potential in addressing positive and negative symptoms. This guide will delve into the experimental data supporting these claims and compare its mechanistic profile to that of traditional antipsychotics like haloperidol and atypical agents such as risperidone and olanzapine.

Comparative Efficacy Data

The following tables summarize the quantitative data from key preclinical studies. It is important to note that the data for this compound and the comparator antipsychotics are often from separate studies, which should be considered when interpreting the results.

Table 1: Efficacy of this compound in Preclinical Models of Schizophrenia

Model Symptom Domain Key Finding Dosage Citation
MK-801-induced cognitive deficit (Novel Object Recognition) CognitiveReversed memory deficits0.3 mg/kg[1]
Phencyclidine (PCP)-induced cognitive deficit (Novel Object Recognition) CognitiveSignificantly improved cognitive deficits3.0 mg/kg/day
Neonatal PCP model (Social Interaction) NegativeAttenuated social interaction deficits1-3 mg/kg
Amphetamine-induced hyperlocomotion PositiveReversed hyperlocomotion1 and 3 mg/kg[1]
Latent Inhibition (LI) disruption by amphetamine PositiveReversed amphetamine-induced LI disruption1 and 3 mg/kg[1]
Latent Inhibition (LI) persistence by MK-801 CognitiveAlleviated abnormally persistent LI0.3, 1, 3 mg/kg[1]

Table 2: Efficacy of Comparator Antipsychotics in Preclinical Models of Schizophrenia

Drug Class Model Symptom Domain Key Finding Dosage Citation
Haloperidol TypicalPCP-induced hyperlocomotionPositiveInhibited hyperlocomotion0.3-1.0 mg/kg
Haloperidol TypicalMK-801-induced cognitive deficit (Morris Water Maze)CognitiveDid not reverse memory deficits0.05 mg/kg
Risperidone AtypicalPCP-induced hyperlocomotionPositiveInhibited hyperlocomotion0.8-2.4 mg/kg
Risperidone AtypicalPrepulse Inhibition (PPI) deficit in DBA/2J micePositiveEnhanced the effect of risperidone0.1-1.0 mg/kg (in combo)[2]
Olanzapine AtypicalMK-801-induced cognitive deficit (Morris Water Maze)CognitiveReversed memory deficits0.05 mg/kg
Olanzapine AtypicalMK-801-induced hyperactivityPositiveAttenuated hyperactivity0.05, 0.1, 0.2 mg/kg

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for critical evaluation and replication.

Phencyclidine (PCP) and MK-801 Induced Cognitive Deficit Models

These models are widely used to screen for drugs with potential efficacy against cognitive impairment in schizophrenia.

  • Animals: Male Sprague-Dawley rats or C57BL/6 mice.

  • Procedure:

    • Induction of Deficit: Animals are administered PCP (e.g., 2 mg/kg, i.p.) or MK-801 (e.g., 0.15 mg/kg, i.p.) for a specified period (e.g., 7 consecutive days) to induce cognitive deficits.

    • Treatment: Following the induction phase, animals are treated with the test compound (e.g., this compound, olanzapine, haloperidol) or vehicle.

    • Behavioral Testing: Cognitive function is assessed using tasks such as the Novel Object Recognition (NOR) test or the Morris Water Maze (MWM).

      • NOR Test: This test assesses recognition memory. Animals are familiarized with two identical objects. After a delay, one object is replaced with a novel one. The time spent exploring the novel versus the familiar object is measured.

      • MWM Test: This test assesses spatial learning and memory. Animals are trained to find a hidden platform in a circular pool of water using distal cues. Escape latency and path length are recorded.

Amphetamine-Induced Hyperlocomotion Model

This model is a primary screen for potential antipsychotic activity, particularly against positive symptoms.

  • Animals: Male Swiss Webster mice or Sprague-Dawley rats.

  • Procedure:

    • Habituation: Animals are habituated to the testing environment (e.g., open-field arena).

    • Treatment: Animals are pre-treated with the test compound or vehicle.

    • Challenge: After a specified pre-treatment time, animals are challenged with d-amphetamine (e.g., 2-5 mg/kg, i.p.) to induce hyperlocomotion.

    • Data Collection: Locomotor activity (e.g., distance traveled, rearing frequency) is recorded using automated activity monitors.

Prepulse Inhibition (PPI) of the Acoustic Startle Response

PPI is a measure of sensorimotor gating, a process that is deficient in individuals with schizophrenia.

  • Animals: DBA/2J mice are commonly used as they exhibit a natural deficit in PPI.

  • Procedure:

    • Apparatus: Animals are placed in a startle chamber equipped with a loudspeaker and a sensor to detect whole-body startle.

    • Treatment: Animals are administered the test compound(s) or vehicle.

    • Testing Session: The session consists of trials with a startling stimulus (pulse) alone and trials where the pulse is preceded by a weaker, non-startling stimulus (prepulse).

    • Data Analysis: PPI is calculated as the percentage reduction in the startle response in the prepulse-pulse trials compared to the pulse-alone trials.

Mechanistic Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, visualize the signaling pathways and experimental workflows discussed in this guide.

SSR180711_Mechanism_of_Action This compound This compound a7nAChR α7 Nicotinic Acetylcholine Receptor This compound->a7nAChR Partial Agonist Ca_influx Ca²⁺ Influx a7nAChR->Ca_influx NT_release Neurotransmitter Release Ca_influx->NT_release Dopamine Dopamine (PFC) NT_release->Dopamine Glutamate Glutamate (Hippocampus) NT_release->Glutamate Cognition Improved Cognition Dopamine->Cognition Glutamate->Cognition

Caption: this compound acts as a partial agonist at α7 nAChRs, leading to increased neurotransmitter release and improved cognition.

Antipsychotic_Mechanisms cluster_typical Typical Antipsychotics (e.g., Haloperidol) cluster_atypical Atypical Antipsychotics (e.g., Risperidone, Olanzapine) Haloperidol Haloperidol D2R_block Dopamine D2 Receptor Antagonism Haloperidol->D2R_block Positive_Symptoms Reduction of Positive Symptoms D2R_block->Positive_Symptoms EPS Extrapyramidal Side Effects D2R_block->EPS Atypicals Risperidone, Olanzapine D2R_5HT2A_block Dopamine D2 & Serotonin 5-HT2A Receptor Antagonism Atypicals->D2R_5HT2A_block Positive_Negative_Symptoms Reduction of Positive & Negative Symptoms D2R_5HT2A_block->Positive_Negative_Symptoms Lower_EPS Lower Risk of EPS D2R_5HT2A_block->Lower_EPS

Caption: Mechanisms of typical and atypical antipsychotics, highlighting their primary receptor targets and clinical effects.

Preclinical_Workflow start Identify Therapeutic Target (e.g., α7 nAChR) model Select Animal Model (e.g., PCP, MK-801) start->model treatment Administer Test Compound (this compound or Comparator) model->treatment behavioral Behavioral Assessment (Cognitive, Positive, Negative Symptoms) treatment->behavioral neurochemical Neurochemical/Molecular Analysis (e.g., Receptor Binding, c-Fos) treatment->neurochemical data Data Analysis & Comparison behavioral->data neurochemical->data conclusion Evaluate Therapeutic Potential data->conclusion

Caption: A generalized workflow for the preclinical evaluation of novel antipsychotic agents in schizophrenia models.

Discussion and Future Directions

This compound demonstrates a promising preclinical profile, particularly for the cognitive and negative symptoms of schizophrenia, which are significant unmet needs in current therapy. Its mechanism of action, centered on the α7 nAChR, offers a distinct advantage over the dopamine-centric approach of traditional antipsychotics. This targeted approach may lead to a better side-effect profile, particularly concerning extrapyramidal symptoms.

However, the lack of direct comparative preclinical studies with first- and second-generation antipsychotics makes a definitive statement on its relative efficacy challenging. Future research should prioritize head-to-head comparisons of this compound with agents like risperidone, olanzapine, and haloperidol in a standardized battery of preclinical models for schizophrenia. Such studies will be crucial in validating its therapeutic potential and guiding its clinical development. Furthermore, while preclinical findings are encouraging, the translation of these results to clinical efficacy in a heterogeneous patient population remains a significant hurdle for all novel therapeutic agents.

References

A Comparative Analysis of SSR180711 and Donepezil for the Enhancement of Memory and Attention

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two distinct pharmacological agents, SSR180711 and donepezil, which are under investigation for their potential to improve memory and attention. This document synthesizes preclinical and clinical data, details experimental methodologies, and visualizes the underlying mechanisms of action to support research and development efforts in cognitive enhancement.

Introduction to the Compounds

This compound is a selective partial agonist for the α7 nicotinic acetylcholine receptor (α7 nAChR).[1] Its mechanism is centered on directly stimulating a specific subtype of cholinergic receptors implicated in cognitive processes.

Donepezil is a well-established, reversible acetylcholinesterase (AChE) inhibitor.[2] It is clinically approved for the treatment of dementia associated with Alzheimer's disease and works by increasing the overall availability of acetylcholine in the synaptic cleft.[2][3][4]

Mechanism of Action

The two compounds enhance cholinergic signaling through fundamentally different mechanisms. This compound acts as a direct agonist at the α7 nAChR, while donepezil acts indirectly by preventing the breakdown of the endogenous agonist, acetylcholine.

This compound: α7 Nicotinic Acetylcholine Receptor Agonism

This compound binds to and activates α7 nAChRs, which are ligand-gated ion channels with high permeability to calcium (Ca²+). This activation leads to a cascade of downstream signaling events associated with synaptic plasticity and cognitive function. The influx of Ca²+ can activate Calcium/calmodulin-dependent protein kinase II (CaMKII), which in turn initiates a phosphorylation cascade involving p38 Mitogen-Activated Protein Kinase (MAPK), MEK1/2, and Extracellular signal-regulated kinase (ERK1/2). Ultimately, this leads to the phosphorylation of the cAMP response element-binding protein (CREB), a transcription factor crucial for long-term memory formation.

SSR180711_Pathway cluster_0 Presynaptic/Postsynaptic Membrane cluster_1 Intracellular Signaling Cascade SSR This compound a7nAChR α7 nAChR SSR->a7nAChR Binds to Ca_influx Ca²+ Influx a7nAChR->Ca_influx Activates CaMKII CaMKII Ca_influx->CaMKII Activates p38 p38 MAPK CaMKII->p38 Phosphorylates MEK MEK1/2 p38->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates CREB CREB ERK->CREB Phosphorylates Gene Gene Expression (Synaptic Plasticity) CREB->Gene Promotes Cognition Cognitive Enhancement (Memory, Attention) Gene->Cognition

Caption: this compound signaling pathway via α7 nAChR activation.
Donepezil: Acetylcholinesterase Inhibition

Donepezil reversibly binds to and inhibits acetylcholinesterase, the enzyme responsible for hydrolyzing acetylcholine (ACh) in the synapse.[2][4] This inhibition leads to an increased concentration and prolonged availability of ACh in the synaptic cleft, thereby enhancing signaling at both nicotinic and muscarinic acetylcholine receptors. Beyond this primary mechanism, some studies suggest that donepezil's neuroprotective effects may be mediated through the PI3K/Akt signaling pathway. This pathway can inhibit Glycogen Synthase Kinase 3β (GSK-3β), a protein implicated in tau hyperphosphorylation, and modulate apoptosis by downregulating pro-apoptotic proteins (Bax, Caspase-3) and upregulating anti-apoptotic proteins (Bcl-2).

Donepezil_Pathway cluster_0 Synaptic Cleft cluster_1 Postsynaptic Neuron & Downstream Effects ACh Acetylcholine (ACh) Receptors Cholinergic Receptors (Nicotinic & Muscarinic) ACh->Receptors Activates AChE Acetylcholinesterase (AChE) AChE->ACh Hydrolyzes Donepezil Donepezil Donepezil->AChE Inhibits PI3K PI3K Receptors->PI3K Activates Akt Akt PI3K->Akt Activates GSK3b GSK-3β Akt->GSK3b Inhibits Apoptosis Apoptosis Modulation (↓Bax, ↑Bcl-2) Akt->Apoptosis Neuroprotection Neuroprotection & Cognitive Enhancement GSK3b->Neuroprotection Inhibition promotes Apoptosis->Neuroprotection

Caption: Donepezil mechanism via AChE inhibition and PI3K/Akt pathway.

Preclinical Efficacy Data

Direct comparative preclinical trials between this compound and donepezil are limited. The following tables summarize data from separate studies using relevant animal models of cognitive impairment. The primary endpoints often include the discrimination index in the Novel Object Recognition (NOR) test, a measure of episodic memory, and performance in attentional tasks.

Memory Enhancement: Novel Object Recognition (NOR) Task

The NOR task assesses an animal's ability to recognize a novel object from a familiar one. A higher discrimination index (DI) indicates better memory.

CompoundAnimal ModelDosingKey FindingReference
This compound PCP-treated mice3.0 mg/kg/day (subchronic)Significantly improved PCP-induced cognitive deficits.[2]
This compound MK-801-treated rats0.3 mg/kg (acute)Reversed MK-801-induced deficits in episodic memory retention.[1]
Donepezil PCP-treated mice0.5 mg/kgShowed a protective effect on PCP-induced cognitive dysfunction.[2]
Donepezil PCP-treated rats (abstinent)3 mg/kg (acute, p.o.)No significant effect on PCP-induced deficit in novel object exploration.[4][5]
Donepezil APP/PS1 transgenic miceChronic treatmentSignificantly improved cognitive function in the NOR test.[6]

Note: The conflicting results for donepezil in PCP models may be due to differences in species (rat vs. mouse) and experimental protocols.

Attention and Cognitive Flexibility: Set-Shifting Tasks

Attentional set-shifting tasks measure executive functions, specifically the ability to adapt to changing rules, a process dependent on the prefrontal cortex.

CompoundAnimal ModelDosingKey FindingReference
This compound MK-801-treated ratsNot specifiedReversed the MK-801-induced deficit in set-shifting.
Donepezil Rhesus monkeys0.06 mg/kg (lower dose)Improved flexible learning and reduced perseveration.[3]
Donepezil Rhesus monkeys0.3 mg/kg (higher dose)Improved attention against distractors but did not improve flexible learning.[3]
Donepezil 3xTgAD mice0.3 mg/kgEnhanced the ability to sustain attention in a 5-choice serial reaction time test.

Experimental Protocols

Novel Object Recognition (NOR) Test

This protocol assesses recognition memory based on the innate tendency of rodents to explore novel objects more than familiar ones.

NOR_Workflow cluster_Habituation Day 1: Habituation cluster_Training Day 2: Training (T1) cluster_Test Day 2: Test (T2) Hab Animal explores empty open-field arena (5-10 min) DrugAdmin Administer Vehicle, This compound, or Donepezil Train Animal explores arena with two identical objects (e.g., A + A) DrugAdmin->Train Pre-treatment ITI Inter-Trial Interval (e.g., 1 hour) Train->ITI Test Animal explores arena with one familiar and one novel object (A + B) ITI->Test Record Record exploration time for each object Test->Record Calculate Calculate Discrimination Index: (Time_Novel - Time_Familiar) / Total_Time Record->Calculate

Caption: General experimental workflow for the Novel Object Recognition test.
  • Habituation Phase: The subject (e.g., mouse or rat) is allowed to freely explore an empty, open-field arena for a set period (e.g., 5-10 minutes) to acclimate to the environment.

  • Training/Familiarization Phase (T1): On the following day, the animal is pre-treated with the test compound (this compound, donepezil) or vehicle. It is then placed back into the arena, which now contains two identical objects. The animal is allowed to explore these objects for a defined period.

  • Test Phase (T2): After an inter-trial interval (e.g., 1 to 24 hours), the animal is returned to the arena. One of the familiar objects has been replaced with a novel object. The time spent exploring each object is recorded.

  • Data Analysis: The primary metric is the Discrimination Index (DI), calculated as the difference in time spent exploring the novel and familiar objects, divided by the total exploration time. A positive DI indicates that the animal remembers the familiar object and prefers the novel one.

Attentional Set-Shifting Task (ASST)

This task assesses cognitive flexibility by requiring an animal to learn a discrimination rule and then adapt when the rule changes.

  • Habituation and Training: Animals are typically mildly food-restricted to increase motivation. They are trained to dig in small bowls filled with a specific medium to find a food reward.

  • Simple Discrimination (SD): The animal learns to discriminate between two stimuli within one dimension (e.g., digging medium: sand vs. paper) to receive a reward.

  • Compound Discrimination (CD): A second, irrelevant dimension is introduced (e.g., odor: cinnamon vs. nutmeg). The animal must continue to use the rule from the SD phase and ignore the new dimension.

  • Intra-Dimensional Shift (IDS): New stimuli from the same dimensions are introduced (e.g., new digging media and new odors), but the relevant dimension (digging medium) remains the same. The animal must form an "attentional set" for the relevant dimension.

  • Extra-Dimensional Shift (EDS): This is the critical test phase. The previously irrelevant dimension now becomes relevant (e.g., the reward is now associated with a specific odor, regardless of the digging medium). The number of trials required to reach criterion (e.g., 6 consecutive correct choices) during the EDS phase is the primary measure of cognitive flexibility. An increase in trials to criterion indicates a deficit.

Summary and Conclusion

This compound and donepezil represent two distinct strategies for cognitive enhancement. This compound offers a targeted approach by selectively activating α7 nAChRs, a receptor subtype critically involved in learning and memory pathways. Preclinical data, primarily from schizophrenia-related cognitive deficit models, suggest its efficacy in improving both episodic memory and executive function.[1]

Donepezil, through its broad elevation of synaptic acetylcholine, has well-documented, albeit modest, clinical efficacy in improving cognition in dementia.[2] Preclinical studies show its effectiveness in various cognitive tasks, including memory and attention, across different disease models.[2][6] However, its dose-response curve appears complex, with different optimal doses for improving cognitive flexibility versus sustained attention.[3]

The choice between these two approaches for future drug development may depend on the specific cognitive domain being targeted and the underlying pathology of the disease. The direct modulation of α7 nAChR by compounds like this compound may offer a more precise intervention with a potentially different side-effect profile compared to the global cholinergic enhancement provided by AChE inhibitors like donepezil. Further head-to-head preclinical studies using the same animal models and cognitive tasks are necessary to provide a more definitive comparison of their efficacy.

References

A Head-to-Head Comparison of SSR180711 and Memantine on Cognitive Tasks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological profiles and cognitive-enhancing effects of SSR180711 and memantine, supported by preclinical experimental data. While direct head-to-head studies are limited, this document synthesizes available data from studies employing similar cognitive paradigms to facilitate a comparative analysis for research and development purposes.

Overview and Mechanism of Action

This compound and memantine are two distinct pharmacological agents investigated for their potential to ameliorate cognitive deficits. Their primary mechanisms of action, however, target different neurotransmitter systems.

This compound is a selective partial agonist of the alpha7 nicotinic acetylcholine receptor (α7 nAChR).[1][2][3] Activation of these receptors, which are highly expressed in brain regions critical for cognition such as the hippocampus and prefrontal cortex, is thought to enhance cognitive processes. This compound has been shown to increase the release of several neurotransmitters, including acetylcholine and glutamate, which are crucial for learning and memory.[4][5]

Memantine is an uncompetitive, low-to-moderate affinity antagonist of the N-methyl-D-aspartate (NMDA) receptor.[6][7][8][9] Its primary therapeutic action is believed to be the blockade of excessive or pathological activation of NMDA receptors by glutamate, which can lead to excitotoxicity and neuronal damage.[7][8] By blocking the NMDA receptor channel when it is excessively open, memantine is thought to reduce neuronal noise and improve synaptic function.[7] Memantine is an approved treatment for moderate to severe dementia of the Alzheimer's type.[10][11][12][13] Interestingly, some recent preclinical studies suggest that memantine may also interact with α7 nAChRs, potentially as an antagonist.[14][15][16][17]

Signaling Pathways

The distinct mechanisms of this compound and memantine result in the modulation of different intracellular signaling cascades critical for synaptic plasticity and cognitive function.

SSR180711_Signaling_Pathway This compound This compound a7nAChR α7 nAChR This compound->a7nAChR Binds to & partially activates Ca_Influx Ca²⁺ Influx a7nAChR->Ca_Influx Neurotransmitter_Release Neurotransmitter Release (ACh, Glu) Ca_Influx->Neurotransmitter_Release ERK12_CREB ERK1/2 & CREB Phosphorylation Ca_Influx->ERK12_CREB Cognitive_Enhancement Cognitive Enhancement Neurotransmitter_Release->Cognitive_Enhancement ERK12_CREB->Cognitive_Enhancement

Caption: Signaling pathway of this compound.

Memantine_Signaling_Pathway Memantine Memantine NMDAR NMDA Receptor Memantine->NMDAR Blocks channel Ca_Overload Ca²⁺ Overload (Excitotoxicity) NMDAR->Ca_Overload Improved_Synaptic_Function Improved Synaptic Function NMDAR->Improved_Synaptic_Function (Normal physiological activation preserved) Excess_Glutamate Excessive Glutamate Excess_Glutamate->NMDAR Over-activates Neuronal_Dysfunction Neuronal Dysfunction Ca_Overload->Neuronal_Dysfunction

Caption: Signaling pathway of Memantine.

Head-to-Head Comparison on Cognitive Tasks

While direct comparative studies are scarce, this section synthesizes data from preclinical studies using analogous cognitive paradigms to assess the efficacy of this compound and memantine.

Object Recognition Task (Episodic Memory)

The novel object recognition task is widely used to assess episodic memory in rodents.

Compound Animal Model Dosage Key Findings Reference
This compound Mice0.3 - 3.0 mg/kgSignificantly improved cognitive deficits induced by phencyclidine (PCP).[1]
This compound Rats and Mice0.3 mg/kg (MED)Enhanced episodic memory.[2]
Memantine RatsInactive doses combined with an α7 nAChR agonistReversed delay-induced deficits in object recognition.[18]
Memantine Aged RatsSubtherapeutic doses combined with an α7 nAChR agonist or PAMAlleviated age-related decline in recognition memory.[16]

Experimental Protocol: Novel Object Recognition Task

  • Habituation: Animals are individually habituated to the testing arena for a set period over several days.

  • Training/Familiarization Phase: Two identical objects are placed in the arena, and the animal is allowed to explore them for a defined time (e.g., 5-10 minutes).

  • Testing/Choice Phase: After a retention interval (e.g., 1 to 24 hours), one of the familiar objects is replaced with a novel object. The animal is returned to the arena, and the time spent exploring each object is recorded. A preference for the novel object indicates intact recognition memory.

NORT_Workflow Habituation Habituation (Empty Arena) Training Training Phase (Two Identical Objects) Habituation->Training Retention Retention Interval (e.g., 1-24h) Training->Retention Testing Testing Phase (One Familiar, One Novel Object) Retention->Testing Measurement Measure Exploration Time (Novel vs. Familiar) Testing->Measurement

Caption: Experimental workflow for the Novel Object Recognition Task.

Attentional and Executive Function Tasks

Tasks such as the attentional set-shifting task (ASST) and the psychomotor vigilance task (PVT) are used to assess executive functions and sustained attention.

Compound Animal Model Dosage Cognitive Task Key Findings Reference
This compound Rats0.3 mg/kg (MED)Reversed deficits in selective attention induced by neonatal PCP treatment.[2]
Memantine RatsInactive doses combined with galantamineFacilitated set-shifting performance.[18]
Memantine Aged Rats0.1 and 0.3 mg/kgIncreased the number of correct responses in the PVT, indicating improved precision.[14]

Experimental Protocol: Attentional Set-Shifting Task (ASST)

  • Apparatus: A digging paradigm where rats are trained to find a food reward in one of two pots, which have different odors and digging media.

  • Discrimination Stages: Rats learn a series of discriminations, initially simple, then compound.

  • Set-Shifting: The critical test involves an intradimensional shift (new exemplars of the same rule) and an extradimensional shift (the relevant dimension for finding the reward changes, e.g., from odor to digging medium). The number of trials to criterion is the primary measure of cognitive flexibility.

Summary and Future Directions

Both this compound and memantine have demonstrated pro-cognitive effects in preclinical models, albeit through different primary mechanisms of action. This compound, as an α7 nAChR partial agonist, appears to directly enhance cholinergic and glutamatergic neurotransmission, improving performance in tasks of episodic memory and attention.[1][2][3][4][5]

Memantine, an NMDA receptor antagonist, is effective in models of dementia and age-related cognitive decline, primarily by mitigating excitotoxicity.[10][12][19] Interestingly, recent evidence suggests a potential interaction of memantine with the α7 nAChR, which may contribute to its cognitive-enhancing effects, particularly when used in combination with α7 nAChR agonists.[15][16][17][18]

Key Comparative Points:

  • Primary Target: this compound targets the α7 nAChR, while memantine's primary target is the NMDA receptor.

  • Therapeutic Indication: Memantine is approved for Alzheimer's disease, whereas this compound has been investigated for cognitive deficits in schizophrenia.

  • Mechanism of Cognitive Enhancement: this compound appears to act as a direct cognitive enhancer by augmenting neurotransmission. Memantine is thought to improve cognitive function by reducing pathological neuronal activity.

Future research should focus on direct head-to-head comparisons of these compounds in a wider range of cognitive domains and animal models. Furthermore, exploring the synergistic potential of combining NMDA receptor modulators with α7 nAChR agonists could pave the way for novel therapeutic strategies for a variety of cognitive disorders.

References

Unlocking Cognitive Enhancement: A Comparative Guide to SSR180711 and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pro-cognitive effects of SSR180711, a selective α7 nicotinic acetylcholine receptor (nAChR) partial agonist. We delve into its cross-species validation and benchmark its performance against other notable nicotinic receptor agonists, supported by experimental data and detailed methodologies.

This compound has emerged as a promising agent for treating cognitive deficits. Its mechanism centers on the activation of α7 nAChRs, which are pivotal in various cognitive processes. This guide synthesizes preclinical and clinical findings to offer a comprehensive overview of its efficacy and comparative standing in the field of cognitive enhancement.

Quantitative Data Comparison

To facilitate a clear comparison, the following tables summarize the binding affinities and pro-cognitive effects of this compound and its alternatives across various experimental paradigms.

Table 1: Binding Affinity and Potency of Nicotinic Acetylcholine Receptor Agonists
CompoundTarget ReceptorSpeciesBinding Affinity (Ki, nM)Functional Activity (EC50, µM)Intrinsic Activity (%)
This compound α7 nAChR Human 14 [1]0.9 [1]36 [1]
Rat 22 [1]4.4 [1]51 [1]
PNU-282987α7 nAChRRat27[2]-100[3]
A-582941α7 nAChRHuman16.7[4]--
Rat10.8[4]--
TC-1827α4β2 nAChR--2.1[5]-
Vareniclineα4β2 nAChR (partial), α7 nAChR (full)----
ABT-126α7 nAChR----
Table 2: Pro-cognitive Effects in the Novel Object Recognition (NOR) Test
CompoundSpeciesModelDosageKey Findings
This compound Rat, Mouse Normal 0.3 mg/kg Enhanced episodic memory. [6]
Rat MK-801-induced deficit 0.3 mg/kg Reversed memory deficits. [6]
Mouse PCP-induced deficit 3.0 mg/kg/day (subchronic) Significantly improved cognitive deficits. [7]
PNU-282987MouseCIH-induced cognitive dysfunction5 mg/kgSignificantly increased discrimination index (0.180 ± 0.105 vs. -0.141 ± 0.125 for CIH group).[8]
TC-1827MouseNormal3 mg/kgIncreased recognition index to ~69% from ~52% in vehicle controls.[5]

CIH: Chronic Intermittent Hypoxia; MK-801 and PCP are NMDA receptor antagonists used to induce cognitive deficits.

Table 3: Pro-cognitive Effects in the Morris Water Maze (MWM) Test
CompoundSpeciesModelDosageKey Findings
This compound Rat MK-801 or PCP-induced deficit 1-3 mg/kg Restored memory deficits. [6]
PNU-282987MouseCIH-induced cognitive dysfunction5 mg/kgSignificantly shortened escape latency and increased platform crossings.[8]
A-582941Aged 3xTg-AD MouseAlzheimer's Disease12 mg/kg/dayRestored cognition to the level of non-transgenic mice.[3]

3xTg-AD: Triple-transgenic model of Alzheimer's disease.

Table 4: Effects on Long-Term Potentiation (LTP)
CompoundPreparationConcentration/DosageKey Findings
This compound Rat and Mouse Hippocampal Slices 0.3 µM Increased LTP in the CA1 field; transformed early LTP into late LTP. [9]
TC-1827Rat Hippocampal Slices-Increased early LTP but did not affect late LTP.[9]

Signaling Pathways and Experimental Workflows

Visual diagrams provide a clear understanding of the molecular mechanisms and experimental procedures involved in assessing the pro-cognitive effects of this compound.

SSR180711_Signaling_Pathway This compound This compound a7nAChR α7 nAChR This compound->a7nAChR activates Ca_influx Ca²⁺ Influx a7nAChR->Ca_influx Neurotransmitter_release Increased Neurotransmitter Release a7nAChR->Neurotransmitter_release ERK_pathway ERK1/2 Phosphorylation Ca_influx->ERK_pathway CREB_pathway CREB Phosphorylation ERK_pathway->CREB_pathway Gene_expression Gene Expression (e.g., c-Fos, BDNF) CREB_pathway->Gene_expression Cognitive_enhancement Cognitive Enhancement Gene_expression->Cognitive_enhancement Glutamate Glutamate Neurotransmitter_release->Glutamate ACh Acetylcholine Neurotransmitter_release->ACh Glutamate->Cognitive_enhancement ACh->Cognitive_enhancement

This compound signaling pathway for cognitive enhancement.

NOR_Workflow cluster_day1 Day 1: Habituation cluster_day2 Day 2: Training and Testing Habituation Animal explores empty arena (5-10 min) Training Animal explores arena with two identical objects (T1) ITI Inter-Trial Interval (e.g., 1h or 24h) Training->ITI Testing Animal explores arena with one familiar and one novel object (T2) ITI->Testing Analysis Calculate Discrimination Index: (Time with Novel - Time with Familiar) / Total Time Testing->Analysis

Experimental workflow for the Novel Object Recognition (NOR) test.

MWM_Workflow cluster_acquisition Acquisition Phase (e.g., 4-5 days) cluster_probe Probe Trial (e.g., Day 6) Daily_Trials Multiple daily trials from different start positions to find hidden platform Record_Latency Record escape latency and path length Daily_Trials->Record_Latency Remove_Platform Platform is removed from the pool Free_Swim Animal swims freely for a set time (e.g., 60s) Remove_Platform->Free_Swim Record_Metrics Record time spent in target quadrant and number of platform location crossings Free_Swim->Record_Metrics

Experimental workflow for the Morris Water Maze (MWM) test.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are standardized protocols for the key behavioral tests cited in this guide.

Novel Object Recognition (NOR) Test

This test assesses episodic memory in rodents based on their innate preference for novelty.[10]

  • Habituation:

    • Individually acclimate each animal to the testing arena (e.g., a 40x40x40 cm open field) for 5-10 minutes in the absence of any objects. This is typically done for 1-2 days prior to the training phase.[1]

  • Training (T1):

    • Place two identical objects in the arena.

    • Allow the animal to freely explore the objects for a predetermined period (e.g., 5-10 minutes).[1]

    • The time spent exploring each object (defined as sniffing or touching the object with the nose and/or forepaws) is recorded.

  • Inter-Trial Interval (ITI):

    • Return the animal to its home cage for a specific duration (e.g., 1 hour for short-term memory, 24 hours for long-term memory).

  • Testing (T2):

    • Replace one of the familiar objects with a novel object.

    • Place the animal back in the arena and allow it to explore for the same duration as in the training phase.

    • Record the time spent exploring the familiar and the novel object.

  • Data Analysis:

    • A Discrimination Index (DI) is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).

    • A positive DI indicates that the animal remembers the familiar object and has a preference for the novel one.

Morris Water Maze (MWM) Test

The MWM is a widely used behavioral assay to study hippocampal-dependent spatial learning and memory in rodents.[11]

  • Apparatus:

    • A large circular pool (120-180 cm in diameter) is filled with water made opaque with non-toxic paint.[12][13]

    • An escape platform is submerged 1-2 cm below the water surface in a fixed location in one of the four quadrants of the pool.

    • Various visual cues are placed around the room to serve as spatial references.

  • Acquisition Phase (e.g., 4-5 days):

    • Conduct 4 trials per day for each animal.[13]

    • In each trial, the animal is released into the water from one of four quasi-random starting positions, facing the wall of the pool.[11]

    • The animal is allowed to swim and find the hidden platform. The trial ends when the animal climbs onto the platform or after a maximum time (e.g., 60-90 seconds).[11]

    • If the animal fails to find the platform, it is gently guided to it.

    • The animal is allowed to remain on the platform for 15-30 seconds to observe the visual cues.

    • The time to reach the platform (escape latency) and the path taken are recorded using a video tracking system.

  • Probe Trial (24 hours after the last acquisition trial):

    • The escape platform is removed from the pool.

    • The animal is allowed to swim freely for a set duration (e.g., 60 seconds).[13]

    • The time spent in the target quadrant (where the platform was previously located) and the number of times the animal crosses the former platform location are recorded as measures of memory retention.

In Vitro Electrophysiology (LTP Recording)

Long-term potentiation (LTP) is a cellular mechanism underlying learning and memory.

  • Slice Preparation:

    • Rodents are anesthetized and decapitated.

    • The brain is rapidly removed and placed in ice-cold artificial cerebrospinal fluid (aCSF).

    • Hippocampal slices (e.g., 400 µm thick) are prepared using a vibratome.

    • Slices are allowed to recover in oxygenated aCSF at room temperature for at least 1 hour.

  • Recording:

    • A single slice is transferred to a recording chamber and continuously perfused with aCSF.

    • A stimulating electrode is placed in the Schaffer collateral pathway, and a recording electrode is placed in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

  • LTP Induction:

    • A stable baseline of fEPSPs is recorded for 10-20 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz).

    • LTP is induced by high-frequency stimulation (HFS), such as a tetanus of 100 Hz for 1 second.

    • The fEPSP slope is monitored for at least 60 minutes post-HFS.

  • Data Analysis:

    • The fEPSP slope is expressed as a percentage of the pre-HFS baseline.

    • A sustained increase in the fEPSP slope after HFS is indicative of LTP.

Comparative Efficacy and Concluding Remarks

The preclinical data strongly support the pro-cognitive effects of this compound across different species and in various models of cognitive impairment. Its ability to enhance episodic memory, reverse induced memory deficits, and potentiate synaptic plasticity underscores its therapeutic potential.

When compared to other nicotinic agonists, this compound demonstrates a robust and broad-spectrum efficacy profile. While direct head-to-head clinical comparisons are lacking, the preclinical evidence suggests that α7 nAChR partial agonists like this compound hold significant promise. The activation of downstream signaling pathways, including ERK1/2 and CREB, appears to be a common mechanism for the cognitive-enhancing effects of α7 nAChR agonists.[4]

It is important to note that while extensive preclinical data for this compound exists, publicly available results from human clinical trials specifically investigating its pro-cognitive effects are limited. In contrast, other agents like DMXB-A and ABT-126 have progressed to clinical trials in patient populations, with varying degrees of success.

This guide provides a foundational comparison based on available scientific literature. Further research, particularly well-controlled clinical trials, is necessary to fully elucidate the therapeutic potential of this compound and its standing relative to other cognitive enhancers.

References

Evaluating the Selectivity of SSR180711 Against Other nAChR Subtypes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the binding affinity and functional activity of SSR180711, a selective α7 nicotinic acetylcholine receptor (nAChR) partial agonist, against other nAChR subtypes. The data presented is compiled from published experimental findings to offer an objective evaluation of its selectivity profile.

Comparative Selectivity Profile of this compound

This compound demonstrates a high and selective affinity for the α7 nAChR subtype.[1][2] The following tables summarize its binding affinity (Ki) and functional activity (EC50/IC50) in comparison to other nAChR subtypes.

Binding Affinity (Ki)

Radioligand binding assays have been utilized to determine the affinity of this compound for various nAChR subtypes. The data clearly indicates a significantly higher affinity for the α7 subtype.

nAChR SubtypeLigandSpeciesKi (nM)Reference
α7 This compoundHuman14[1][2][3]
α7 This compoundRat22[1][2]
α4β2 This compoundHuman>10,000
α1β1δγ (muscle type)This compoundHuman>10,000
α3β4 This compoundHuman>10,000

Table 1: Comparative binding affinities of this compound for various nAChR subtypes.

Functional Activity (EC50/IC50)

Functional assays, such as two-electrode voltage clamp (TEVC) in Xenopus oocytes and calcium flux assays in cell lines, have characterized this compound as a partial agonist at the human α7 nAChR.[2] In contrast, it shows minimal to no activity at other tested nAChR subtypes and the structurally related 5-HT3A receptor at concentrations up to 10 µM.

nAChR Subtype/ReceptorAssay TypeSpeciesActivityEC50/IC50 (µM)Intrinsic ActivityReference
α7 TEVC (Xenopus oocytes)HumanPartial Agonist4.451% (vs ACh)[2]
α7 Calcium Flux (GH4C1 cells)HumanPartial Agonist0.936% (vs ACh)[2]
α4β2 Functional AssayHumanNo significant activity>10-
α3β4 Functional AssayHumanNo significant activity>10-
α1β1δγ (muscle type)Functional AssayHumanNo significant activity>10-
5-HT3A Functional AssayHumanNo significant activity>10-

Table 2: Functional activity of this compound at various nAChR subtypes and the 5-HT3A receptor.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Radioligand Binding Assay for nAChR Subtypes

This protocol outlines a competitive binding assay to determine the Ki of a test compound against various nAChR subtypes.

Objective: To determine the binding affinity (Ki) of this compound for different nAChR subtypes.

Materials:

  • Cell membranes or tissue homogenates expressing the nAChR subtype of interest (e.g., human α7, α4β2, α3β4, α1β1δγ).

  • Radioligand specific for the subtype (e.g., [³H]α-bungarotoxin for α7, [³H]epibatidine or [³H]cytisine for α4β2 and α3β4).

  • Test compound (this compound) at various concentrations.

  • Non-specific binding control (e.g., a high concentration of a known ligand like nicotine or epibatidine).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl₂, CaCl₂, and protease inhibitors).

  • Glass fiber filters.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells or tissues expressing the target receptor in ice-cold assay buffer. Centrifuge to pellet the membranes and wash to remove endogenous ligands. Resuspend the final membrane pellet in fresh assay buffer.

  • Assay Setup: In a 96-well plate, combine the membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the test compound (this compound).

  • Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This protocol describes the functional characterization of this compound at nAChR subtypes expressed in Xenopus oocytes.

Objective: To determine the functional activity (EC50 and intrinsic activity) of this compound at human α7 nAChRs.

Materials:

  • Xenopus laevis oocytes.

  • cRNA encoding the subunits of the human nAChR of interest.

  • Micropipettes and a microinjection system.

  • TEVC setup, including an amplifier, electrodes, and data acquisition system.

  • Recording solution (e.g., ND96).

  • Agonist (e.g., Acetylcholine) and test compound (this compound).

Procedure:

  • Oocyte Preparation and Injection: Surgically remove oocytes from a female Xenopus laevis and treat with collagenase to defolliculate. Inject the oocytes with the cRNA for the desired nAChR subunits and incubate for 2-5 days to allow for receptor expression.

  • Electrophysiological Recording: Place an oocyte in the recording chamber and perfuse with recording solution. Impale the oocyte with two microelectrodes, one for voltage clamping and one for current recording.

  • Agonist Application: Apply a known concentration of the natural agonist (e.g., acetylcholine) to elicit a baseline current response.

  • Test Compound Application: After a washout period, apply varying concentrations of this compound to the oocyte and record the resulting current.

  • Data Analysis: Plot the current response as a function of the this compound concentration to generate a dose-response curve. Determine the EC50 (the concentration that elicits a half-maximal response) and the maximal response. Calculate the intrinsic activity by comparing the maximal response of this compound to that of the full agonist (acetylcholine).

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathway of the α7 nAChR and a general workflow for evaluating ligand selectivity.

alpha7_signaling_pathway This compound This compound (Partial Agonist) alpha7 α7 nAChR This compound->alpha7 Binds to Ca_influx Ca²⁺ Influx alpha7->Ca_influx Activates PI3K PI3K Ca_influx->PI3K Neurotransmitter_release Neurotransmitter Release (Glutamate, GABA) Ca_influx->Neurotransmitter_release Triggers Akt Akt PI3K->Akt LTP Long-Term Potentiation (LTP) Neurotransmitter_release->LTP Modulates

Caption: Signaling pathway of the α7 nAChR activated by this compound.

experimental_workflow start Start: Evaluate this compound Selectivity binding_assay Radioligand Binding Assay (Determine Ki) start->binding_assay functional_assay Functional Assay (e.g., TEVC) (Determine EC50/IC50) start->functional_assay alpha7_binding α7 nAChR binding_assay->alpha7_binding other_nAChRs_binding Other nAChR Subtypes (α4β2, α3β4, etc.) binding_assay->other_nAChRs_binding alpha7_functional α7 nAChR functional_assay->alpha7_functional other_nAChRs_functional Other nAChR Subtypes (α4β2, α3β4, etc.) functional_assay->other_nAChRs_functional compare_data Compare Ki and EC50/IC50 values alpha7_binding->compare_data other_nAChRs_binding->compare_data alpha7_functional->compare_data other_nAChRs_functional->compare_data conclusion Conclusion: High Selectivity for α7 nAChR compare_data->conclusion

Caption: Experimental workflow for determining nAChR subtype selectivity.

Conclusion

The available data from binding and functional assays consistently demonstrate that this compound is a potent partial agonist with high selectivity for the α7 nAChR subtype over other neuronal and muscle-type nAChRs, as well as the 5-HT3A receptor. This selectivity profile makes this compound a valuable research tool for investigating the physiological and pathological roles of the α7 nAChR and a promising candidate for therapeutic development targeting this specific receptor.

References

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the alpha-7 nicotinic acetylcholine receptor (α7 nAChR) has long stood as a promising target for treating cognitive deficits in neurological and psychiatric disorders. This guide provides a comparative analysis of two selective α7 nAChR partial agonists: SSR180711, a compound with extensive preclinical characterization, and encenicline (formerly EVP-6124), which advanced through extensive clinical trials. By examining their preclinical data and clinical outcomes, we aim to provide valuable insights into the translational challenges of developing α7 nAChR agonists.

Preclinical Profile of this compound: A Strong Candidate That Remained Preclinical

This compound, developed by Sanofi-Aventis, demonstrated a promising preclinical profile, suggesting its potential as a pro-cognitive agent. Despite robust preclinical data, extensive searches have yielded no evidence of this compound entering human clinical trials. Its development appears to have been discontinued before reaching the clinical phase.

Binding Affinity and Functional Activity

This compound exhibits high and selective affinity for the α7 nAChR.[1] In functional assays, it acts as a partial agonist, meaning it activates the receptor but with a lower maximal effect than a full agonist. This property is often sought after to minimize receptor desensitization and potential side effects associated with excessive receptor activation.

Parameter Species Value
Binding Affinity (Ki) Rat22 nM
Human14 nM
Functional Activity (EC50) Human α7 nAChR (Xenopus oocytes)4.4 µM
Human α7 nAChR (GH4C1 cells)0.9 µM
Intrinsic Activity Human α7 nAChR (Xenopus oocytes)51%
Human α7 nAChR (GH4C1 cells)36%
Data compiled from preclinical studies.[1]
In Vivo Efficacy in Animal Models

Preclinical studies in rodents demonstrated the potential of this compound to enhance cognitive function and modulate neurotransmitter systems relevant to schizophrenia and Alzheimer's disease.

Animal Model Effect of this compound Key Findings
Object Recognition Test (Rats & Mice) Enhanced episodic memoryEffective at doses as low as 0.3 mg/kg.[2]
MK-801-induced Memory Deficit (Rats) Reversed cognitive deficitsRestored performance in the object recognition task.[2]
Phencyclidine (PCP)-induced Cognitive Deficits (Rats) Ameliorated deficits in attention and memoryReversed impairments in the Morris water maze and other cognitive tasks.[2]
Latent Inhibition Models of Schizophrenia (Rats) Alleviated abnormally persistent latent inhibitionSuggests potential for both pro-cognitive and antipsychotic effects.[3]
Microdialysis in Freely Moving Rats Increased extracellular acetylcholine and dopamine in the prefrontal cortex and hippocampusDemonstrates modulation of key neurotransmitter systems.[1]

Encenicline (EVP-6124): A Journey Through Clinical Trials

Encenicline, developed by FORUM Pharmaceuticals (formerly EnVivo Pharmaceuticals), progressed through a comprehensive clinical development program for cognitive impairment in schizophrenia and Alzheimer's disease. While initial Phase II studies showed promise, the Phase III program was ultimately discontinued.

Clinical Trial Outcomes in Schizophrenia

Encenicline was investigated as a co-therapy to existing antipsychotic medications to address the cognitive symptoms of schizophrenia.

This 12-week, randomized, double-blind, placebo-controlled study evaluated two doses of encenicline in patients with schizophrenia.[4][5]

Endpoint Encenicline 0.27 mg Encenicline 0.9 mg Placebo
Primary: CogState Overall Cognition Index (OCI) (Cohen's d) 0.257 (p=0.034)0.093 (p=0.255)-
Secondary: Schizophrenia Cognition Rating Scale (SCoRS) Total Score (p-value) 0.9700.011-
Secondary: PANSS Negative Subscale (p-value) -0.028-
Secondary: PANSS Cognition Impairment Domain (Cohen's d) 0.190.40 (p=0.0098)-
Data from a Phase II study in patients with schizophrenia.[4][5]

Two large-scale, 26-week, randomized, double-blind, placebo-controlled Phase III trials were conducted to confirm the efficacy and safety of encenicline.[6]

Endpoint Outcome
Primary: MATRICS Consensus Cognitive Battery (MCCB) Neurocognitive Composite (NCC) Score No statistically significant difference between encenicline and placebo.
Primary: Schizophrenia Cognition Rating Scale (SCoRS) No statistically significant difference between encenicline and placebo.
Outcome of the Phase III program in schizophrenia.[6]

The Phase III program for encenicline in schizophrenia failed to meet its primary endpoints, showing no significant improvement in cognitive function compared to placebo.[6]

Clinical Trial Outcomes in Alzheimer's Disease

Encenicline was also evaluated for its potential to improve cognition and function in patients with mild to moderate Alzheimer's disease.

This 24-week, randomized, double-blind, placebo-controlled study assessed three doses of encenicline in patients with Alzheimer's disease.[7]

Endpoint Encenicline 0.3 mg Encenicline 1.0 mg Encenicline 2.0 mg Placebo
Primary: Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog-13) Positive trendPositive trendStatistically significant improvement (p=0.0189)-
Primary: Clinical Dementia Rating Scale Sum of Boxes (CDR-SB) Positive trendPositive trendStatistically significant improvement (p=0.0253)-
Results from a Phase IIb study in patients with Alzheimer's disease.

The Phase IIb study in Alzheimer's disease showed promising results, with the highest dose of encenicline demonstrating statistically significant improvements in both cognitive and functional measures.

Two large Phase III trials were initiated to confirm the Phase II findings in a larger patient population.[8] However, these trials were placed on clinical hold by the FDA and subsequently discontinued due to the emergence of serious gastrointestinal adverse events in a small number of patients.

Experimental Protocols

Preclinical Studies of this compound
  • Binding Assays: Radioligand binding assays were performed using rat and human brain tissues to determine the affinity of this compound for the α7 nAChR.

  • Functional Assays: Electrophysiological recordings in Xenopus oocytes and GH4C1 cells expressing human α7 nAChRs were used to measure the agonist activity of the compound.

  • Animal Models of Cognition: Standard behavioral paradigms such as the object recognition test, Morris water maze, and latent inhibition models were employed to assess the pro-cognitive and potential antipsychotic effects of this compound in rodents.

  • Microdialysis: In vivo microdialysis in freely moving rats was used to measure changes in extracellular levels of neurotransmitters in specific brain regions following drug administration.

Clinical Trials of Encenicline
  • Patient Population: Patients diagnosed with schizophrenia or schizoaffective disorder, on stable doses of atypical antipsychotic medication, with evidence of cognitive impairment.

  • Primary Efficacy Endpoint (Phase II): Change from baseline in the CogState Overall Cognition Index (OCI).[5]

  • Primary Efficacy Endpoints (Phase III): Change from baseline in the MATRICS Consensus Cognitive Battery (MCCB) Neurocognitive Composite (NCC) Score and the Schizophrenia Cognition Rating Scale (SCoRS).[6]

  • Secondary Endpoints: Included the Positive and Negative Syndrome Scale (PANSS) and other measures of cognitive and daily functioning.

  • Patient Population: Patients with a diagnosis of mild to moderate probable Alzheimer's disease, with a Mini-Mental State Examination (MMSE) score between 12 and 24.

  • Primary Efficacy Endpoints: Change from baseline in the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog) and the Clinical Dementia Rating Scale Sum of Boxes (CDR-SB).

  • Study Design: Randomized, double-blind, placebo-controlled, parallel-group studies with treatment durations of 12 to 26 weeks.

Signaling Pathways and Experimental Workflows

SSR180711_Signaling_Pathway This compound This compound a7nAChR α7 nAChR This compound->a7nAChR Binds to & Partially Activates Ca_influx Ca²⁺ Influx a7nAChR->Ca_influx Opens Channel Neuron Neuron NT_release Neurotransmitter Release (ACh, DA, Glutamate) Ca_influx->NT_release Synaptic_Plasticity Synaptic Plasticity (LTP) Ca_influx->Synaptic_Plasticity Cognitive_Function Improved Cognitive Function NT_release->Cognitive_Function Synaptic_Plasticity->Cognitive_Function

Encenicline_Clinical_Trial_Workflow cluster_Phase2 Phase II cluster_Phase3 Phase III P2_Screening Patient Screening (Schizophrenia or AD) P2_Randomization Randomization (Encenicline Doses vs. Placebo) P2_Screening->P2_Randomization P2_Treatment 12-24 Week Treatment P2_Randomization->P2_Treatment P2_Assessment Efficacy & Safety Assessment (ADAS-Cog, CDR-SB, CogState, etc.) P2_Treatment->P2_Assessment P2_Outcome Positive Efficacy Signal P2_Assessment->P2_Outcome P3_Screening Larger Patient Cohort (Schizophrenia or AD) P2_Outcome->P3_Screening Proceed to Phase III P3_Randomization Randomization (Encenicline Doses vs. Placebo) P3_Screening->P3_Randomization P3_Treatment 26 Week Treatment P3_Randomization->P3_Treatment P3_Assessment Confirmatory Efficacy & Safety P3_Treatment->P3_Assessment P3_Outcome Failed to Meet Primary Endpoints / Discontinued due to Safety P3_Assessment->P3_Outcome

Conclusion

The story of this compound and encenicline highlights the significant challenges in translating promising preclinical findings into clinically effective treatments. This compound showcased a strong preclinical rationale for its development, yet for reasons that are not publicly available, it did not proceed to clinical trials. Encenicline, on the other hand, navigated the clinical trial process to Phase III, demonstrating the complexities of demonstrating efficacy and ensuring safety in large patient populations. The ultimate failure of the encenicline program underscores the difficulties in targeting the α7 nAChR for cognitive enhancement. Future research in this area will need to carefully consider factors such as patient selection, dose-response relationships, and the potential for adverse events to successfully bring a novel α7 nAChR modulator to patients in need.

References

Replicating and Validating Published Findings on the α7 Nicotinic Acetylcholine Receptor Agonist SSR180711: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the published findings on SSR180711, a selective partial agonist of the α7 nicotinic acetylcholine receptor (nAChR). To facilitate the replication and validation of these findings, this document presents a comparative analysis of this compound with other notable α7 nAChR agonists, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.

Comparative Efficacy and Potency of α7 nAChR Agonists

The following tables summarize the key in vitro and in vivo pharmacological parameters of this compound and its alternatives, providing a quantitative basis for comparison.

Table 1: In Vitro Binding Affinity and Functional Activity of α7 nAChR Agonists

CompoundReceptor/SpeciesBinding Affinity (Ki, nM)Functional Activity (EC50, µM)Intrinsic Efficacy (% of ACh response)
This compound Human α7 nAChR14 ± 1[1]4.4 (Xenopus oocytes) / 0.9 (GH4C1 cells)[1]51% (Xenopus oocytes) / 36% (GH4C1 cells)[1]
Rat α7 nAChR22 ± 4[1]--
A-582941 Human α7 nAChR16.7[2]4.26 (Xenopus oocytes)[3][4]52%[3][4]
Rat α7 nAChR10.8[2]2.45 (Xenopus oocytes)[3][4]60%[3][4]
PNU-282987 Rat α7 nAChR26[5][6]--
TC-5619 Rat Hippocampus α7 nAChR1[7]-Full Agonist[7][8][9]
Human HEK α7/RIC3 cells1[7]--

Table 2: In Vivo Efficacy of α7 nAChR Agonists in Preclinical Models

CompoundAnimal ModelBehavioral TestEffective Dose (mg/kg)Observed Effect
This compound RatObject Recognition0.3[10]Reversal of MK-801-induced memory deficit[10]
RatMorris Water Maze1-3[10]Restoration of MK-801 or PCP-induced memory deficits[10]
RatLatent Inhibition0.3, 1, 3[11]Alleviation of abnormally persistent LI produced by MK-801[11]
A-582941 MouseInhibitory Avoidance0.01, 0.1, 1.0 (µmol/kg)Improved memory consolidation[4]
TC-5619 RatNovel Object RecognitionWide dose rangeLong-lasting enhancement of memory[7][9]
Mouse (transgenic)Prepulse Inhibition0.1, 0.3Correction of impaired prepulse inhibition[7]

Experimental Protocols

To aid in the replication of the key findings, this section provides detailed methodologies for essential in vitro and in vivo experiments.

α7 nAChR Radioligand Binding Assay

This protocol is fundamental for determining the binding affinity of a compound to the α7 nAChR.

Objective: To determine the inhibitory constant (Ki) of a test compound for the α7 nAChR.

Materials:

  • Rat brain tissue (hippocampus or cortex)

  • [3H]-Methyllycaconitine ([3H]-MLA) or [125I]-α-bungarotoxin as radioligand

  • Test compound (e.g., this compound)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize rat brain tissue in ice-cold binding buffer. Centrifuge the homogenate and resuspend the pellet in fresh buffer. Repeat this washing step. The final pellet is resuspended in binding buffer to a specific protein concentration.

  • Binding Reaction: In a 96-well plate, add the membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the test compound. For non-specific binding, use a high concentration of a known α7 nAChR ligand (e.g., 30 µM this compound).[12]

  • Incubation: Incubate the reaction mixture at a specific temperature (e.g., 4°C) for a defined period (e.g., 150 minutes) to reach equilibrium.[12]

  • Filtration: Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Whole-Cell Patch-Clamp Electrophysiology in Xenopus Oocytes

This technique allows for the functional characterization of the test compound's effect on α7 nAChR ion channel activity.

Objective: To determine the EC50 and intrinsic efficacy of a test compound at the human α7 nAChR expressed in Xenopus oocytes.

Materials:

  • Xenopus laevis oocytes

  • cRNA encoding human α7 nAChR

  • Recording solution (e.g., containing NaCl, KCl, CaCl2, MgCl2, HEPES)

  • Intracellular solution (e.g., containing KCl, EGTA, HEPES)

  • Test compound (e.g., this compound)

  • Acetylcholine (ACh)

  • Patch-clamp amplifier and data acquisition system

  • Micropipette puller and polisher

Procedure:

  • Oocyte Preparation: Inject Xenopus oocytes with cRNA encoding the human α7 nAChR and incubate for 2-5 days to allow for receptor expression.

  • Electrode Preparation: Pull and fire-polish borosilicate glass capillaries to create micropipettes with a resistance of 1-3 MΩ when filled with intracellular solution.

  • Whole-Cell Recording:

    • Place an oocyte in the recording chamber perfused with the recording solution.

    • Approach the oocyte with the micropipette and form a high-resistance seal (giga-seal) with the oocyte membrane.

    • Rupture the membrane patch to achieve the whole-cell configuration.

    • Clamp the membrane potential at a holding potential (e.g., -70 mV).

  • Drug Application: Apply increasing concentrations of the test compound or ACh to the oocyte via the perfusion system.

  • Data Acquisition: Record the inward currents elicited by the application of the agonist.

  • Data Analysis:

    • Measure the peak amplitude of the current at each concentration.

    • Construct a concentration-response curve and fit it with a sigmoidal function to determine the EC50 value.

    • Calculate the intrinsic efficacy by comparing the maximal response of the test compound to the maximal response of the full agonist, ACh.

In Vivo Microdialysis for Neurotransmitter Release

This in vivo technique enables the measurement of extracellular neurotransmitter levels in specific brain regions of awake, freely moving animals.

Objective: To measure the effect of this compound on extracellular acetylcholine (ACh) and glutamate levels in the prefrontal cortex of rats.

Materials:

  • Adult male rats

  • Stereotaxic apparatus

  • Microdialysis probes and guide cannulae

  • Perfusion pump

  • Artificial cerebrospinal fluid (aCSF)

  • Test compound (this compound)

  • High-performance liquid chromatography (HPLC) system with electrochemical detection

  • Fraction collector

Procedure:

  • Surgical Implantation: Anesthetize the rat and stereotaxically implant a guide cannula targeting the prefrontal cortex. Allow the animal to recover for several days.

  • Probe Insertion and Perfusion: On the day of the experiment, insert the microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

  • Baseline Collection: Collect several baseline dialysate samples to establish a stable baseline of neurotransmitter levels.

  • Drug Administration: Administer this compound via intraperitoneal (i.p.) injection or through the microdialysis probe (reverse dialysis).

  • Sample Collection: Continue to collect dialysate samples at regular intervals for several hours post-administration.

  • Neurochemical Analysis: Analyze the concentration of ACh and glutamate in the dialysate samples using HPLC with electrochemical detection.

  • Data Analysis: Express the neurotransmitter levels as a percentage of the baseline and compare the levels before and after drug administration.

Novel Object Recognition (NOR) Test

The NOR test is a widely used behavioral assay to assess learning and memory in rodents.

Objective: To evaluate the effect of a test compound on recognition memory.

Procedure:

  • Habituation: Individually place each rat in an open-field arena for a set period (e.g., 5-10 minutes) on consecutive days to acclimate them to the environment.

  • Familiarization Phase (Trial 1): Place two identical objects in the arena and allow the rat to explore them for a specific duration (e.g., 3-5 minutes).

  • Inter-Trial Interval (ITI): Return the rat to its home cage for a defined period (e.g., 1 hour to 24 hours). Administer the test compound or vehicle before or after the familiarization phase, depending on the experimental design.

  • Test Phase (Trial 2): Replace one of the familiar objects with a novel object. Place the rat back in the arena and record the time it spends exploring each object for a set duration (e.g., 3-5 minutes).

  • Data Analysis: Calculate a discrimination index (DI) using the formula: DI = (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.

Morris Water Maze (MWM) Test

The MWM is a classic behavioral task used to assess spatial learning and memory.

Objective: To evaluate the effect of a test compound on spatial learning and memory.

Procedure:

  • Apparatus: A large circular pool filled with opaque water containing a hidden escape platform. Visual cues are placed around the room.

  • Acquisition Phase (Training): For several consecutive days, place the rat in the pool from different starting locations and allow it to find the hidden platform. Guide the rat to the platform if it fails to find it within a set time (e.g., 60-90 seconds).

  • Probe Trial: After the acquisition phase, remove the platform and allow the rat to swim freely for a set duration (e.g., 60 seconds).

  • Drug Administration: Administer the test compound or vehicle before each daily training session or before the probe trial.

  • Data Analysis: During the acquisition phase, record the escape latency (time to find the platform) and path length. During the probe trial, measure the time spent in the target quadrant (where the platform was located) and the number of times the rat crosses the former platform location.

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the molecular mechanisms and experimental designs, the following diagrams have been generated using the DOT language.

G cluster_0 α7 nAChR Signaling Cascade This compound This compound a7nAChR α7 nAChR This compound->a7nAChR Binds to Ca_influx Ca²⁺ Influx a7nAChR->Ca_influx Activates ERK12 ERK1/2 Phosphorylation Ca_influx->ERK12 CREB CREB Phosphorylation ERK12->CREB Gene_Expression Gene Expression (Neuronal Plasticity, Survival) CREB->Gene_Expression

Caption: Proposed signaling pathway of this compound via α7 nAChR activation.

G cluster_1 In Vitro Validation Workflow start Start binding_assay Radioligand Binding Assay (Determine Ki) start->binding_assay functional_assay Patch-Clamp Electrophysiology (Determine EC50 & Efficacy) binding_assay->functional_assay compare Compare with Alternatives functional_assay->compare end End compare->end

Caption: Workflow for in vitro characterization of α7 nAChR agonists.

G cluster_2 In Vivo Efficacy Testing Workflow start_vivo Start animal_model Select Animal Model (e.g., Rat, Mouse) start_vivo->animal_model drug_admin Administer this compound or Alternative animal_model->drug_admin behavioral_test Behavioral Testing (NOR, MWM) drug_admin->behavioral_test neurochemical_test Neurochemical Analysis (Microdialysis) drug_admin->neurochemical_test data_analysis Data Analysis & Comparison behavioral_test->data_analysis neurochemical_test->data_analysis end_vivo End data_analysis->end_vivo

Caption: Workflow for in vivo evaluation of α7 nAChR agonists.

References

A Comparative Guide to Partial and Full α7 Nicotinic Acetylcholine Receptor Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The α7 nicotinic acetylcholine receptor (α7 nAChR) has emerged as a significant therapeutic target for a range of neurological and inflammatory disorders, including Alzheimer's disease, schizophrenia, and certain types of pain.[1][2][3] The development of agonists that selectively target this receptor is a key area of research. These agonists can be broadly categorized as full agonists and partial agonists, each with distinct pharmacological profiles and therapeutic potential. This guide provides an objective comparison of partial versus full α7 nAChR agonists, supported by experimental data, detailed methodologies, and visual representations of key biological processes.

Understanding Full vs. Partial Agonism at the α7 nAChR

A full agonist is a ligand that binds to and activates the α7 nAChR to its maximal capacity, eliciting the strongest possible physiological response. In contrast, a partial agonist binds to and activates the receptor but produces a submaximal response, even at saturating concentrations.[4] This fundamental difference in efficacy has significant implications for both the therapeutic applications and the potential side-effect profiles of these compounds. While full agonists may offer robust receptor activation, they also carry a higher risk of receptor desensitization and potential toxicity. Partial agonists, with their ceiling effect, may provide a more modulated and sustained therapeutic action with a potentially wider therapeutic window.

Quantitative Comparison of α7 nAChR Agonists

The following table summarizes key quantitative parameters for representative full and partial α7 nAChR agonists, providing a basis for direct comparison of their performance. Data has been compiled from various electrophysiological and functional assays.

Agonist TypeCompoundEC50 (µM)Imax (% of ACh)DesensitizationReference
Full Agonist PNU-2829870.1 - 1.0~100%Rapid[2][5][6]
Full Agonist Choline100 - 500~90-100%Rapid[7]
Partial Agonist GTS-21 (DMXB-A)5 - 15~10-40%Slower than full agonists[2][5][6]
Partial Agonist Varenicline~0.2~30-60% (α4β2)*Moderate[8]

*Note: Varenicline is a partial agonist at α4β2 nAChRs and a full agonist at α7 nAChRs. Its partial agonist activity at the more widespread α4β2 subtype contributes to its overall pharmacological profile.

Signaling Pathways of α7 nAChR Activation

Activation of the α7 nAChR, a ligand-gated ion channel, primarily leads to an influx of calcium ions (Ca2+). This initial signal triggers a cascade of downstream intracellular signaling pathways that are crucial for the receptor's diverse physiological effects. The diagram below illustrates the key signaling cascades initiated by α7 nAChR activation.

alpha7_signaling_pathway agonist α7 Agonist (Full or Partial) receptor α7 nAChR agonist->receptor ca_influx Ca²⁺ Influx receptor->ca_influx Activation downstream Downstream Signaling Pathways pi3k_akt PI3K/Akt Pathway ca_influx->pi3k_akt jak2_stat3 JAK2/STAT3 Pathway ca_influx->jak2_stat3 erk_mapk ERK/MAPK Pathway ca_influx->erk_mapk neuroprotection Neuroprotection pi3k_akt->neuroprotection anti_inflammation Anti-inflammation jak2_stat3->anti_inflammation cognitive_enhancement Cognitive Enhancement erk_mapk->cognitive_enhancement cellular_responses Cellular Responses

Caption: α7 nAChR agonist signaling cascade.

Experimental Protocols

Objective comparison of partial and full α7 nAChR agonists relies on robust and standardized experimental protocols. Below are detailed methodologies for key in vitro and in vivo assays.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This electrophysiological technique is the gold standard for characterizing the potency and efficacy of nAChR agonists.

Workflow Diagram:

tevc_workflow start Start oocyte_prep Oocyte Preparation (Harvesting and Defolliculation) start->oocyte_prep crna_injection cRNA Injection (human α7 nAChR) oocyte_prep->crna_injection incubation Incubation (2-5 days at 16-18°C) crna_injection->incubation tevc_setup Two-Electrode Voltage Clamp Setup incubation->tevc_setup recording Electrophysiological Recording (Holding potential -70mV) tevc_setup->recording agonist_app Agonist Application (Concentration-response curve) recording->agonist_app data_analysis Data Analysis (EC50, Imax, Desensitization Rate) recording->data_analysis agonist_app->recording Multiple Concentrations end End data_analysis->end

Caption: Workflow for TEVC analysis of α7 agonists.

Methodology:

  • Oocyte Preparation: Harvest and enzymatically defolliculate stage V-VI oocytes from Xenopus laevis.

  • cRNA Injection: Inject oocytes with cRNA encoding the human α7 nAChR subunit.

  • Incubation: Incubate the injected oocytes for 2-5 days at 16-18°C in Barth's solution to allow for receptor expression.

  • Electrophysiological Recording:

    • Place an oocyte in a recording chamber continuously perfused with Ringer's solution.

    • Impale the oocyte with two glass microelectrodes filled with 3 M KCl (one for voltage sensing, one for current injection).

    • Clamp the membrane potential at a holding potential of -70 mV using a voltage-clamp amplifier.[7][9]

  • Agonist Application:

    • Prepare a series of agonist concentrations (both full and partial) in Ringer's solution.

    • Apply each concentration to the oocyte for a defined period while recording the elicited current.

    • Ensure adequate washout periods between applications to allow for receptor recovery.

  • Data Analysis:

    • Measure the peak current amplitude for each agonist concentration.

    • Plot the concentration-response curve and fit it with the Hill equation to determine the EC50 (potency) and Imax (efficacy).

    • Measure the rate of current decay in the presence of the agonist to quantify desensitization.

Intracellular Calcium Imaging

This method allows for the high-throughput screening and characterization of agonist-induced calcium influx in a cellular context.

Methodology:

  • Cell Culture: Plate cells stably or transiently expressing the human α7 nAChR (e.g., HEK293 or SH-SY5Y cells) in 96-well black-walled, clear-bottom plates.

  • Calcium Indicator Loading: Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a physiological buffer for 30-60 minutes at 37°C.[10]

  • Baseline Fluorescence Measurement: Wash the cells to remove excess dye and measure the baseline fluorescence using a fluorescence plate reader or a high-content imaging system.[11][12]

  • Agonist Addition: Add varying concentrations of the full and partial agonists to the wells.

  • Fluorescence Measurement: Immediately and continuously measure the change in fluorescence intensity over time. The increase in fluorescence is proportional to the increase in intracellular calcium concentration.

  • Data Analysis:

    • Calculate the peak fluorescence change from baseline for each agonist concentration.

    • Generate concentration-response curves to determine the EC50 for calcium mobilization.

Novel Object Recognition (NOR) Test

The NOR test is a behavioral assay used in rodents to assess recognition memory, a cognitive domain often enhanced by α7 nAChR agonists.[8][13][14]

Methodology:

  • Habituation: Individually place each animal (e.g., mouse or rat) in an open-field arena for 5-10 minutes to allow for acclimation to the environment.[14][15][16]

  • Training (Familiarization) Phase:

    • Administer the test compound (full agonist, partial agonist, or vehicle) at a predetermined time before the training phase.

    • Place two identical objects in the arena and allow the animal to explore them freely for a set period (e.g., 5-10 minutes).

  • Testing (Choice) Phase:

    • After a retention interval (e.g., 1-24 hours), return the animal to the arena where one of the familiar objects has been replaced with a novel object.

    • Record the time the animal spends exploring each object for a set period (e.g., 5 minutes).

  • Data Analysis:

    • Calculate a discrimination index (DI) using the formula: DI = (Time exploring novel object - Time exploring familiar object) / (Total exploration time).

    • A higher DI indicates better recognition memory. Compare the DI between treatment groups.

Auditory Sensory Gating (P50) Test

This electrophysiological test in rodents or humans assesses the ability to filter out redundant auditory information, a process often impaired in schizophrenia and potentially improved by α7 nAChR agonists.[1][17][18][19]

Methodology:

  • Electrode Implantation (for rodent studies): Surgically implant recording electrodes over the hippocampus or cortex.

  • Stimulus Presentation: Present pairs of identical auditory clicks (S1 and S2) with an inter-stimulus interval of 500 ms.[17][18]

  • EEG Recording: Record the auditory evoked potentials (AEPs) in response to the click pairs.

  • Data Analysis:

    • Identify and measure the amplitude of the P50 wave (in humans) or its rodent analogue (N40) for both the S1 (conditioning) and S2 (test) stimuli.

    • Calculate the P50 gating ratio (S2 amplitude / S1 amplitude). A ratio closer to zero indicates better sensory gating.

    • Compare the gating ratios between drug-treated and vehicle-treated groups.

Logical Relationship between Agonist Type and Therapeutic Outcome

The choice between a partial and a full α7 nAChR agonist is a critical decision in drug development, with each having a distinct theoretical advantage depending on the therapeutic goal.

agonist_choice_logic therapeutic_goal Therapeutic Goal full_agonist Full Agonist therapeutic_goal->full_agonist Requires Maximal Effect partial_agonist Partial Agonist therapeutic_goal->partial_agonist Requires Modulated Effect max_activation Maximal Receptor Activation (e.g., acute neuroprotection) full_agonist->max_activation high_efficacy High Efficacy full_agonist->high_efficacy potential_toxicity Potential for Toxicity/ Side Effects full_agonist->potential_toxicity modulated_activation Modulated, Sustained Activation (e.g., chronic cognitive enhancement) partial_agonist->modulated_activation lower_desensitization Lower Receptor Desensitization partial_agonist->lower_desensitization wider_therapeutic_window Wider Therapeutic Window partial_agonist->wider_therapeutic_window

Caption: Decision logic for agonist selection.

Conclusion

The distinction between partial and full α7 nAChR agonists is not merely academic but has profound implications for therapeutic development. Full agonists offer the potential for maximal receptor stimulation, which may be advantageous in conditions requiring a robust and immediate response. However, this comes with the risk of receptor desensitization and a narrower therapeutic index. Partial agonists, by their nature, provide a "ceiling" to the level of receptor activation, which can lead to a more sustained and modulated physiological effect with a potentially improved safety profile. The choice of agonist will ultimately depend on the specific pathophysiology of the disease being targeted and the desired therapeutic outcome. The experimental protocols outlined in this guide provide a framework for the rigorous and objective evaluation of novel α7 nAChR agonists, facilitating the development of safer and more effective therapies.

References

Safety Operating Guide

Safe Disposal of SSR180711: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and operational integrity. This document provides essential, step-by-step guidance for the safe disposal of SSR180711, a potent and selective partial agonist for the α7 subtype of neural nicotinic acetylcholine receptors. Adherence to these procedures is vital to ensure a safe laboratory environment and compliance with regulatory standards.

Chemical and Physical Properties of this compound

A thorough understanding of the chemical and physical properties of this compound is the first step toward safe handling and disposal. This data is summarized in the table below.

PropertyValue
Chemical Formula C₁₄H₁₇BrN₂O₂
Molecular Weight 325.21 g/mol
Appearance Solid
Class Brominated Heterocyclic Compound, Phenoxy Compound
CAS Number 298198-52-4[1]

Experimental Protocols: Proper Disposal Procedure for this compound

Due to its classification as a brominated heterocyclic organic compound, this compound requires specific disposal methods. It is imperative to avoid drain or general trash disposal. The following protocol outlines the mandatory steps for its safe disposal.

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (nitrile or neoprene) when handling this compound.

2. Waste Segregation:

  • This compound is a halogenated organic compound due to the presence of bromine.[1]

  • It must be segregated into a designated, clearly labeled "Halogenated Organic Waste" container.

  • Do not mix with non-halogenated organic waste, acidic waste, or basic waste to prevent unintended chemical reactions.

3. Waste Collection:

  • Collect all solid waste containing this compound, including contaminated lab supplies (e.g., weighing paper, pipette tips), in the designated halogenated waste container.

  • For solutions of this compound, pour the liquid waste into the designated "Halogenated Organic Liquid Waste" container.

  • Ensure the waste container is properly sealed to prevent the release of vapors.

4. Storage:

  • Store the sealed halogenated waste container in a well-ventilated, designated satellite accumulation area.

  • The storage area should be away from heat sources and incompatible materials.

5. Disposal:

  • Arrange for the pickup and disposal of the halogenated waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.

Visualizing the Disposal Workflow

To further clarify the proper disposal pathway for this compound, the following workflow diagram has been created.

cluster_0 Step 1: Preparation cluster_1 Step 2: Waste Identification & Segregation cluster_2 Step 3: Collection & Storage cluster_3 Step 4: Final Disposal A Wear Appropriate PPE (Goggles, Lab Coat, Gloves) B Identify this compound Waste (Solid or Liquid) A->B C Is it a Halogenated Organic Compound? B->C D Yes C->D E Segregate into 'Halogenated Organic Waste' Container D->E this compound contains Bromine F Collect Waste in a Labeled, Sealable Container E->F G Store in a Designated Satellite Accumulation Area F->G H Contact Environmental Health & Safety (EHS) or Licensed Waste Contractor G->H I Proper Disposal According to Regulations H->I

Caption: Workflow for the proper disposal of this compound.

References

Navigating the Handling of SSR180711: A Guide to Personal Protective Equipment and Safe Disposal

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with the novel neuroactive compound SSR180711, ensuring a safe laboratory environment is paramount. In the absence of a specific Safety Data Sheet (SDS), a conservative approach that treats the compound as potentially hazardous is the most prudent course of action. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a culture of safety and build trust in laboratory chemical handling.

Understanding the Risk: A Precautionary Approach

Given that this compound is a novel chemical entity, comprehensive toxicological data may not be readily available. Therefore, a thorough risk assessment should be the initial step before any handling of the compound.[1][2] This involves evaluating potential routes of exposure—inhalation, skin contact, ingestion, and injection—and assuming the compound could have adverse health effects until proven otherwise.[1]

The hierarchy of controls should always be applied, prioritizing engineering and administrative controls to minimize exposure. Personal Protective Equipment (PPE) serves as the crucial final layer of defense.

Essential Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is required to protect against a range of potential hazards when the full risk profile of a substance is unknown.[1] The following table summarizes the recommended PPE for handling this compound, based on general best practices for novel compounds.

PPE ComponentSpecification/StandardPurpose
Hand Protection Disposable Nitrile Gloves (double-gloving recommended)Provides a barrier against skin contact. Double-gloving offers additional protection in case of a breach in the outer glove.[3]
Eye and Face Protection Safety Goggles with side shields (ANSI Z87.1 compliant)Protects eyes from chemical splashes, dust, or aerosols.[4]
Face Shield (worn over safety goggles)Offers an additional layer of protection for the entire face, especially when there is a higher risk of splashes or aerosol generation.[3][5]
Body Protection Laboratory Coat (fully buttoned)Protects skin and personal clothing from contamination.[5][6]
Respiratory Protection N95 Respirator or higher (if handling powders or potential for aerosolization)Minimizes the risk of inhaling fine particles or aerosols. The specific type of respirator should be determined by a risk assessment.[6]

Operational Plan: A Step-by-Step Workflow for Donning and Doffing PPE

The correct sequence for putting on (donning) and taking off (doffing) PPE is critical to prevent self-contamination.[1]

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 1. Lab Coat Don2 2. N95 Respirator Don1->Don2 Don3 3. Safety Goggles Don2->Don3 Don4 4. Face Shield Don3->Don4 Don6 6. Gloves (Inner Pair) Don4->Don6 Don5 5. Gloves (Outer Pair) Don6->Don5 Doff1 1. Gloves (Outer Pair) Doff2 2. Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Safety Goggles Doff3->Doff4 Doff5 5. N95 Respirator Doff4->Doff5 Doff6 6. Gloves (Inner Pair) Doff5->Doff6

Figure 1: Recommended workflow for donning and doffing Personal Protective Equipment.

Disposal Plan: Managing this compound Waste

All materials contaminated with this compound, including disposable PPE, absorbent materials from spills, and empty containers, must be treated as hazardous waste.[1]

Waste Segregation and Collection:

  • Designated Waste Container: All this compound waste should be collected in a dedicated, clearly labeled, and sealed container.[1]

  • Labeling: The container must be labeled as "Hazardous Waste" and include the name of the compound (this compound).

  • Storage: Store the waste container in a designated, secure area away from incompatible materials.

Disposal Procedure:

  • Follow Institutional Guidelines: Adhere to your institution's specific procedures for the disposal of chemical waste.[4][7]

  • Professional Disposal Service: Hazardous waste should be disposed of through a licensed and approved waste management contractor.[8]

  • Do Not Dispose Down the Drain or in Regular Trash: Never dispose of this compound or its contaminated waste in sinks or regular trash bins.[9][10]

By adhering to these stringent safety protocols, researchers can significantly minimize the risk of exposure and contribute to a safe and responsible laboratory environment when working with novel compounds like this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
SSR180711
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
SSR180711

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.